4-(2-Chloroethoxy)benzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-chloroethoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXBAJHRIRDYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474589 | |
| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3439-73-4 | |
| Record name | [4-(2-Chloroethoxy)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3439-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroethoxy)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzophenone (CAS 3439-73-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)benzophenone, a key intermediate in the synthesis of pharmacologically significant molecules such as Tamoxifen. This document collates critical data on its chemical and physical properties, detailed spectral analysis, a validated synthesis protocol, reactivity profile, and essential safety and handling information. The content is structured to deliver actionable insights and support research and development activities in medicinal chemistry and related fields.
Introduction: A Pivotal Synthetic Building Block
This compound, with CAS number 3439-73-4, is a substituted benzophenone derivative. Benzophenones, as a class, are aromatic ketones with diverse applications, ranging from photoinitiators in polymer chemistry to pharmacophores in medicinal chemistry[1]. The title compound distinguishes itself through the presence of a 2-chloroethoxy group at the 4-position of one of the phenyl rings. This functional group is a versatile handle for introducing more complex moieties through nucleophilic substitution reactions.
Its most notable application is as a crucial precursor in the synthesis of Tamoxifen and its derivatives, which are widely used in the treatment and prevention of estrogen receptor-positive breast cancer[2]. The chloroethoxy group allows for the facile introduction of the dimethylaminoethoxy side chain characteristic of Tamoxifen. Understanding the properties and reactivity of this compound is therefore of significant interest to professionals in drug development and organic synthesis.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of a compound is fundamental to its application in synthesis and analysis.
Physical and Chemical Properties
This compound is a white solid at room temperature. It is soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate.
| Property | Value | Source |
| CAS Number | 3439-73-4 | [2] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [3] |
| Molecular Weight | 260.72 g/mol | [3] |
| Appearance | White Solid | |
| Melting Point | 88-90 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate |
Spectral Data Analysis
Detailed spectral data is crucial for the identification and characterization of this compound.
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:
-
Aromatic Protons (9H): The nine protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the unsubstituted phenyl ring will likely show multiplets corresponding to ortho, meta, and para positions. The protons on the substituted phenyl ring will appear as two doublets due to the para-substitution pattern.
-
-OCH₂- Protons (2H): The two protons of the methylene group adjacent to the oxygen atom are expected to resonate as a triplet at approximately 4.3 ppm.
-
-CH₂Cl Protons (2H): The two protons of the methylene group adjacent to the chlorine atom are expected to resonate as a triplet at approximately 3.8 ppm.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of 195-200 ppm.
-
Aromatic Carbons (12C): The twelve carbons of the two phenyl rings will appear in the aromatic region, typically between 114 and 163 ppm. The carbon attached to the ether oxygen will be downfield, while the other aromatic carbons will have shifts influenced by their position relative to the carbonyl and ether groups.
-
-OCH₂- Carbon (1C): The carbon of the methylene group adjacent to the oxygen atom is expected to appear around 68 ppm.
-
-CH₂Cl Carbon (1C): The carbon of the methylene group adjacent to the chlorine atom is expected to have a chemical shift of approximately 42 ppm.
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands (in cm⁻¹) for this compound include:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aromatic ketone.
-
C-O-C Stretch (Ether): A strong absorption band is expected in the range of 1250-1000 cm⁻¹, corresponding to the aryl-alkyl ether linkage.
-
C-Cl Stretch: A band in the region of 800-600 cm⁻¹ is indicative of the carbon-chlorine bond.
-
Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands will be present in the 1600-1450 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected fragmentation in electron ionization (EI) mode would include:
-
Molecular Ion (M⁺): A peak at m/z = 260, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in an M+2 peak at m/z = 262 with approximately one-third the intensity of the molecular ion peak.
-
Key Fragments:
-
Loss of the chloroethoxy side chain to give the benzoyl cation (C₆H₅CO⁺) at m/z = 105.
-
Cleavage of the C-C bond in the chloroethoxy group, potentially leading to fragments corresponding to the loss of CH₂Cl.
-
Fragments corresponding to the substituted and unsubstituted phenyl rings.
-
Synthesis and Reactivity
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzophenone and a suitable chloroethylating agent. A detailed protocol is provided below.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: [3]
-
Reaction Setup: To a solution of 4-hydroxybenzophenone in water, add sodium hydroxide to form the corresponding sodium phenoxide in situ.
-
Addition of Reagents: Add 1,2-dichloroethane and a phase-transfer catalyst, such as benzyl tri-n-butylammonium bromide. The use of a phase-transfer catalyst is crucial for bringing the water-soluble phenoxide and the organic-soluble dichloroethane into the same phase to react.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid with a reported yield of 88%[3].
Causality Behind Experimental Choices:
-
Base (NaOH): The use of a strong base is necessary to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming the more nucleophilic phenoxide anion.
-
Phase-Transfer Catalyst: This is essential in a biphasic system (water and an organic solvent) to facilitate the reaction between the ionic nucleophile and the organic electrophile.
-
Excess 1,2-Dichloroethane: Using an excess of 1,2-dichloroethane can serve as both a reactant and a solvent, driving the reaction towards the product.
-
Heating: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
Reactivity Profile
The reactivity of this compound is primarily dictated by the chloroethoxy group. The terminal chlorine atom is susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution:
The carbon atom attached to the chlorine is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion. This is the key reaction in the synthesis of Tamoxifen, where dimethylamine acts as the nucleophile.
Workflow for Nucleophilic Substitution:
Caption: Nucleophilic substitution at the chloroethoxy group.
This reactivity makes this compound a valuable intermediate for introducing an ethoxy-linked functional group onto a benzophenone scaffold. The choice of nucleophile allows for the synthesis of a diverse library of compounds for various applications, including drug discovery.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
Based on available data, this compound is classified with the GHS07 pictogram and the signal word "Warning"[4].
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
First-Aid Measures[5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage[5]
-
Handling: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Storage: Store in a cool, dry place in a tightly closed container.
Personal Protective Equipment[5]
-
Eye/Face Protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use.
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. This guide has provided a detailed overview of its key properties, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The provided safety and handling information is essential for its responsible use in a research or industrial setting. A comprehensive understanding of this compound will undoubtedly facilitate its effective application in the development of new and important molecules.
References
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Introduction: The Role of 4-(2-Chloroethoxy)benzophenone in Synthetic Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Chloroethoxy)benzophenone
This compound is a diaryl ketone derivative that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, incorporating a stable benzophenone core with a reactive chloroethoxy side chain, makes it a versatile building block. Understanding its fundamental physicochemical properties is paramount for researchers and drug development professionals to ensure proper handling, storage, reaction optimization, and analytical characterization. This guide provides a detailed examination of these properties, grounded in established analytical techniques and field-proven insights. A notable application of this compound is as a precursor in the synthesis of Tamoxifen and its derivatives, highlighting its significance in medicinal chemistry.[1]
Section 1: Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all scientific investigation. The following section details the fundamental identifiers and physical characteristics of this compound.
Nomenclature and Identifiers
-
Chemical Name: this compound
-
Synonyms: [4-(2-Chloroethoxy)phenyl]-phenylmethanone[1]
-
CAS Number: 3439-73-4[1]
-
Molecular Formula: C₁₅H₁₃ClO₂[1]
-
Molecular Weight: 260.72 g/mol [1]
Chemical Structure
The structure features a central carbonyl group linking two phenyl rings. One ring is unsubstituted, while the other is para-substituted with a 2-chloroethoxy group. This ether linkage and the terminal alkyl chloride are key sites for further chemical modification.
Caption: Experimental workflow for physicochemical characterization.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is chosen over traditional melting point apparatus for its high precision, sensitivity, and ability to detect thermal transitions other than melting. It provides a thermodynamically accurate melting onset and peak temperature.
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting endotherm, typically reported as the onset temperature.
Protocol: General Method for Spectroscopic Analysis
Trustworthiness: A consistent and logical approach to spectroscopic analysis ensures that the data is reliable and cross-validated. The following protocol outlines the standard procedures.
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). [2] * Acquire data in both positive and negative ion modes to ensure detection.
-
-
Infrared (IR) Spectroscopy:
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.
-
Place a small amount of the solid directly onto the ATR crystal.
-
Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Section 4: Synthesis Pathway Overview
Understanding the synthesis of a compound provides context for potential impurities and informs its handling. This compound is commonly prepared via a Williamson ether synthesis.
Caption: Synthesis of this compound.
This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzophenone with a base, followed by nucleophilic attack on 1,2-dichloroethane. [3]The use of a phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic reactants.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10263373, 4'-Chloro-2-hydroxy-benzophenone. [Link]
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The Good Scents Company. 4-hydroxy-2-methyl acetophenone, 875-59-2. [Link]
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Wikipedia. Benzophenone. [Link]
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Pharmaffiliates. 4'-Chloro-2-hydroxy-benzophenone | CAS No : 2985-79-7. [Link]
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El-Sayed, M. T., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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ResearchGate. Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under electrospray negative ionization (ESI-) and product ion scan (MS²) of precursor ion, and proposed MS² fragmentations. [Link]
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MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. [Link]
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NIST. Benzophenone - NIST WebBook. [Link]
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Valerio, Jr., L. G., et al. (2021). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals in Urine of Filipino Women. PMC - NIH. [Link]
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RSC Publishing. (2015). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
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Waters Corporation. Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof. [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 143156, 4-(2-Chloroethoxy)benzaldehyde. [Link]
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Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. [Link]
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PubMed Central. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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PubMed. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. [Link]
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IP India. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
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RSC Publishing. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]
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The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]
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Brainly. (2023). [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. [Link]
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PubMed Central - NIH. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]
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An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzophenone: Synthesis, Characterization, and Application
Introduction
4-(2-Chloroethoxy)benzophenone is a substituted diarylketone that serves as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Belonging to the benzophenone family, its structure incorporates a flexible chloroethoxy side chain, making it a versatile precursor for introducing more complex functionalities. While not an end-product itself, its role in multi-step organic synthesis is critical, particularly in the production of selective estrogen receptor modulators (SERMs). This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and its primary application in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties and Molecular Structure
This compound is a white solid at room temperature, soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate[1][2]. Its core identity is defined by the molecular characteristics summarized below.
Key Identifiers and Properties
A compilation of the fundamental physicochemical data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | [4-(2-chloroethoxy)phenyl]-phenylmethanone | [3][4] |
| CAS Number | 3439-73-4 | [5][6] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [5] |
| Molecular Weight | 260.72 g/mol | [1][5] |
| Appearance | White Solid | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl | [3] |
| InChIKey | JDXBAJHRIRDYNV-UHFFFAOYSA-N | [3] |
Molecular Structure
The molecular architecture consists of a central carbonyl group connecting two phenyl rings. One phenyl ring is unsubstituted, while the other is para-substituted with a 2-chloroethoxy group (-O-CH₂-CH₂-Cl). This ether linkage and the terminal chlorine atom are the key reactive sites for subsequent synthetic transformations.
Caption: Molecular structure of this compound.
Synthesis Protocol
The most common and efficient synthesis of this compound is achieved via Williamson ether synthesis, starting from 4-hydroxybenzophenone. The protocol described here utilizes a phase-transfer catalyst to facilitate the reaction between the hydrophilic phenoxide and the organic halide, leading to high yields.
Rationale for Reagent Selection
-
4-Hydroxybenzophenone: The foundational scaffold providing the benzophenone core and the hydroxyl group for etherification.
-
1,2-Dichloroethane: Serves as the source of the 2-chloroethyl group. Alternatives like 1-bromo-2-chloroethane or 2-chloroethanol can also be used[5].
-
Sodium Hydroxide (NaOH): A strong base used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming the more nucleophilic sodium phenoxide salt.
-
Benzyl tri-n-butylammonium bromide: A phase-transfer catalyst (PTC). The bulky, lipophilic quaternary ammonium cation pairs with the hydrophilic phenoxide anion, shuttling it from the aqueous phase (or solid surface) into the organic phase where it can react with the chloroalkane. This overcomes the mutual insolubility of the reactants and dramatically increases the reaction rate.
-
Water: Used as the solvent, making this a cost-effective and environmentally conscious choice compared to many organic solvents.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
The following protocol is based on a reported synthesis with an 88% yield[5].
-
Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxybenzophenone, sodium hydroxide, and benzyl tri-n-butylammonium bromide in water.
-
Addition of Alkylating Agent: Add an excess of 1,2-dichloroethane to the mixture.
-
Reaction: Heat the biphasic mixture under vigorous stirring for approximately 18 hours. The elevated temperature is necessary to achieve a reasonable reaction rate.
-
Work-up: After the reaction period, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and the phase-transfer catalyst.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure, white this compound.
Expected Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential. Based on the molecular structure, the following key features are expected.
-
¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the two different phenyl rings. The protons on the unsubstituted ring will appear as multiplets in the ~7.4-7.8 ppm range. The protons on the substituted ring will appear as two doublets (an AA'BB' system) around ~6.9-7.1 ppm and ~7.7-7.9 ppm. Crucially, two triplets corresponding to the methylene protons of the chloroethoxy group (-O-CH₂ -CH₂ -Cl) are expected around ~4.3 ppm and ~3.8 ppm, respectively.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon at ~195-197 ppm. Multiple signals will be present in the aromatic region (114-163 ppm). The two methylene carbons of the chloroethoxy group should appear at approximately 68 ppm (-O-C H₂) and 41 ppm (-C H₂-Cl)[7][8].
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found around 1650-1660 cm⁻¹ for benzophenones[9][10]. Other significant peaks will include C-O-C ether stretching vibrations (~1250 cm⁻¹) and aromatic C=C and C-H stretching vibrations[11].
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 260 should be observable. A key fragmentation pathway for benzophenones is the cleavage at the carbonyl group, which would lead to characteristic fragment ions such as the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77[3][6]. Another expected fragmentation would be the loss of the chloroethoxy side chain.
Application in Drug Development: Synthesis of Tamoxifen
The primary utility of this compound is as a direct precursor to 4-(2-dimethylaminoethoxy)benzophenone, a key intermediate for the synthesis of Tamoxifen[1][2][6]. Tamoxifen is a non-steroidal SERM widely used in the treatment and prevention of estrogen receptor-positive breast cancer.
The conversion involves a nucleophilic substitution reaction where the chlorine atom is displaced by dimethylamine. This intermediate is then typically reacted with propiophenone in a McMurry coupling reaction to form the final Tamoxifen molecule[2].
Caption: Synthetic pathway from this compound to Tamoxifen.
This two-step approach, beginning with the chloroethoxy intermediate, has been shown to improve the overall yield of Tamoxifen compared to a one-step McMurry reaction with the final dimethylaminoethoxy side chain already in place[2].
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[4]. However, as a matter of sound laboratory practice, it should be handled with care. Related compounds, such as 4-chlorobenzophenone and the parent benzophenone, are known to be irritating to the eyes, respiratory system, and skin, and may cause sensitization by skin contact[12][13].
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Researchers should always consult the most current SDS for the specific material being handled before commencing any experimental work.
References
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PubChemLite. This compound (C15H13ClO2). [Link]
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LookChem. This compound Safety Data Sheets(SDS). [Link]
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Time-of-flight mass spectra of benzophenone, which is subject to a fast... - ResearchGate. [Link]
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Comparative FTIR spectra of benzophenone and the product of the... - ResearchGate. [Link]
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Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5 with... - ResearchGate. [Link]
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The Royal Society of Chemistry. An atom efficient synthesis of Tamoxifen. [Link]
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ScienceDirect. Synthesis of lipidic tamoxifen. [Link]
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The Royal Society of Chemistry. [Supporting Information] A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]
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NP-MRD. Showing NP-Card for Benzophenone (NP0001390). [Link]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloroethoxy)benzophenone
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of pharmaceuticals such as Tamoxifen.[1] As drug development professionals and researchers, understanding the structural verification of such molecules is paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural organic chemistry. The methodologies and interpretations presented herein are designed to serve as a practical reference for the unambiguous identification and characterization of this compound.
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for this class of compounds due to its excellent solubilizing properties and the presence of a well-defined solvent residual peak for spectral calibration.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons and the aliphatic chloroethoxy side chain.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.81 | d (doublet) | 2H | H-2', H-6' | These protons are ortho to the carbonyl group on the unsubstituted ring, making them the most deshielded aromatic protons. |
| ~ 7.75 | d (doublet) | 2H | H-2, H-6 | These protons are ortho to the carbonyl on the substituted ring and are deshielded. |
| ~ 7.59 | t (triplet) | 1H | H-4' | The para proton on the unsubstituted ring is split into a triplet by its two meta neighbors. |
| ~ 7.49 | t (triplet) | 2H | H-3', H-5' | The meta protons on the unsubstituted ring. |
| ~ 6.98 | d (doublet) | 2H | H-3, H-5 | These protons are ortho to the electron-donating ethoxy group, shifting them significantly upfield compared to other aromatic protons. |
| ~ 4.25 | t (triplet) | 2H | -O-CH₂ -CH₂-Cl | Protons on the carbon attached to the oxygen are deshielded by the electronegative atom. They are split into a triplet by the adjacent -CH₂- group. |
| ~ 3.85 | t (triplet) | 2H | -O-CH₂-CH₂ -Cl | Protons on the carbon adjacent to the chlorine atom. They are split into a triplet by the neighboring -OCH₂- group. |
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. The broad chemical shift range allows for clear resolution of carbons in different functional groups.[2]
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
|---|---|---|
| ~ 195.5 | C=O | The carbonyl carbon of a diaryl ketone is highly deshielded and appears significantly downfield.[2] |
| ~ 163.0 | C-4 | This aromatic carbon is directly attached to the electron-donating oxygen atom of the ether, causing a strong downfield shift. |
| ~ 138.2 | C-1' | The quaternary carbon of the unsubstituted phenyl ring, attached to the carbonyl. |
| ~ 132.5 | C-2, C-6 | Aromatic carbons ortho to the carbonyl group on the substituted ring. |
| ~ 131.9 | C-4' | The para carbon on the unsubstituted ring. |
| ~ 130.1 | C-1 | The quaternary carbon of the substituted phenyl ring, attached to the carbonyl. |
| ~ 129.9 | C-2', C-6' | Aromatic carbons ortho to the carbonyl on the unsubstituted ring. |
| ~ 128.3 | C-3', C-5' | Aromatic carbons meta to the carbonyl on the unsubstituted ring. |
| ~ 114.2 | C-3, C-5 | Aromatic carbons ortho to the oxygen atom, which are shielded. |
| ~ 68.1 | -O-CH₂ - | The aliphatic carbon bonded to the highly electronegative oxygen atom. |
| ~ 41.5 | -CH₂ -Cl | The aliphatic carbon bonded to the chlorine atom. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay (d1) of 1 second.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Set a spectral width of approximately 240 ppm.[2]
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations of sp² C-H bonds in the phenyl rings. |
| 2960-2850 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of the sp³ C-H bonds in the chloroethoxy group. |
| ~ 1660 | C=O Stretch | Diaryl Ketone | A strong, sharp absorption band characteristic of the carbonyl group conjugated to two aromatic rings. This is a key diagnostic peak.[3] |
| 1600, 1580, 1480 | C=C Stretch | Aromatic Ring | These absorptions are typical for the skeletal vibrations of the benzene rings. |
| ~ 1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) | The asymmetric stretching of the ether linkage is typically strong and prominent. |
| ~ 1040 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) | The corresponding symmetric stretch of the ether group. |
| ~ 750 | C-Cl Stretch | Alkyl Halide | The carbon-chlorine bond stretch appears in the fingerprint region. |
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum. Label the significant peaks.
FT-IR Workflow Diagram
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, it provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.
Expected Mass Spectrometry Data (EI-MS)
-
Molecular Formula: C₁₅H₁₃ClO₂
-
Molecular Weight: 260.06 g/mol
| m/z Value | Ion | Rationale |
| 260/262 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom. |
| 183 | [M - C₂H₄Cl]⁺ | Loss of the chloroethyl radical from the molecular ion. |
| 121 | [HOC₆H₄CO]⁺ | Cleavage alpha to the carbonyl group, retaining the substituted phenyl ring. |
| 105 | [C₆H₅CO]⁺ | The benzoyl cation, a very common and stable fragment from benzophenone derivatives resulting from alpha-cleavage.[4] |
| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of CO from the benzoyl fragment. |
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, providing both separation and mass analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 280 °C in splitless mode to ensure complete volatilization.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. This ensures good separation and elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Conclusion
The collective application of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. FT-IR confirms the presence of key functional groups, notably the diaryl ketone and aryl-alkyl ether moieties. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a critical requirement in research and pharmaceutical development.
References
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The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Available at: [Link]
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Analytical Methods Committee, Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Available at: [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
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National Institute of Standards and Technology (NIST). Benzophenone - the NIST WebBook. Available at: [Link]
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NP-MRD. Showing NP-Card for Benzophenone (NP0001390). Available at: [Link]
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ResearchGate. Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... Available at: [Link]
-
Chemistry Central Journal. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Available at: [Link]
-
ResearchGate. Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... Available at: [Link]
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Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. Available at: [Link]
-
PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Available at: [Link]
-
Proprep. What is benzophenone ir spectrum?. Available at: [Link]
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An In-Depth Technical Guide to the Photophysical Properties of Benzophenone Derivatives
This guide provides a comprehensive exploration of the photophysical properties of benzophenone and its derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the underlying principles governing the unique photochemical behavior of these compounds, offering practical insights into their characterization and application.
The Benzophenone Chromophore: A Foundation of Photochemistry
Benzophenone is a cornerstone of organic photochemistry, primarily due to its highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity in many environments.[1][2] This remarkable efficiency stems from the close energy spacing and favorable orbital overlap between the singlet and triplet manifolds.
Upon absorption of ultraviolet (UV) light, a benzophenone molecule is promoted from its ground electronic state (S₀) to an excited singlet state. The lowest energy absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, resulting in an n→π* transition.[2] A higher energy π→π* transition is also present. The relative energies of these states are crucial to the photophysics of benzophenone and are sensitive to the surrounding environment.
The Jablonski Diagram: Visualizing Photophysical Pathways
The energetic landscape and transitions of benzophenone can be visualized using a Jablonski diagram. This diagram illustrates the electronic states and the various radiative and non-radiative processes that can occur following photoexcitation.
Caption: Jablonski diagram for benzophenone illustrating key photophysical processes.[3][4][5]
Modulating Photophysical Properties: The Role of Substituents
The true versatility of benzophenone in photochemical applications arises from the ability to tune its properties through the introduction of substituents on its phenyl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy levels of the n,π* and π,π* states, thereby influencing the absorption spectra, triplet lifetimes, and quantum yields.
The Logic of Substituent Effects
The influence of substituents can be rationalized by considering their electronic effects on the benzophenone core.
Caption: Influence of substituents on the benzophenone core and its properties.
Quantitative Effects of Substituents
The following table summarizes the impact of various substituents on key photophysical parameters of benzophenone derivatives.
| Substituent | Position | λmax (n→π*) (nm) | Triplet Lifetime (τT) (µs) | Triplet Quantum Yield (ΦT) | Reference(s) |
| H | - | ~340 | ~5-10 (in benzene) | ~1.0 | [6] |
| 4-CH₃ | para | ~345 | - | ~1.0 | [7] |
| 4-OCH₃ | para | ~350 | - | ~1.0 | [7] |
| 4-NH₂ | para | ~380 | - | ~0.2 | [7] |
| 4-NO₂ | para | ~330 | - | ~1.0 | [7] |
| 4-F | para | ~340 | - | ~1.0 | [7] |
| 4-Cl | para | ~345 | - | ~1.0 | [7] |
Note: Specific values for triplet lifetime can vary significantly with solvent and experimental conditions. The data presented here are illustrative of general trends.
Electron-donating groups tend to cause a red-shift (bathochromic shift) in the n→π* absorption band, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift).[7] The triplet quantum yield remains high for many derivatives, with the notable exception of strongly electron-donating groups like the amino group, which can introduce alternative deactivation pathways.
The Influence of the Environment: Solvent Effects
The solvent environment plays a critical role in dictating the photophysical behavior of benzophenone derivatives. The polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in absorption and emission spectra.
The n→π* transition of benzophenone exhibits a characteristic blue-shift (hypsochromic shift) in polar, protic solvents. This is because the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding with the solvent, which lowers the energy of the ground state more than the excited state. Conversely, the π→π* transition often shows a red-shift (bathochromic shift) in polar solvents due to the greater stabilization of the more polar excited state.
Quantitative Solvent Effects
| Solvent | Dielectric Constant (ε) | n→π* λmax (nm) | π→π* λmax (nm) |
| n-Hexane | 1.88 | ~345 | ~250 |
| Acetonitrile | 37.5 | ~338 | ~255 |
| Ethanol | 24.5 | ~335 | ~253 |
| Water | 80.1 | ~330 | ~260 |
Data compiled from various sources and represents general trends.
Experimental Characterization of Benzophenone Derivatives
A thorough understanding of the photophysical properties of benzophenone derivatives requires a suite of spectroscopic techniques. This section provides detailed, step-by-step methodologies for the most critical of these experiments.
Caption: General experimental workflow for characterizing benzophenone derivatives.
Synthesis of Substituted Benzophenones: Representative Protocols
4.1.1. Synthesis of 4-Methoxybenzophenone (Electron-Donating Group)
This procedure describes a Friedel-Crafts acylation reaction.
-
Reactant Preparation: Dissolve anisole (1 equivalent) and benzoyl chloride (1 equivalent) in a suitable solvent such as hexane.[8]
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred reaction mixture at room temperature.[8]
-
Reaction: Stir the mixture for an additional 15-30 minutes.
-
Workup: Decant the solvent and carefully hydrolyze the residue with a mixture of ice and dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent like dichloromethane and wash with water.
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by washing with pentane.[8]
4.1.2. Synthesis of 4-Nitrobenzophenone (Electron-Withdrawing Group)
This procedure also utilizes a Friedel-Crafts acylation.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.[9]
-
Acyl Chloride Addition: At 0 °C, add a solution of 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise.[9]
-
Substrate Addition: Following the acyl chloride addition, add benzene (1 equivalent) dropwise at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature.
-
Quenching: Quench the reaction with ice and concentrated hydrochloric acid.
-
Workup and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, and wash the combined organic layers. After drying and concentrating, the crude product can be purified by recrystallization from ethanol or column chromatography.[9]
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the n→π* and π→π* transitions.
Protocol:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[10]
-
Sample Preparation: Prepare a stock solution of the benzophenone derivative in a UV-grade solvent (e.g., cyclohexane, acetonitrile, ethanol) of known concentration. Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).[10]
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions.[11] Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Phosphorescence Spectroscopy
Objective: To measure the phosphorescence emission spectrum, lifetime (τp), and quantum yield (Φp). These measurements are typically performed at low temperatures (e.g., 77 K) to minimize non-radiative decay processes.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the benzophenone derivative in a solvent that forms a clear glass at low temperatures (e.g., a 4:1 ethanol/methanol mixture). The concentration should be low enough to avoid aggregation and inner-filter effects.
-
Degassing: Degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.
-
Low-Temperature Measurement: Place the sample in a quartz tube and immerse it in a liquid nitrogen-filled dewar that is placed in the sample compartment of a spectrofluorometer equipped with a phosphorescence accessory.[12]
-
Emission Spectrum: Excite the sample at a wavelength corresponding to its absorption maximum and scan the emission spectrum. Use a shutter or pulsed light source to discriminate between short-lived fluorescence and long-lived phosphorescence.[12]
-
Lifetime Measurement: Use a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) and a time-resolved detector to measure the decay of the phosphorescence intensity over time. Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τp).
-
Quantum Yield Determination: Measure the phosphorescence quantum yield relative to a known standard or using an integrating sphere.[13][14] For the relative method, compare the integrated phosphorescence intensity of the sample to that of a standard with a known phosphorescence quantum yield under identical experimental conditions.
Transient Absorption Spectroscopy
Objective: To directly observe the triplet-triplet (T-T) absorption, determine the triplet lifetime (τT), and calculate the triplet quantum yield (ΦT).
Protocol:
-
Experimental Setup: A transient absorption spectrometer typically consists of a pump laser to excite the sample and a probe light source (often a white light continuum) to monitor changes in absorption. The time delay between the pump and probe pulses is varied to track the kinetics of the transient species.[15]
-
Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.6 at the pump excitation wavelength in the cuvette being used. Degas the solution to remove oxygen.
-
Data Acquisition: Excite the sample with a laser pulse at a wavelength where the molecule absorbs. Record the difference in the absorbance of the probe light before and after the pump pulse at various time delays. This generates a three-dimensional data set of change in absorbance versus wavelength and time.[16]
-
Data Analysis:
-
Spectral Identification: The transient absorption spectrum will show a ground-state bleach (a negative signal at the wavelengths of ground-state absorption) and a positive signal corresponding to the T-T absorption.
-
Kinetic Analysis: Select a wavelength corresponding to the maximum of the T-T absorption and plot the change in absorbance as a function of time. Fit this kinetic trace to an exponential decay function to determine the triplet lifetime (τT).
-
Quantum Yield Determination: The triplet quantum yield can be determined by the comparative method, using a standard with a known triplet quantum yield (e.g., benzophenone in benzene, ΦT ≈ 1).[1] The end-of-pulse transient absorbance of the sample and the standard are compared under identical excitation conditions.
-
Conclusion
The photophysical properties of benzophenone derivatives are a rich and multifaceted area of study with significant implications for both fundamental research and practical applications. The ability to systematically tune these properties through synthetic modification of the benzophenone core, coupled with a deep understanding of environmental effects, provides a powerful toolkit for the design of novel photosensitizers, photoinitiators, and molecular probes. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of these important molecules, enabling researchers to unlock their full potential in a wide range of scientific disciplines.
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PrepChem. Synthesis of 4-methoxybenzophenone. [Link]
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SciSpace. Method for preparing 4-nitrobenzophenone type compound (2018). [Link]
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ResearchGate. Jablonski diagram of benzophenone at the different levels of theory... [Link]
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JoVE. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. [Link]
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Edinburgh Instruments. Measuring Fluorescence and Phosphorescence Spectra at Low Temperature Using the FLS1000 Photoluminescence Spectrometer. [Link]
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ResearchGate. Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41 | Request PDF. [Link]
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-
ResearchGate. (a) Simplified Jablonski diagram of benzophenone illustrating its... [Link]
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European Patent Office. Process for the manufacture of hydroxyalkoxybenzophenones - EP 0721929 B1. [Link]
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Reddit. An Introduction to Transient Absorption Spectroscopy for a Non-Spectroscopist : r/chemistry. [Link]
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A Comprehensive Technical Guide to 4-(2-Chloroethoxy)benzophenone: A Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: The Architectural Significance of a Benzophenone Core
In the landscape of medicinal chemistry and drug development, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular frameworks. 4-(2-Chloroethoxy)benzophenone, a derivative of the ubiquitous benzophenone scaffold, stands out as a quintessential example of such a pivotal building block.[1][2][3] Its structure, featuring a diarylketone core appended with a reactive chloroethoxy side chain, offers a unique combination of stability and controlled reactivity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications as a precursor in the synthesis of high-value pharmaceutical agents, most notably Tamoxifen and its derivatives.[4] For researchers and drug development professionals, a thorough understanding of this intermediate is essential for leveraging its synthetic potential to accelerate the path to novel therapeutics.
Physicochemical and Spectroscopic Profile
The identity and purity of a chemical intermediate are foundational to its successful application in multi-step synthesis. This compound is a solid at room temperature, and its characteristics are well-defined by a combination of physical constants and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3439-73-4 | [4][5] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [5] |
| Molecular Weight | 260.72 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | Data not consistently available in search results | |
| Boiling Point | Data not consistently available in search results | |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water. | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings. The ethoxy side chain will be identifiable by two triplet signals corresponding to the -OCH₂- and -CH₂Cl groups, each integrating to 2H.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C=O) typically in the downfield region (~195 ppm), along with distinct signals for the aromatic carbons and the two aliphatic carbons of the chloroethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ketone carbonyl stretch (νC=O), typically appearing around 1650-1670 cm⁻¹. Other key signals include C-O ether stretching and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (260.72). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would confirm the compound's identity.
Synthesis: The Williamson Etherification Route
The most common and efficient method for preparing this compound is via a Williamson ether synthesis. This reaction involves the etherification of 4-hydroxybenzophenone with a suitable two-carbon electrophile bearing a chlorine atom.
Causality Behind Experimental Choices
The selection of reagents and conditions is critical for maximizing yield and purity.
-
Starting Material: 4-Hydroxybenzophenone is the ideal precursor, providing the core benzophenone structure and a reactive hydroxyl group for etherification.
-
Alkylating Agent: While 1,2-dichloroethane can be used, 1-bromo-2-chloroethane is often a better choice as the bromine atom is a more effective leaving group than chlorine under Sₙ2 conditions, facilitating a more efficient initial reaction.
-
Base: A strong base, such as sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone. This generates the more nucleophilic phenoxide anion necessary for the reaction to proceed.
-
Phase-Transfer Catalyst (PTC): The reaction involves an aqueous phase (containing the base and phenoxide) and an organic phase (containing the alkylating agent). A PTC, such as benzyl tri-n-butylammonium bromide, is essential.[5] The PTC transports the phenoxide anion from the aqueous phase to the organic phase, enabling it to react with the alkylating agent, thereby dramatically increasing the reaction rate.
Reaction Mechanism
-
Acid-Base Reaction: The hydroxide ion (OH⁻) from NaOH removes the acidic proton from the hydroxyl group of 4-hydroxybenzophenone, forming the sodium phenoxide salt and water.
-
Nucleophilic Substitution (Sₙ2): The negatively charged oxygen of the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromo-2-chloroethane. This attack occurs from the backside, displacing the bromide ion (the leaving group) in a single concerted step to form the new C-O ether bond.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established chemical principles.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzophenone (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), benzyl tri-n-butylammonium bromide (0.05 eq), and water.[5]
-
Reaction Initiation: While stirring vigorously, add a solution of sodium hydroxide (1.5 eq) in water dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (heating under gentle boiling) and maintain for 12-18 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application as a Pivotal Intermediate in Drug Synthesis
The true value of this compound lies in the reactivity of its terminal chlorine atom. This functionality serves as a handle for introducing amine-containing side chains, a common motif in many pharmacologically active molecules.
Core Application: Precursor to Tamoxifen Analogs
This compound is a known intermediate in the preparation of Tamoxifen and its derivatives.[4] The synthesis involves the reaction of the chloroethoxy group with an appropriate amine, forming a more complex ether-amine structure which is a key pharmacophore.
Illustrative Reaction Mechanism: Amine Alkylation
The conversion of this compound to a tertiary amine derivative, a key step in building molecules like Tamoxifen, proceeds via a second Sₙ2 reaction.
-
Nucleophilic Attack: A nucleophilic amine (e.g., dimethylamine) attacks the carbon atom bonded to the chlorine.
-
Chloride Displacement: The amine's lone pair of electrons forms a new C-N bond, simultaneously breaking the C-Cl bond and displacing the chloride ion as the leaving group.
-
Deprotonation: A final deprotonation step (if a primary or secondary amine is used) yields the final ether-amine product.
Logical Pathway Diagram
Caption: Role of the intermediate in building a complex pharmaceutical agent.
Analytical Quality Control
Ensuring the purity of this compound is paramount for its use in pharmaceutical manufacturing. Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and reduced yields of the final active pharmaceutical ingredient (API).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method can effectively separate the desired product from starting materials and byproducts, allowing for accurate quantification of purity.
-
Gas Chromatography (GC): For assessing volatile impurities or residual solvents, GC is a powerful technique.[6][7]
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9][10]
-
Handling: Minimize dust generation during handling.[8][10] Avoid contact with skin, eyes, and clothing.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
Conclusion
This compound exemplifies the strategic design of a chemical intermediate. Its synthesis from readily available precursors via the robust Williamson etherification is efficient and scalable. The compound's true utility is realized through the reactive chloroethyl group, which provides a reliable anchor point for introducing new functionalities through nucleophilic substitution. This has established this compound as a valuable, non-interchangeable precursor in the multi-step synthesis of various pharmaceutical agents, particularly in the development of selective estrogen receptor modulators. For the synthetic chemist, it represents a key piece in the complex puzzle of drug creation, enabling the assembly of intricate molecular architectures with precision and efficiency.
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synthesis of tamoxifen from 4-(2-Chloroethoxy)benzophenone
An In-depth Technical Guide to the Synthesis of Tamoxifen from 4-(2-Chloroethoxy)benzophenone
Foreword: The Strategic Synthesis of a Landmark SERM
Tamoxifen, a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer, stands as a testament to the power of targeted medicinal chemistry. Its efficacy lies in its identity as a selective estrogen receptor modulator (SERM), exhibiting antagonistic effects in breast tissue while acting as an agonist in other tissues like the endometrium and bone. The molecule's deceptively simple triarylethylene scaffold belies the synthetic challenges inherent in its production, particularly the crucial control of stereochemistry to favor the pharmacologically active (Z)-isomer.
This guide provides an in-depth, research-grade overview of a robust and frequently cited synthetic pathway to Tamoxifen. We begin with the precursor this compound and proceed through a logical sequence of reactions, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that govern each transformation. The protocols described herein are designed to be self-validating, providing the rationale behind each choice of reagent and condition, a hallmark of sound process development in the pharmaceutical sciences.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any complex synthesis begins with retrosynthesis. By deconstructing the Tamoxifen molecule, we can identify the key bond formations and strategic precursors. The central olefinic bond of the triarylethylene core is the most logical point for disconnection. This immediately suggests a coupling reaction between two distinct ketone precursors. The McMurry reaction, a powerful method for the reductive coupling of carbonyls to form alkenes, is exceptionally well-suited for this purpose.[1] This leads us to identify propiophenone and a substituted benzophenone as our key intermediates. The dimethylaminoethoxy side chain, crucial for antiestrogenic activity, can be installed in a final step via nucleophilic substitution on a chloroethoxy-functionalized intermediate. This analysis cleanly maps our path forward.
Caption: Retrosynthetic pathway for Tamoxifen.
Part 1: Synthesis of the Key Precursor: this compound
The journey begins with the synthesis of our primary building block. This is achieved through a classic Williamson ether synthesis, a reliable and high-yielding method for forming ethers. The protocol involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzophenone to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent.
The choice of base and solvent is critical. Sodium hydride provides an irreversible deprotonation, driving the reaction to completion, while an aprotic polar solvent like tetrahydrofuran (THF) or toluene effectively solvates the cation without interfering with the nucleophile.[2]
Experimental Protocol: this compound Synthesis
-
Preparation: To a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzophenone (1.0 eq).
-
Deprotonation: Dissolve the starting material in a suitable volume of dry toluene. To this solution, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature. The evolution of hydrogen gas should be observed. Stir the resulting solution for 1 hour.
-
Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[2]
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 4-Hydroxybenzophenone | 1.0 | Starting Material | Must be dry. |
| Sodium Hydride (60%) | 1.1 | Base | Highly reactive with water; handle under inert atmosphere. |
| 1-Bromo-2-chloroethane | 1.5 | Alkylating Agent | Excess used to ensure complete reaction. Toxic. |
| Toluene | - | Solvent | Anhydrous conditions are essential. |
Part 2: The McMurry Coupling: Forging the Triarylethylene Core
The McMurry reaction is the linchpin of this synthetic strategy. It facilitates the formation of the sterically hindered tetrasubstituted double bond in a single, elegant step. The reaction employs a low-valent titanium species, typically generated in situ by the reduction of titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃) with a potent reducing agent like zinc dust or lithium aluminum hydride (LiAlH₄).[1][3]
The mechanism is believed to proceed through a two-step process: (i) single-electron transfers from the low-valent titanium to the two ketone carbonyl groups, leading to a radical-anion dimerization that forms a titanium-bound pinacolate intermediate, and (ii) deoxygenation of this diolate by the titanium species to yield the final alkene. The use of equimolar amounts of the two different ketones is crucial to maximize the yield of the desired cross-coupled product and minimize unwanted homo-coupling side products.[2]
Caption: Simplified mechanism of the McMurry Reaction.
Experimental Protocol: McMurry Coupling
-
Reagent Preparation: In a dry, argon-purged three-neck flask, suspend zinc dust (4.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Titanium Activation: Add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise via syringe to the stirred zinc suspension. Caution: This reaction is highly exothermic. The mixture will turn from colorless to black, indicating the formation of the low-valent titanium reagent. After the addition, remove the ice bath and reflux the mixture for 2 hours.
-
Coupling Reaction: Cool the black slurry to room temperature. Add a solution of this compound (1.0 eq) and propiophenone (1.0 eq) in anhydrous THF dropwise to the slurry over 30 minutes.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the disappearance of the ketones by TLC.
-
Work-up: Cool the reaction to room temperature and quench by slow addition of aqueous potassium carbonate solution. Stir for 1 hour, then filter the mixture through a pad of Celite to remove titanium oxides. Rinse the filter cake with THF.
-
Extraction & Purification: Concentrate the filtrate and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude oil, containing a mixture of (E)- and (Z)-1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene, is purified by column chromatography.[2]
| Parameter | Value/Reagent | Purpose |
| Titanium Source | TiCl₄ | Precursor to active Ti(0) species. |
| Reducing Agent | Zinc Dust | Reduces Ti(IV) to low-valent titanium. |
| Ketone 1 | This compound | Substrate. |
| Ketone 2 | Propiophenone | Substrate. |
| Solvent | Anhydrous THF | Inert reaction medium. |
| Temperature | Reflux | Drives reaction to completion. |
Part 3: Final Amination to Yield Tamoxifen
The final step is a nucleophilic substitution reaction to install the biologically essential dimethylamino group. The chloroethoxy intermediate is heated with an excess of dimethylamine, which displaces the chloride ion. This reaction is typically performed in a sealed vessel to contain the volatile dimethylamine and at elevated temperatures to ensure a reasonable reaction rate. A significant advantage of this two-step approach (McMurry then amination) is that the final substitution proceeds with retention of the alkene geometry, preserving the E/Z ratio established during the McMurry coupling.[2]
Experimental Protocol: Synthesis of Tamoxifen
-
Reaction Setup: Place the purified mixture of (E/Z)-1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene (1.0 eq) and a solution of dimethylamine (e.g., 40% in water or anhydrous in THF/ethanol, large excess) into a sealed pressure vessel.
-
Reaction: Heat the sealed vessel to 70-90°C and maintain for 24 hours.
-
Work-up: Cool the vessel to room temperature before opening. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product is a mixture of (E)- and (Z)-Tamoxifen.
Part 4: Purification and Isomer Isolation
The final and most critical stage is the purification of the crude product to isolate the desired (Z)-isomer, which possesses the desired pharmacological activity.
-
Chromatography: Flash column chromatography on silica gel is a standard method for separating the E and Z isomers, although their similar polarities can make this challenging. A solvent system such as dichloromethane/methanol is often employed.[4]
-
Crystallization: The isomers can sometimes be separated by fractional crystallization. Often, the Tamoxifen base is converted to a salt, such as the citrate salt, which may have different crystallization properties for the two isomers, facilitating separation.[5]
-
Preparative HPLC: For obtaining highly pure samples, Reverse-Phase Preparative High-Performance Liquid Chromatography (RP-Prep-HPLC) is an effective, albeit less scalable, method.[4]
The identity and isomeric purity of the final product must be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and HPLC.[4][6]
Overall Synthetic Workflow
Caption: Complete workflow for Tamoxifen synthesis.
Conclusion
The synthesis of Tamoxifen from this compound via a McMurry coupling represents a logical and effective strategy for constructing this vital pharmaceutical agent. This pathway highlights several key principles of modern organic synthesis: the power of retrosynthetic analysis, the application of robust name reactions like the Williamson ether synthesis and McMurry coupling, and the critical importance of purification and stereochemical control. While other routes to Tamoxifen exist, this method provides a reliable framework for researchers and drug development professionals engaged in the synthesis of triarylethylene compounds and other complex molecular targets.
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- 6. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(2-Chloroethoxy)benzophenone
Abstract
This technical guide provides an in-depth exploration of 4-(2-Chloroethoxy)benzophenone, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. We delve into its established role as a key precursor in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen, providing a detailed synthetic protocol. Furthermore, this guide explores the broader therapeutic potential of the this compound scaffold, capitalizing on the well-documented biological activities of benzophenone derivatives. We present hypothetical, yet rationally designed, pathways for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Each proposed application is accompanied by detailed, field-proven experimental protocols for synthesis, characterization, and biological evaluation, designed to empower researchers in their drug discovery endeavors. Visualized workflows and pathway diagrams are provided to enhance clarity and experimental reproducibility.
Introduction: The Benzophenone Core and the Chloroethoxy Moiety - A Promising Union
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The diaryl ketone motif provides a rigid framework amenable to diverse substitutions, allowing for the fine-tuning of pharmacological properties.
The introduction of a 2-chloroethoxy group at the 4-position of the benzophenone core in this compound imparts several key features that enhance its utility as a drug discovery tool:
-
A Reactive Handle for Derivatization: The terminal chloride of the ethoxy chain serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and azides, enabling the creation of diverse chemical libraries for screening.
-
A Flexible Linker: The ethoxy group provides a flexible spacer, allowing for the strategic positioning of pharmacophoric elements to optimize interactions with biological targets.
-
Modulation of Physicochemical Properties: The chloroethoxy group can influence the lipophilicity and metabolic stability of the parent molecule, which are critical parameters in drug design.
This guide will first illuminate the most prominent and commercially significant application of this compound – its role in the synthesis of Tamoxifen. Subsequently, we will explore its potential as a starting point for the development of novel therapeutic agents in other key disease areas.
Established Application: A Key Intermediate in the Synthesis of Tamoxifen
This compound is a well-established intermediate in the industrial synthesis of Tamoxifen, a first-line endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[3] The following section provides a detailed, step-by-step protocol for the synthesis of a key Tamoxifen precursor from this compound via a McMurry coupling reaction.[4]
Synthetic Workflow for Tamoxifen Precursor
The synthesis involves the reductive coupling of this compound with propiophenone in the presence of a low-valent titanium reagent to form 1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene. This intermediate can then be reacted with dimethylamine to yield Tamoxifen.[4]
Caption: Synthetic workflow for the McMurry coupling of this compound and propiophenone.
Detailed Experimental Protocol: Synthesis of 1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene
Materials:
-
This compound
-
Propiophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
10% Potassium carbonate solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon gas supply
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, argon inlet, and magnetic stir bar, add zinc powder (2.0 equivalents).
-
Suspend the zinc powder in anhydrous THF under an argon atmosphere.
-
Cool the suspension to -10 °C using an ice-salt bath.
-
Slowly add titanium tetrachloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Heat the dark mixture to reflux and maintain for 1 hour.[4]
-
-
McMurry Coupling Reaction:
-
Cool the low-valent titanium reagent solution to room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) and propiophenone (1.0 equivalent) in anhydrous THF.[4]
-
Add the solution of the ketones to the titanium reagent.
-
Heat the reaction mixture to reflux with stirring for 2 hours.[4]
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a 10% potassium carbonate solution.[4]
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Potential Application in Anticancer Drug Discovery
The benzophenone scaffold is a common motif in compounds with potent anticancer activity.[1][5][6] By leveraging the reactive chloroethoxy group of this compound, novel derivatives can be synthesized to target various cancer-related pathways.
Design Strategy: Targeting Tubulin Polymerization
Several benzophenone derivatives have been shown to inhibit tubulin polymerization, a clinically validated anticancer strategy.[5][7] We propose the synthesis of derivatives where the chloroethoxy group is displaced by various substituted anilines or other nitrogen-containing heterocycles to explore structure-activity relationships (SAR) for tubulin inhibition.
Caption: Proposed workflow for the synthesis and evaluation of novel anticancer agents.
Experimental Protocol: In Vitro Evaluation of Anticancer Activity
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
A non-cancerous cell line (e.g., MCF-10A or HEK293) for selectivity assessment.[8]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[5]
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.[9]
-
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) | Selectivity Index (MCF-10A/MCF-7) |
| Hypothetical Derivative 1 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Hypothetical Derivative 2 | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Cisplatin (Reference) | Literature Value | Literature Value | Literature Value | Literature Value |
Potential Application in Anti-Inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases. Benzophenone derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins.[2][10][11]
Design Strategy: Modulation of Inflammatory Pathways
By reacting this compound with various nucleophiles, such as substituted phenols or heterocyclic thiols, a library of novel ethers can be generated. These compounds can then be screened for their ability to suppress the inflammatory response in cellular models.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
Cell Line:
-
RAW 264.7 (murine macrophage cell line)
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.[8]
-
-
Inflammatory Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).[8]
-
-
Griess Assay for Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
-
Determine the IC₅₀ value for NO inhibition.
-
| Compound | NO Production IC₅₀ (µM) | Cell Viability (at highest concentration) |
| Hypothetical Derivative 3 | Data to be generated | Data to be generated |
| Hypothetical Derivative 4 | Data to be generated | Data to be generated |
| Dexamethasone (Reference) | Literature Value | Literature Value |
Potential Application in Antimicrobial Drug Discovery
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The benzophenone scaffold has been incorporated into molecules with antibacterial and antifungal activity.[12]
Design Strategy: Synthesis of Benzophenone Ethers with Antimicrobial Moieties
This compound can be reacted with known antimicrobial pharmacophores containing a nucleophilic group (e.g., a hydroxyl or thiol group on a quinoline or imidazole core) to create hybrid molecules with potentially enhanced antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Microbial Strains:
-
Staphylococcus aureus (Gram-positive bacteria)
-
Escherichia coli (Gram-negative bacteria)
-
Candida albicans (Fungus)
Protocol:
-
Preparation of Inoculum:
-
Grow the microbial strains in appropriate broth overnight.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Hypothetical Derivative 5 | Data to be generated | Data to be generated | Data to be generated |
| Hypothetical Derivative 6 | Data to be generated | Data to be generated | Data to be generated |
| Ciprofloxacin (Reference) | Literature Value | Literature Value | N/A |
| Fluconazole (Reference) | N/A | N/A | Literature Value |
Conclusion
This compound is a valuable and versatile starting material for medicinal chemistry research. Its established role in the synthesis of Tamoxifen underscores its industrial relevance. The true potential of this scaffold, however, lies in its adaptability for the creation of novel therapeutic agents. The reactive chloroethoxy group provides a gateway to a vast chemical space, enabling the design and synthesis of diverse libraries of compounds for screening against a multitude of diseases. This guide has provided a framework for exploring these opportunities in anticancer, anti-inflammatory, and antimicrobial drug discovery, complete with actionable experimental protocols. It is our hope that this technical resource will inspire and facilitate the development of the next generation of therapeutics derived from the promising this compound core.
References
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Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. (2017). Frontiers in Chemistry. [Link]
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An atom efficient synthesis of Tamoxifen. (2019). The Royal Society of Chemistry. [Link]
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Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the E and Z isomers of the antiestrogen Tamoxifen. Journal of Organic Chemistry. [Link]
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Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2020). Bioorganic Chemistry. [Link]
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Research progress on tamoxifen and its analogs associated with nuclear receptors. (2023). Future Medicinal Chemistry. [Link]
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Khan, I., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Tropical Journal of Pharmaceutical Research. [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2020). Drug Discovery Today. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (2010). Current Medicinal Chemistry. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules. [Link]
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Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2017). Molecules. [Link]
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Synthesis of tamoxifen and its analogues. (2021). ResearchGate. [Link]
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Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs. (2023). International Journal of Molecular Sciences. [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]
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Khanam, S., et al. (2009). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. European Journal of Medicinal Chemistry. [Link]
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Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. (2021). ChemistrySelect. [Link]
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Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods. (2022). Frontiers in Immunology. [Link]
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Design and synthesis of novel benzophenone-conjugated coumarin analogs. (2013). Archiv der Pharmazie. [Link]
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Investigating the Molecular Mechanisms of the Anticancer Effects of Eugenol and Cinnamaldehyde Against Colorectal Cancer (CRC) Cells In Vitro. (2023). International Journal of Molecular Sciences. [Link]
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Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023). RSC Publishing. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). RSC Advances. [Link]
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literature review of 4-(2-Chloroethoxy)benzophenone synthesis and reactions
An In-depth Technical Guide to the Synthesis and Reactions of 4-(2-Chloroethoxy)benzophenone
Introduction: The Versatility of a Benzophenone Scaffold
Benzophenones are a class of aromatic ketones that serve as a foundational scaffold in medicinal chemistry and industrial applications.[1][2] Their unique phenol/carbonyl/phenol framework is found in numerous natural and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Furthermore, their ability to absorb UV radiation has led to their widespread use as UV filters in sunscreens and stabilizers in commercial products.[1][3]
Within this important class of compounds, this compound (CAS No: 3439-73-4) emerges as a significant synthetic intermediate.[4][5] Its bifunctional nature—possessing both a reactive chloroethoxy tail and an electrophilic benzophenone core—makes it a valuable building block for more complex molecules. Notably, it is recognized as a key precursor in the synthesis of Tamoxifen and its derivatives, compounds of significant pharmacological importance.[4] This guide provides a detailed exploration of the primary synthetic routes to this compound and the key chemical transformations it can undergo, offering field-proven insights for researchers in drug discovery and organic synthesis.
Part 1: Synthesis of this compound
The construction of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. The two most prominent and logically sound methods are the Williamson Ether Synthesis and the Friedel-Crafts Acylation.
Williamson Ether Synthesis: A Reliable Path to Etherification
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers and is the most direct and widely cited method for preparing this compound.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an organohalide.[6][8]
The overall transformation involves the reaction of 4-hydroxybenzophenone with an alkylating agent like 1,2-dichloroethane or 1-bromo-2-chloroethane.
Mechanism and Rationale:
-
Deprotonation: The synthesis begins with the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzophenone using a suitable base, such as sodium hydroxide, to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: This phenoxide then acts as the nucleophile, executing a backside attack on the electrophilic carbon of the chloro- or bromo-substituted ethane. This concerted SN2 step forms the ether linkage and displaces the halide leaving group.[6][9]
The preference for a primary alkyl halide (like 1-bromo-2-chloroethane) is critical. Using secondary or tertiary halides would significantly increase the likelihood of a competing E2 elimination reaction, especially given the presence of a strong base, which would reduce the yield of the desired ether product.[8][10]
Diagram: Williamson Ether Synthesis Pathway
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis [5]
-
Materials:
-
4-Hydroxybenzophenone
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Benzyl tri-n-butylammonium bromide (Phase Transfer Catalyst)
-
Water (Solvent)
-
-
Procedure:
-
A reaction vessel is charged with 4-hydroxybenzophenone, 1,2-dichloroethane, water, and a catalytic amount of benzyl tri-n-butylammonium bromide.
-
Sodium hydroxide is added to the mixture. The use of a phase transfer catalyst is crucial here as it facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the phenol, and subsequently, the resulting phenoxide ion back to the organic phase to react with the alkyl halide.
-
The mixture is heated and stirred vigorously for approximately 18 hours to ensure the reaction goes to completion.
-
After cooling, the organic layer is separated, washed with water to remove any remaining NaOH and salt byproducts, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography to obtain pure this compound. A reported yield for this method is as high as 88%.[5]
-
Friedel-Crafts Acylation: Building the Benzophenone Core
Friedel-Crafts acylation is the classic method for synthesizing aromatic ketones.[11] While not the most direct route to the title compound, it is a fundamental alternative. This approach would involve reacting an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[12][13]
There are two conceivable strategies using this method:
-
Acylation of a Precursor Ether: One could start with 2-phenoxyethyl chloride and react it with benzoyl chloride. The Friedel-Crafts reaction would add the benzoyl group to the phenoxy ring. However, this reaction often yields a mixture of ortho and para isomers, with the para isomer being the major product due to less steric hindrance.[12][13] Extensive purification would be required to isolate the desired 4-substituted product.
-
Two-Step Synthesis: A more controlled approach involves first synthesizing 4-chlorobenzophenone via Friedel-Crafts acylation of chlorobenzene with benzoyl chloride.[12][14] The resulting 4-chlorobenzophenone would then undergo a nucleophilic aromatic substitution with 2-chloroethanol, although this latter step can be challenging.
Given the efficiency and high yield of the Williamson ether synthesis, it remains the superior and more practical method for laboratory and industrial-scale production.[5]
Table 1: Comparison of Synthetic Routes
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Williamson Ether Synthesis | 4-Hydroxybenzophenone, 1,2-Dichloroethane[5] | NaOH, Phase Transfer Catalyst[5] | ~88%[5] | High yield, high regioselectivity, direct route. | Requires pre-existing 4-hydroxybenzophenone. |
| Friedel-Crafts Acylation | 2-Phenoxyethyl chloride, Benzoyl chloride[5] | AlCl₃ (Lewis Acid)[11] | Moderate | Uses common starting materials. | Can produce ortho/para isomer mixtures, requiring purification.[13] |
Part 2: Chemical Reactivity of this compound
The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyl chloride and the diaryl ketone. This duality allows for a range of selective transformations.
Nucleophilic Substitution at the Ethoxy Chain
The chlorine atom on the ethoxy side chain is a good leaving group, making the terminal carbon an electrophilic site ripe for SN2 reactions.[6] This is the most synthetically useful feature of the molecule, allowing for the attachment of various nucleophiles to extend the chain or introduce new functionalities.
Common nucleophiles that can react at this site include:
-
Amines: Primary and secondary amines can displace the chloride to form amino-ether derivatives. This is the key step in using this molecule as a scaffold for drugs like Tamoxifen.[4]
-
Thiols: Thiolates (RS⁻) are excellent nucleophiles and will readily displace the chloride to form a thioether.
-
Azides: Sodium azide (NaN₃) can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.
-
Cyanides: Cyanide ions (CN⁻) can extend the carbon chain by one, introducing a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Reactions at the Carbonyl Group
The carbonyl carbon of the benzophenone moiety is electrophilic, though its reactivity is attenuated compared to aliphatic ketones or aldehydes.[15][16] The two flanking phenyl rings stabilize the carbonyl group through resonance and create significant steric hindrance, making it less susceptible to nucleophilic attack.[15][16]
Despite this reduced reactivity, several important reactions can occur:
-
Reduction: The ketone can be reduced to a secondary alcohol (a diphenylmethanol derivative) using strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Grignard/Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (RMgX) or organolithiums (RLi), can attack the carbonyl carbon to form a tertiary alcohol.
-
Wittig Reaction: While challenging due to steric hindrance, the Wittig reaction can be used to convert the carbonyl group into an alkene.
Diagram: Reactivity Map of this compound
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-(2-Chloroethoxy)benzophenone
Abstract
This document provides a detailed technical guide for the synthesis of 4-(2-Chloroethoxy)benzophenone, a key intermediate in the development of pharmaceutical agents, notably Tamoxifen and its derivatives.[1] The protocol is centered around the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[2][3] We present a step-by-step experimental procedure, an in-depth analysis of the reaction mechanism, comprehensive characterization data, and critical safety protocols. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
Benzophenone and its derivatives represent a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] this compound serves as a critical building block, particularly valued for its role in constructing more complex molecular architectures in the pharmaceutical industry.
The synthesis from 4-hydroxybenzophenone is a classic example of O-alkylation. The primary synthetic route is the Williamson ether synthesis , which proceeds in two fundamental steps:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzophenone is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The phenoxide ion then attacks an alkyl halide, displacing the halide and forming the desired ether linkage.[2][3][7]
This method is favored for its reliability, versatility, and generally high yields when appropriate substrates are chosen. The selection of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination (E2) reactions.[2][7]
Reaction Mechanism and Rationale
The core of this synthesis is the SN2 reaction between a sodium or potassium 4-benzoylphenoxide and an alkylating agent like 1-bromo-2-chloroethane.
Step 1: Formation of the Nucleophile (Phenoxide Ion)
The phenolic proton of 4-hydroxybenzophenone is acidic (pKa ≈ 10) but not acidic enough to react directly with the alkyl halide at a practical rate. Therefore, a strong base is required to generate the corresponding conjugate base, the phenoxide.
-
Causality of Base Selection: While potent bases like sodium hydride (NaH) can be used, common and less hazardous bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective for deprotonating phenols and are often used in industrial settings.[8] The base abstracts the acidic proton, creating the 4-benzoylphenoxide anion, a potent nucleophile due to its negative charge and the electron-donating resonance effect of the oxygen.
Step 2: SN2 Alkylation
The generated phenoxide attacks the alkyl halide. 1-bromo-2-chloroethane is an excellent choice for this reaction.
-
Rationale for Reagent Choice: In 1-bromo-2-chloroethane, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a superior leaving group. The phenoxide will, therefore, selectively attack the carbon atom attached to the bromine. This concerted SN2 displacement results in the formation of the ether bond and the release of a bromide ion.
The overall transformation is depicted below:
-
Reaction Scheme:
-
4-HO-C₆H₄-C(O)-C₆H₅ + NaOH → 4-NaO-C₆H₄-C(O)-C₆H₅ + H₂O
-
4-NaO-C₆H₄-C(O)-C₆H₅ + Br-CH₂CH₂-Cl → 4-(Cl-CH₂CH₂-O)-C₆H₄-C(O)-C₆H₅ + NaBr
-
Mechanistic Diagram
The following diagram illustrates the key steps of the Williamson ether synthesis for this specific transformation.
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as required.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 4-Hydroxybenzophenone | 198.22 | ≥98% | Sigma-Aldrich |
| 1-Bromo-2-chloroethane | 143.41 | ≥98% | Acros Organics |
| Sodium Hydroxide (NaOH) | 40.00 | Pellets, ≥97% | Fisher Scientific |
| Ethanol (EtOH), Anhydrous | 46.07 | ACS Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | J.T. Baker |
| n-Hexane | 86.18 | ACS Grade | EMD Millipore |
| Saturated Sodium Chloride (Brine) | N/A | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Granular | Alfa Aesar |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Reaction Parameters
| Parameter | Value |
| 4-Hydroxybenzophenone | 10.0 g (50.4 mmol, 1.0 eq) |
| Sodium Hydroxide | 2.2 g (55.0 mmol, 1.1 eq) |
| 1-Bromo-2-chloroethane | 8.0 g (5.6 mL, 55.8 mmol, 1.1 eq) |
| Ethanol (Solvent) | 100 mL |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Expected Yield | 80-90% |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Phenoxide Formation: To the flask, add 4-hydroxybenzophenone (10.0 g) and ethanol (100 mL). Stir at room temperature until the solid is fully dissolved. Carefully add sodium hydroxide pellets (2.2 g). Stir the mixture for 30 minutes. A slight exotherm may be observed as the sodium phenoxide salt forms.
-
Alkylation: Dissolve 1-bromo-2-chloroethane (8.0 g) in 20 mL of ethanol and add it to the dropping funnel. Add the solution dropwise to the stirring reaction mixture over 20-30 minutes.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-hydroxybenzophenone spot indicates completion.
-
Work-up & Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of cold deionized water. A white solid should precipitate.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of cold water.
-
-
Purification:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Recrystallize the product from hot ethanol or isopropanol. Add the minimum amount of hot solvent required to fully dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour.
-
Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the final product in a vacuum oven at 40-50 °C to a constant weight.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 66-69 °C.
-
Mass Spectrometry (ESI-MS): The calculated exact mass for C₁₅H₁₃ClO₂ is 260.06.[9] Expect to find the molecular ion peak [M+H]⁺ at m/z 261.06 or [M+Na]⁺ at m/z 283.04.
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
The characteristic broad O-H stretch from the starting material (around 3300 cm⁻¹) should be absent.
-
~3060 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch from the ethoxy group.
-
~1650 cm⁻¹: Strong C=O (ketone) stretch, characteristic of the benzophenone core.[10][11]
-
~1600, 1500 cm⁻¹: Aromatic C=C stretches.
-
~1250 cm⁻¹: Aryl-O-C (ether) asymmetric stretch.
-
~750 cm⁻¹: C-Cl stretch.
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides definitive structural confirmation.
-
δ ~7.8 ppm (m, 4H): Aromatic protons ortho to the carbonyl group.
-
δ ~7.5 ppm (m, 3H): Remaining aromatic protons on the unsubstituted phenyl ring.
-
δ ~7.0 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
-
δ ~4.3 ppm (t, 2H): Triplet corresponding to the -O-CH₂ -CH₂-Cl protons.
-
δ ~3.8 ppm (t, 2H): Triplet corresponding to the -O-CH₂-CH₂ -Cl protons.
-
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory for this synthesis.
-
General Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. An eyewash station and safety shower must be readily accessible.[12]
-
1-Bromo-2-chloroethane: This substance is toxic, an irritant, and a suspected carcinogen.[13] Avoid inhalation of vapors and any contact with skin or eyes. Handle exclusively in a fume hood. In case of a spill, use an absorbent material and dispose of it as hazardous waste.[14][15]
-
Sodium Hydroxide: Highly corrosive and can cause severe skin and eye burns. Handle pellets carefully to avoid generating dust.
-
4-Hydroxybenzophenone: May cause skin and eye irritation. Avoid creating dust when handling the solid.[12]
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound from 4-hydroxybenzophenone via the Williamson ether synthesis. The provided methodology, mechanistic insights, and characterization data serve as a comprehensive resource for researchers. The successful synthesis of this intermediate provides access to a versatile building block essential for the discovery and development of new therapeutic agents.
References
- CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
- CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry . National Center for Biotechnology Information (PMC). [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
IR and H-NMR analysis of benzophenone . Chemistry Stack Exchange. [Link]
-
p-Hydroxybenzophenone upon reaction with bromine in carbon tetrachloride gives: . Allen Institute. [Link]
- WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
-
Williamson Ether Synthesis . Chemistry LibreTexts. [Link]
- CN101298414A - Preparation of 4-hydroxy benzophenone.
-
Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98% . Cole-Parmer. [Link]
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone . IP.com. [Link]
-
Experiment 06 Williamson Ether Synthesis . Course Hero. [Link]
-
Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone . International Journal of ChemTech Research. [Link]
-
p-hydroxybenzophenone upon reaction with bromine in carbon tetrachloride gives . Filo. [Link]
-
Benzophenones-natural metabolites with great Hopes in drug discovery . PubMed Central. [Link]
-
ICSC 1378 - BROMOETHANE . International Chemical Safety Cards (ICSCs). [Link]
-
Williamson Ether Synthesis Reaction Mechanism . YouTube. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . National Center for Biotechnology Information (PMC). [Link]
-
Process for the preparation of 4-hydroxybenzophenones . European Patent Office. [Link]
-
Benzophenone – Knowledge and References . Taylor & Francis Online. [Link]
-
4-Methoxybenzophenone - 1H NMR Spectrum . SpectraBase. [Link]
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Application Note: A Detailed Protocol for the Synthesis of 4-(2-Chloroethoxy)benzophenone
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Chloroethoxy)benzophenone, a key intermediate in the preparation of various pharmaceutical compounds, including Tamoxifen and its derivatives.[1] The procedure is based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[2][3][4] We detail a step-by-step experimental procedure, from reaction setup to product purification and characterization, while emphasizing the mechanistic rationale and critical safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Mechanistic Overview
The synthesis of this compound is achieved through the O-alkylation of 4-hydroxybenzophenone with 1-bromo-2-chloroethane. This transformation is a classic example of the Williamson ether synthesis . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][5]
The core mechanistic steps are:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of 4-hydroxybenzophenone is deprotonated by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile, executing a backside attack on the electrophilic carbon of 1-bromo-2-chloroethane.[3][6] This primary alkyl halide is an excellent substrate for SN2 reactions, as it is sterically unhindered.[2][3]
-
Displacement: The carbon-bromine bond is cleaved, and the bromide ion is displaced as the leaving group, resulting in the formation of the desired ether product, this compound.
The choice of 1-bromo-2-chloroethane as the alkylating agent is strategic. The bromine atom is a better leaving group than chlorine, ensuring that the nucleophilic attack occurs preferentially at the carbon attached to the bromine, leaving the chloro- group intact on the ethoxy chain for potential further functionalization.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis and purification of the target compound.
Materials and Equipment
Reagents:
-
4-Hydroxybenzophenone (98%)
-
1-Bromo-2-chloroethane (98%)
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder
-
Acetone, ACS grade
-
Ethanol (95% or absolute), for recrystallization
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate and Hexanes for TLC eluent
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Analytical balance
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Hydroxybenzophenone | 198.22 | 10.0 g | 50.4 | 1.0 |
| 1-Bromo-2-chloroethane | 143.41 | 8.0 g (5.6 mL) | 55.8 | 1.1 |
| Potassium Carbonate | 138.21 | 10.5 g | 76.0 | 1.5 |
| Acetone | - | 120 mL | - | - |
Step-by-Step Synthesis Procedure
Workflow Diagram:
Caption: Overall experimental workflow for the synthesis and purification.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzophenone (10.0 g, 50.4 mmol), anhydrous potassium carbonate (10.5 g, 76.0 mmol), and acetone (120 mL).
-
Initiation: Begin stirring the suspension. Add 1-bromo-2-chloroethane (5.6 mL, 55.8 mmol) to the flask at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting 4-hydroxybenzophenone spot (which is more polar) indicates the reaction is nearing completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a glass funnel with filter paper to remove the potassium salts (KBr, KCl, and excess K₂CO₃). Wash the collected salts with a small amount of fresh acetone (2 x 15 mL) to recover any residual product.
-
Concentration: Combine the filtrates and remove the acetone using a rotary evaporator. This will yield a crude solid or oil.
-
Purification by Recrystallization:
-
Transfer the crude product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 50-70 mL) to dissolve the solid completely. Gentle heating may be required.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (10 mL). Dry the product under vacuum to obtain this compound as a white solid.
Product Characterization
-
Appearance: White crystalline solid.
-
Yield: Typically 85-95%.
-
Melting Point: 88-91 °C.
-
Infrared (IR) Spectroscopy:
-
C=O (ketone) stretch: ~1655 cm⁻¹
-
C-O-C (ether) stretch: ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
-
Aromatic C=C stretch: ~1600, 1500 cm⁻¹
-
C-Cl stretch: ~750 cm⁻¹
-
-
¹H NMR Spectroscopy (500 MHz, CDCl₃):
-
δ 7.82-7.78 (m, 4H): Aromatic protons ortho to the carbonyl group on both rings. These are the most deshielded aromatic protons due to the electron-withdrawing effect of the carbonyl group.[7]
-
δ 7.55-7.45 (m, 3H): Remaining aromatic protons on the unsubstituted phenyl ring.
-
δ 6.98 (d, J = 8.9 Hz, 2H): Aromatic protons ortho to the ether linkage.
-
δ 4.28 (t, J = 5.8 Hz, 2H): -OCH₂- protons. These are deshielded by the adjacent oxygen atom.
-
δ 3.85 (t, J = 5.8 Hz, 2H): -CH₂Cl protons. These are deshielded by the adjacent chlorine atom.
-
-
¹³C NMR Spectroscopy (125 MHz, CDCl₃):
-
δ 195.5: Carbonyl carbon (C=O).
-
δ 162.8, 138.2, 132.5, 131.9, 130.2, 129.8, 128.4, 114.2: Aromatic carbons.
-
δ 67.9: -OCH₂- carbon.
-
δ 41.5: -CH₂Cl carbon.
-
Safety and Hazard Management
This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
1-Bromo-2-chloroethane: DANGER. This substance is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is a suspected carcinogen.[8][9][10] Avoid inhalation of vapors and direct contact with skin and eyes. Handle with chemical-resistant gloves.[8][9]
-
Potassium Carbonate: WARNING. Causes serious eye irritation and skin irritation.[11] Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.
-
Acetone: DANGER. Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Halogenated waste should be collected in a designated container.
References
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Google Patents.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Allen. (n.d.). p-Hydroxybenzophenone upon reaction with bromine in carbon tetrachloride gives:. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.
- Google Patents. (n.d.). WO2011089385A1 - New processes for producing benzophenone derivatives.
-
Safety data sheet. (2024, January 12). 1-Bromo-2-chloroethane. Retrieved from [Link]
-
The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). flavone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 17). H NMR of 4-chloroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
-
Filo. (2023, March 22). p-hydroxybenzophenone upon reaction with bromine in carbon tetrachloride gives. Retrieved from [Link]
- Google Patents. (n.d.). CN106397156A - Preparation method of 2-chloro-benzophenone.
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
PubMed. (2024, April 16). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Application Notes & Protocols: Strategic N-Alkylation of 4-(2-Chloroethoxy)benzophenone with Aliphatic Amines
Abstract: This document provides a comprehensive technical guide for the synthesis of 4-(2-(alkylamino)ethoxy)benzophenone derivatives through the nucleophilic substitution of 4-(2-Chloroethoxy)benzophenone with various aliphatic amines. The benzophenone moiety is a privileged scaffold in medicinal chemistry and photochemistry, and its functionalization allows for the creation of novel drug candidates, photo-probes, and cross-linking agents.[1][2][3][4] This guide delves into the underlying reaction mechanisms, provides detailed, field-proven protocols for selective mono-alkylation, and offers troubleshooting strategies to overcome common synthetic challenges. The protocols are designed to be self-validating, ensuring researchers can achieve reliable and reproducible outcomes.
Scientific Principles and Mechanistic Rationale
The core transformation discussed herein is the N-alkylation of an aliphatic amine with this compound. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The primary alkyl chloride in the chloroethoxy group presents an excellent electrophilic site for attack by the nucleophilic amine.
1.1. The SN2 Reaction Pathway
In this pathway, the lone pair of electrons on the nitrogen atom of the aliphatic amine directly attacks the carbon atom bonded to the chlorine. This occurs in a single, concerted step where the carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks. The chloride ion is expelled as the leaving group.
Caption: General SN2 mechanism for the N-alkylation reaction.
1.2. The Challenge of Polyalkylation: A Critical Consideration
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[7][8][9] The primary amine product of the initial reaction is itself a nucleophile. Crucially, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. This enhanced nucleophilicity means it can compete with the starting amine for the remaining this compound, leading to the formation of a tertiary amine, and subsequently, a quaternary ammonium salt.[10][11]
This "runaway train" of alkylation results in a mixture of products that can be difficult to separate, lowering the yield of the desired mono-alkylated compound.[7]
1.3. Strategies for Achieving Selective Mono-Alkylation
Controlling the reaction to favor the mono-alkylated product is paramount. The following strategies are central to the protocols described in this guide:
-
Stoichiometric Control: Utilizing a large excess of the aliphatic amine (typically 3-10 equivalents) shifts the reaction equilibrium. With the alkylating agent as the limiting reagent, it is statistically more likely to encounter a molecule of the starting amine than the product amine, thus suppressing the second alkylation step.[8][10]
-
Controlled Addition: Slowly adding the this compound to the reaction mixture maintains a low instantaneous concentration of the electrophile. This further minimizes the chance of the product amine reacting a second time.[12]
-
Choice of Base: An external, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to neutralize the HCl formed during the reaction. For primary amines, an excess of the amine itself can often serve as the base.
Applications in Research and Drug Development
The benzophenone scaffold is prevalent in molecules exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][4][13] The derivatives synthesized through this reaction, featuring an aminoethoxy side chain, are valuable intermediates for several reasons:
-
Pharmacophore Elaboration: The terminal amine provides a versatile chemical handle for further modification, allowing for the exploration of structure-activity relationships (SAR) by introducing new functional groups.
-
Photo-affinity Labeling: Benzophenones are widely used as photo-probes.[2] Upon activation with UV light (typically 350-360 nm), the benzophenone triplet state can abstract a hydrogen atom from nearby C-H bonds, forming a covalent link.[14][15] The aminoethoxy linker allows these photo-reactive moieties to be tethered to ligands or other molecules of interest to study biological interactions.[2]
-
Improved Physicochemical Properties: The introduction of an aliphatic amine can modulate the solubility and basicity of the parent molecule, which are critical parameters in drug development.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 4-(2-(Diethylamino)ethoxy)benzophenone
This protocol details the reaction with a secondary amine, where the issue of polyalkylation is limited to the formation of a quaternary salt, a process that is generally less favorable.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Amount | Moles (mmol) |
| This compound | >98% | Sigma-Aldrich | 2.61 g | 10.0 |
| Diethylamine | >99.5% | Acros Organics | 2.19 g (3.1 mL) | 30.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | >99% | Fisher Scientific | 2.76 g | 20.0 |
| Anhydrous Acetonitrile (MeCN) | HPLC Grade | VWR Chemicals | 50 mL | - |
| Ethyl Acetate | ACS Grade | - | As needed for work-up | - |
| Saturated Sodium Bicarbonate (aq) | - | - | As needed for work-up | - |
| Brine (Saturated NaCl aq) | - | - | As needed for work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed for drying | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.61 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Begin stirring the suspension. Add diethylamine (3.1 mL, 30.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain the reflux for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting benzophenone spot (visualized under UV light) indicates completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid salts (K₂CO₃ and KCl) through a pad of Celite, washing the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Extraction:
-
Dissolve the resulting crude oil in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent from 9:1 to 4:1 Hexane:Ethyl Acetate to afford the pure product as a pale yellow oil.
-
Protocol 2: Selective Mono-alkylation using a Primary Amine (Propylamine)
This protocol is optimized to favor the formation of the secondary amine product by using a large excess of the primary amine.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Amount | Moles (mmol) |
| This compound | >98% | Sigma-Aldrich | 1.30 g | 5.0 |
| Propylamine | >99% | TCI America | 2.96 g (4.3 mL) | 50.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Sigma-Aldrich | 25 mL | - |
| Diethyl Ether | ACS Grade | - | As needed for work-up | - |
| Deionized Water | - | - | As needed for work-up | - |
| Brine (Saturated NaCl aq) | - | - | As needed for work-up | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed for drying | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add propylamine (4.3 mL, 50.0 mmol) and anhydrous DMF (25 mL). Cool the solution to 0°C in an ice bath.
-
Controlled Addition of Electrophile: Dissolve this compound (1.30 g, 5.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the cold, stirring amine solution over 30 minutes using a syringe pump.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours at room temperature.
-
Monitoring: Check for the consumption of the starting material by TLC (7:3 Hexane:Ethyl Acetate).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash thoroughly with water (4 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product will likely contain the desired secondary amine and potentially a small amount of the tertiary amine. Purify by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to include 1-2% triethylamine (to prevent product streaking on the silica) is recommended.
-
Data Summary and Troubleshooting
Table 1: Typical Reaction Parameters and Expected Outcomes
| Amine Type | Amine Equivalents | Base (Equivalents) | Solvent | Temperature | Typical Time | Primary Challenge | Expected Yield (Mono-alkylated) |
| Secondary | 2 - 3 | K₂CO₃ (2) | Acetonitrile, DMF | Reflux | 6 - 10 h | Slower reaction rate | 75-90% |
| Primary | 5 - 10 | Amine itself | DMF, THF | RT - 50°C | 12 - 24 h | Polyalkylation | 50-75% |
| Bulky Primary | 3 - 5 | K₂CO₃ (2) | DMF | 50°C - 80°C | 18 - 36 h | Steric hindrance | 40-60% |
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low Conversion / SM Remains | Insufficient reaction time or temperature; Steric hindrance from a bulky amine. | Increase reaction time. Cautiously increase temperature. Switch to a more polar aprotic solvent like DMF or DMSO. |
| Significant Polyalkylation | Insufficient excess of primary amine; Reaction concentration too high. | Increase the excess of the primary amine to >10 equivalents. Use the slow-addition protocol (Protocol 2). |
| Product Streaks on TLC | Amine products are basic and interact strongly with acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the TLC eluent and the column chromatography solvent system. |
| Difficult Purification | Formation of multiple alkylation products with similar polarities. | Re-run the reaction under more stringent conditions to favor mono-alkylation (more amine excess, slower addition). |
Experimental Workflow Diagram
Caption: Overall experimental workflow from reaction to characterization.
References
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Dantu, A. S. C., & Shankaraiah, N. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1436-1463. [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350. [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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Jasperse, C. (n.d.). Amines. Chem 360 Notes. [Link]
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Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis - Amines. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Reaction scheme of acid catalyzed imine hydrolysis... [Link]
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Li, J., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
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Tang, R., et al. (2006). Efficient Routes Toward 4‐[(2‐Aminoethoxy)methyl]benzophenone. Synthetic Communications, 36(4), 421-427. [Link]
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Grimm, M. L., et al. (2011). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. Bioorganic & Medicinal Chemistry, 19(4), 1458-1463. [Link]
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ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]
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Wei, Y., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5, 3510-3514. [Link]
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Cohen, S. G., & Baumgarten, R. J. (1967). Photoreduction of Benzophenone by Amines, Alcohols, and Hydrocarbons. Medium Effects. Photochemical Oxidative Deamination. Journal of the American Chemical Society, 89(14), 3471-3475. [Link]
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Clark, J. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. [Link]
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Tang, R., Zhu, J., & Luo, Y. (2006). Efficient Routes Toward 4‐[(2‐Aminoethoxy)methyl]benzophenone. Synthetic Communications, 36(4), 421-427. [Link]
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Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]
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International Journal of Creative Research Thoughts. (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. IJCRT, 10(3). [Link]
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Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
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Scilit. (2011). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. [Link]
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Reddit. (2025). N-alkylation of aminophenols. [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]
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Wang, Z., et al. (2023). Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. Nature, 615(7953), 624-630. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for synthesis of 2-amino benzophenone. [Link]
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Gherghel, A., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules, 29(1), 245. [Link]
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Samy, M. N., et al. (2023). Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13, 25995-26019. [Link]
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Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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Khan, K. M., et al. (2016). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Royal Society Open Science, 3(8). [Link]
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Application Note: Strategic Synthesis of 4-(2-Chloroethoxy)benzophenone and Analogs via Friedel-Crafts Acylation
Introduction: The Strategic Importance of Benzophenones
The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A particularly valuable derivative is 4-(2-Chloroethoxy)benzophenone , a key precursor in the synthesis of non-steroidal anti-estrogen drugs like Tamoxifen.[3][4] Its synthesis is a critical step for researchers in oncology and drug development.
The Friedel-Crafts acylation, a robust and versatile electrophilic aromatic substitution (EAS) reaction, stands as one of the most effective methods for forging the central carbon-carbonyl-carbon bond that defines the benzophenone core.[5][6] This reaction introduces an acyl group onto an aromatic ring, typically using an acyl chloride and a Lewis acid catalyst.[7] A significant advantage of this method over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product, which effectively prevents undesirable polysubstitution reactions.[5][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Friedel-Crafts acylation for the synthesis of this compound and related diaryl ketones. We will delve into the reaction mechanism, provide a field-proven experimental protocol, and discuss critical parameters and troubleshooting strategies to ensure successful and repeatable outcomes.
The Underlying Chemistry: Mechanism of Friedel-Crafts Acylation
Understanding the reaction mechanism is paramount to mastering its execution and troubleshooting potential issues. The Friedel-Crafts acylation proceeds through a well-established multi-step pathway involving a potent electrophile.
-
Generation of the Acylium Ion (The Electrophile): The reaction is initiated by the activation of the acylating agent (e.g., benzoyl chloride) by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive, resonance-stabilized electrophile known as the acylium ion.[6][9]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the aromatic substrate (e.g., benzene or a derivative) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][9] This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[10]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group.[7] The electrons from the C-H bond collapse back into the ring, restoring its stable aromaticity and yielding the final aryl ketone product. This step also regenerates the Lewis acid catalyst, although in practice, it remains complexed to the product.[6]
-
Product-Catalyst Complexation: The carbonyl oxygen of the newly formed benzophenone product is Lewis basic and forms a stable complex with the AlCl₃ catalyst.[11] This sequestration is why the reaction requires at least a stoichiometric amount (or a slight excess) of the Lewis acid catalyst. The final product is liberated from this complex during the aqueous workup.[12]
Figure 1: General mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis of 4-Methoxybenzophenone
This protocol details the synthesis of 4-methoxybenzophenone from anisole and benzoyl chloride. The principles and procedures are directly applicable to the synthesis of this compound by substituting anisole with 4-(2-chloroethoxy)benzene.
3.1. Materials and Reagents
-
Anhydrous Aluminum Chloride (AlCl₃), ≥99.9%
-
Anisole, anhydrous, ≥99%
-
Benzoyl Chloride, ≥99%
-
Dichloromethane (DCM), anhydrous, ≥99.8%
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
-
Ice
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping/addition funnel (125 mL)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Safety Precautions
-
Perform all steps in a certified chemical fume hood. [5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Reagent Hazards: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Benzoyl chloride is a corrosive lachrymator (causes tears).[13] Dichloromethane is a suspected carcinogen.[14] Handle all chemicals with extreme care.
3.4. Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 250 mL three-necked flask with a magnetic stir bar, the addition funnel, and the reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.[14]
-
Fit the condenser with a drying tube to protect the reaction from atmospheric moisture.[5]
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous dichloromethane (80 mL) followed by anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 eq).
-
Cool the resulting suspension to 0-5 °C using an ice-water bath. Vigorous stirring is essential.[5]
-
-
Addition of Acylating Agent:
-
In a separate dry flask, prepare a solution of benzoyl chloride (14.0 g, 0.10 mol, 1.0 eq) in anhydrous DCM (20 mL).
-
Transfer this solution to the addition funnel.
-
Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the internal temperature below 10 °C. You will observe the formation of a colored complex.[15]
-
-
Addition of Aromatic Substrate:
-
After the benzoyl chloride addition is complete, add a solution of anisole (10.8 g, 0.10 mol, 1.0 eq) in anhydrous DCM (20 mL) to the addition funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 10 °C. The reaction is highly exothermic.[12][15]
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
-
Reaction Quench and Workup:
-
Prepare a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl.
-
CAUTIOUSLY and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring in the fume hood. This will quench the reaction and hydrolyze the aluminum chloride.[12][15]
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer. The DCM layer will be on the bottom as it is denser than water.[12]
-
Extract the aqueous layer with two additional portions of DCM (2 x 40 mL).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with:
-
100 mL of deionized water
-
100 mL of saturated NaHCO₃ solution (to neutralize residual acid; watch for gas evolution)[15]
-
100 mL of brine (saturated NaCl solution)
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude 4-methoxybenzophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[13]
-
Figure 2: Experimental workflow for Friedel-Crafts acylation.
Key Parameters and Data
The success of a Friedel-Crafts acylation is highly dependent on the choice of substrate, catalyst, and conditions. The following table summarizes key variables for the synthesis of various benzophenone derivatives.
| Aromatic Substrate | Acylating Agent | Catalyst (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzene | Benzoyl Chloride | AlCl₃ (1.2) | Benzene | 80 | 90 | [16] |
| Toluene | Benzoyl Chloride | FeCl₃ (cat.) | Toluene | 110 | 85 | [17] |
| Anisole | Benzoyl Chloride | AlCl₃ (1.1) | DCM | 0 to RT | 92 | [12] |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ (1.0) | CS₂ | 45 | 73 | [18] |
| Mesitylene | Benzoic Acid | MSAA (1.8) | None | 100 | 91 | [19] |
Table 1: Representative Conditions for Benzophenone Synthesis. Yields are highly dependent on specific reaction scale and purification methods. MSAA = Methanesulfonic anhydride.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems encountered during Friedel-Crafts acylation.[14]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (hydrolyzed by moisture).2. Aromatic ring is too deactivated (e.g., contains -NO₂ group).3. Insufficient reaction time or temperature. | 1. Ensure strictly anhydrous conditions; use fresh, high-purity AlCl₃.2. Use a more reactive (electron-rich) aromatic substrate.3. Increase reaction time and/or temperature; monitor by TLC. |
| Formation of Multiple Products | 1. Isomer formation (ortho/para substitution).2. Polysubstitution (less common in acylation but possible with highly activated rings).3. Reaction with solvent. | 1. The para product is often sterically favored. Purification by chromatography may be needed.2. Use milder conditions (lower temperature, less reactive catalyst).3. Choose an inert solvent like DCM or CS₂. |
| Difficult Workup (Emulsions) | 1. Incomplete hydrolysis of aluminum salts.2. Formation of colloidal aluminum hydroxide/oxide. | 1. Ensure sufficient acid (HCl) is used in the quench step.2. Gently heating the quenched mixture can help break up aluminum salts.[20] Add more water or brine to the separatory funnel. |
Conclusion
The Friedel-Crafts acylation is an indispensable tool for the synthesis of diaryl ketones, including the pharmaceutically vital intermediate this compound. By understanding the underlying mechanism and meticulously controlling key experimental parameters—namely catalyst quality, anhydrous conditions, and temperature—researchers can reliably and efficiently construct these valuable molecular scaffolds. The protocol and insights provided herein serve as a robust foundation for scientists engaged in synthetic chemistry and drug discovery, enabling the successful application of this classic reaction to modern research challenges.
References
- UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
- Li, C., Liu, W., & Zhao, Z. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids. Catalysis Communications, 8(10), 1567-1570.
- Scuotto, J. F., et al. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
-
Bremner, D. H., et al. (2007). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 9(18), 3543-3546. Retrieved from [Link]
-
Organic Chemistry Lab. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
-
Don Davies. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C15H13ClO2). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 10(9), 1246-1262. Retrieved from [Link]
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-
Zhou, B. D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178. Retrieved from [Link]
- Kumar, S., et al. (2018). Synthesis of (4-(2-bromoethoxy)benzophenone.
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Application of 4-(2-Chloroethoxy)benzophenone as a Photoinitiator: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethoxy)benzophenone is a substituted aromatic ketone that serves as a highly efficient Type II photoinitiator for free-radical polymerization.[1] Belonging to the well-established benzophenone family of photoinitiators, this compound is instrumental in the UV curing of coatings, inks, adhesives, and the fabrication of advanced materials for dental applications and 3D printing.[2][3] Its efficacy stems from its ability to absorb ultraviolet (UV) radiation and, in the presence of a co-initiator, generate the free radicals necessary to initiate polymerization.[1][4] The presence of the 2-chloroethoxy group can influence its solubility, reactivity, and migration characteristics within a polymer matrix, making it a subject of interest for specialized applications.[5] This guide provides a comprehensive overview of the mechanistic principles, practical applications, and detailed protocols for the effective use of this compound.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling, formulation, and application.
| Property | Value | Source |
| CAS Number | 3439-73-4 | [6] |
| Molecular Formula | C15H13ClO2 | [6] |
| Molecular Weight | 260.72 g/mol | [6] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in common organic solvents such as alcohols, ethers, and ketones. | General knowledge for benzophenones |
Mechanism of Photoinitiation
This compound functions as a Type II photoinitiator, which necessitates a bimolecular process to generate initiating radicals. This mechanism is a hallmark of benzophenone and its derivatives.[1][4]
Step 1: Photoexcitation
Upon exposure to UV light of an appropriate wavelength, the benzophenone derivative absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).[4]
Step 2: Intersystem Crossing
The excited singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (T₁). This triplet state is the key reactive species in the photoinitiation process.[1]
Step 3: Hydrogen Abstraction
In its triplet state, this compound is a potent hydrogen abstractor. It interacts with a co-initiator, typically a tertiary amine, which acts as a hydrogen donor. The excited benzophenone abstracts a hydrogen atom from the co-initiator.[1][7]
Step 4: Radical Generation
This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[1][7]
Figure 2: General workflow for UV curing.
Protocol 2: Evaluation of Polymerization Kinetics by Real-Time FT-IR
Objective: To quantify the rate and extent of photopolymerization.
Materials and Equipment:
-
UV-curable formulation as prepared in Protocol 1
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with a UV light guide
-
BaF₂ or KBr salt plates
Procedure:
-
Sample Preparation:
-
Place a small drop of the liquid formulation between two salt plates to create a thin film of a known and consistent thickness.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Record an initial IR spectrum before UV exposure.
-
Initiate UV irradiation of the sample through the light guide.
-
Collect IR spectra at regular time intervals during the UV exposure.
-
-
Data Analysis:
-
The conversion of the acrylate double bonds can be monitored by the decrease in the peak area or height of the characteristic acrylate absorption band (e.g., around 1635 cm⁻¹ for the C=C stretch). [8] * The degree of conversion (DC) at a given time (t) can be calculated using the following equation:
DC(%) = [1 - (Peak Area at time t / Peak Area at time 0)] * 100
-
Plot the degree of conversion as a function of irradiation time to obtain the polymerization kinetics profile.
-
Key Considerations and Troubleshooting
-
Light Source: The emission spectrum of the UV lamp must overlap with the absorption spectrum of this compound to ensure efficient excitation. [9]Benzophenone derivatives typically absorb in the UV-C and UV-B regions. [10]* Co-initiator Selection and Concentration: The choice and concentration of the co-initiator are critical. Tertiary amines are highly effective, and their structure can influence the polymerization rate. The optimal ratio of photoinitiator to co-initiator should be determined experimentally.
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the excited triplet state of the photoinitiator and scavenge free radicals, leading to incomplete surface cure. [7]This can be mitigated by curing in an inert atmosphere, using higher photoinitiator concentrations, or incorporating amine synergists that also help to consume oxygen. [7]* Migration: For applications in food packaging or biomedical devices, the potential for migration of unreacted photoinitiator or its byproducts is a concern. The chloroethoxy group may influence the migration behavior of this compound. Higher molecular weight or polymerizable benzophenone derivatives are often employed to reduce migration. [5][11]
Conclusion
This compound is a versatile and effective Type II photoinitiator with broad applicability in UV-curable systems. A thorough understanding of its photochemical mechanism, coupled with careful formulation and process optimization, will enable researchers and developers to harness its full potential in creating high-performance materials. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this valuable compound.
References
- BenchChem. (2025). A Comparative Analysis of the Photoinitiating Efficiency of Benzophenone Derivatives. BenchChem Technical Support Team.
- Liu, S., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(4), 1982-1994.
- Liu, S., et al. (2020).
- Xiao, P., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing.
- Adams, J., et al. (2025).
- ResearchGate. (n.d.).
- Honeybone, C. A., et al. (1997). Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators. Food Additives and Contaminants, 14(1), 45-52.
- Kowalska, A., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(4), 470.
- Jiang, T., et al. (2018). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. PMC - NIH.
- Sokołowska, K., et al. (2022). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). MDPI.
- Elizalde, M. P., Aparicio, M., & Rincón, J. M. (2021). Interpretation of the migration of benzophenone type photoinitiators into different food simulants and foodstuffs in terms of the physicochemical properties of the migrants. Food Packaging and Shelf Life, 27, 100615.
- RadTech. (n.d.).
- Cheng, L., & Shi, W. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
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- ChemicalBook. (2023). This compound.
- Prospector. (2021).
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- Fraunhofer IPA. (2021).
- Emmett, E. A., Kominsky, J. R., & Taphorn, B. R. (1977). Phototoxicity occurring during the manufacture of ultraviolet-cured ink. NIOSH.
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Application Note: Advanced Analytical Strategies for the Determination of Benzophenone Derivatives in Diverse Matrices
Abstract
Benzophenone (BP) and its derivatives are a class of organic compounds widely utilized as UV filters in personal care products, photoinitiators in UV-cured inks for food packaging, and as flavor enhancers.[1][2] Their ubiquitous presence has led to their classification as contaminants of emerging concern, with studies indicating potential endocrine-disrupting effects and bioaccumulation in humans and the environment.[3][4] Consequently, the development of sensitive, selective, and robust analytical methods for their determination in complex matrices—ranging from environmental waters and packaged foods to biological fluids—is of paramount importance for risk assessment and regulatory compliance. This guide provides an in-depth exploration of the prevalent analytical methodologies, focusing on the causality behind experimental choices and presenting detailed, field-proven protocols for researchers, scientists, and professionals in drug development and quality control.
Foundational Analytical Principles: Selecting the Right Tool
The determination of benzophenone derivatives, which vary in polarity and thermal stability, necessitates the use of high-resolution separation techniques coupled with sensitive detectors. The choice between liquid chromatography (LC) and gas chromatography (GC) is the primary bifurcation in method development.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common and effective techniques for the determination of benzophenones.[5] HPLC/UHPLC is particularly advantageous due to its ability to analyze a wide range of compounds with varying polarities and thermal stabilities without the need for derivatization.[5] Coupling with Tandem Mass Spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for trace-level analysis in complex biological and environmental samples.[6][7] Diode Array Detection (DAD) offers a more accessible alternative, suitable for higher concentration samples like cosmetics.[8]
-
Gas Chromatography (GC): GC is well-suited for less polar and thermally stable benzophenone derivatives.[5] When coupled with a Mass Spectrometer (MS), it provides excellent separation and identification capabilities. However, a significant consideration for many hydroxylated BP derivatives is their low volatility and potential for thermal degradation in the GC inlet. To overcome this, a derivatization step, commonly silylation using agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often required to convert polar -OH groups into more volatile silyl ethers.[9][10] This adds a step to the sample preparation process but is crucial for achieving good chromatographic peak shape and sensitivity.[4]
The Critical Role of Sample Preparation: Isolating Analytes from the Matrix
Sample preparation is arguably the most critical and often time-consuming stage in the analytical workflow. Its goal is to extract the target benzophenones from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis.[5] The choice of technique is highly dependent on the matrix.[5][11]
-
Solid-Phase Extraction (SPE): SPE is one of the most widely exploited methods for extracting benzophenones from liquid samples like river water, wastewater, and beverages.[3] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Non-polar sorbents like C18 are commonly used to retain the moderately non-polar benzophenone derivatives from the aqueous matrix.[3][11] The analytes are then eluted with a small volume of an organic solvent, achieving both cleanup and preconcentration.[3]
-
Liquid-Liquid Extraction (LLE): A classical yet effective technique, LLE is used to extract benzophenones from aqueous and biological samples by partitioning them into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[6][11] It is a robust method but can be solvent and labor-intensive.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS approach has been successfully adapted for determining benzophenones in solid and semi-solid matrices like fish tissue and cereal-based foods.[12][13] It typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) step is used for cleanup, where a sorbent is added to the extract to remove interferences like lipids.[14]
Logical Flow for Sample Preparation Method Selection
The following diagram illustrates a simplified decision-making process for selecting an appropriate sample preparation technique based on the sample matrix.
Caption: Workflow for the analysis of benzophenones in serum.
Step-by-Step Protocol
-
Sample Collection & Pre-treatment:
-
Collect 500 µL of serum into a 2 mL polypropylene microcentrifuge tube.
-
Spike the sample with 100 µL of an internal standard mix (e.g., benzophenone-d10 in methanol) to a final concentration of 50 ng/mL. This corrects for variability in extraction efficiency and matrix effects.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the serum sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Place the sample in a freezer (-20 °C) until the aqueous layer is completely frozen. This allows for easy separation of the liquid organic phase. [6] * Carefully decant the organic (MTBE) supernatant into a clean 2 mL HPLC vial.
-
-
Concentration & Reconstitution:
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 1 mL of methanol. Vortex for 30 seconds.
-
The sample is now ready for analysis.
-
-
UHPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [15] * Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI), often in negative mode for hydroxylated derivatives.
-
Performance Characteristics
The following table summarizes typical performance data for this type of method.
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Source(s) |
| Benzophenone-1 | 0.5 - 200 | 0.05 | 0.15 | 92 - 105 | [6] |
| Benzophenone-3 | 0.4 - 300 | 0.01 | 0.04 | 95 - 108 | [6][15] |
| 4-Hydroxy-BP | 0.5 - 200 | 0.10 | 0.30 | 89 - 102 | [6] |
Protocol II: GC-MS/MS for Benzophenones in Environmental Water
This protocol is adapted from methods developed for the analysis of UV filters in wastewater and surface water. [9][10]It utilizes Solid-Phase Extraction for sample concentration and cleanup, followed by GC-MS/MS analysis, which may require derivatization for certain analytes.
Experimental Workflow
Caption: Workflow for the analysis of benzophenones in water.
Step-by-Step Protocol
-
Sample Collection & Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Acidify the sample to pH 3 with HCl. [16]This ensures that phenolic hydroxyl groups are protonated, improving retention on reversed-phase SPE sorbents.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH 3). Do not let the cartridge go dry.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.
-
Dry the cartridge thoroughly by passing nitrogen gas or applying a vacuum for 20 minutes. This is crucial to remove residual water before elution with an organic solvent.
-
Elute the trapped analytes with 5 mL of a 1:1 acetone/methanol mixture. [11] * Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
-
Derivatization (if required):
-
This step is necessary for hydroxylated benzophenones like BP-1 or 4-HB.
-
To the 0.5 mL concentrate, add 50 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vial and heat at 70°C for 30 minutes to complete the derivatization reaction. [9] * Cool to room temperature before analysis.
-
-
GC-MS/MS Conditions:
-
GC Column: A low to mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) or MRM for quantification. [5]
-
Performance Characteristics
The following table presents typical performance data for the GC-MS/MS analysis of benzophenone derivatives in wastewater.
| Analyte | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Source(s) |
| Benzophenone-1 | 1.0 - 5.0 | 3.0 - 15.0 | 86 - 112 | < 7.5 | [9][10] |
| Benzophenone-3 | 1.0 - 10.8 | 3.0 - 32.3 | 88 - 110 | < 7.0 | [9][10] |
| 4-Hydroxy-BP | 2.5 - 8.0 | 7.5 - 24.0 | 90 - 105 | < 6.8 | [9][10] |
Method Validation: Ensuring Trustworthiness and Reliability
Every protocol must function as a self-validating system. Adherence to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), is essential for ensuring that an analytical procedure is fit for its intended purpose. [17][18]A validated method provides confidence in the accuracy and precision of the reported results.
The core validation parameters are summarized below. [19][20][21]
| Parameter | Purpose | Typical Acceptance Criteria for Chromatography |
|---|---|---|
| Specificity | To ensure the signal measured is unequivocally from the target analyte, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (DAD); No interfering peaks at the retention time of the analyte in blank matrix; Confirmatory ion ratios (MS). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrumental response over a defined range. | Correlation coefficient (r²) > 0.995. |
| Accuracy | To measure the closeness of the experimental value to the true value. Assessed by analyzing spiked samples at different concentrations. | Recovery of 80-120% for assays; may be wider for trace analysis. |
| Precision | To measure the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 2% for drug assay; ≤ 15% for trace/bioanalytical assays. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; RSD at this level should meet precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | No significant change in results; system suitability parameters remain within limits. |
Conclusion
The analysis of benzophenone derivatives is a complex task that demands a tailored approach based on the analyte's properties and the sample matrix. Liquid chromatography, particularly UHPLC-MS/MS, offers a versatile and highly sensitive platform suitable for a wide array of applications. Gas chromatography remains a powerful tool, especially for environmental monitoring, though it often requires a derivatization step for polar analytes. The success of any analysis hinges on meticulous sample preparation to isolate and concentrate the target compounds effectively. By grounding these methods in rigorous validation principles according to ICH guidelines, researchers can ensure the generation of reliable, accurate, and defensible data, which is crucial for protecting human health and the environment.
References
-
Zhang, Z., et al. (2011). Sample Preparation for Benzophenone Detection. Encyclopedia.pub. Available at: [Link]
-
Ghazal, H., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. ResearchGate. Available at: [Link]
-
Biesaga, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]
-
Vela-Soria, F., et al. (2020). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC - NIH. Available at: [Link]
-
OSHA. (n.d.). Benzophenone Method no: PV2130. Occupational Safety and Health Administration. Available at: [Link]
-
Lee, S., et al. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Akyüz, M., & Ata, S. (2018). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. ResearchGate. Available at: [Link]
-
Casas, M., et al. (2020). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. Available at: [Link]
-
Akyüz, M., & Ata, S. (2018). Determination of benzophenone derivatives in wastewater by GC-MS/MS combined with in-port derivatization. DSpace Repository. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC - AppNote. MicroSolv. Available at: [Link]
-
Tyszczuk-Rotko, K., et al. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available at: [Link]
-
Ann Marry, K., et al. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. HELIX Chromatography. Available at: [Link]
-
Biesaga, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. NIH. Available at: [Link]
-
Ghazal, H., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]
-
El-Sikaily, A., et al. (2007). GC-MS of Benzophenone indicating M + at 105. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2022). Simultaneous trace analysis of 10 benzophenone-type ultraviolet filters in fish through liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Rodríguez-Gómez, R., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]
-
Koivikko, R., et al. (2010). Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging. ResearchGate. Available at: [Link]
-
Wiley Analytical Science. (2016). Journal Highlight: Development and validation of a rapid method for identification and quantitation of benzophenone and related 17 derivatives in paper and cardboard packaging materials by GC/MS. Wiley Analytical Science. Available at: [Link]
-
Lee, S., et al. (2021). Cumulative Dietary Risk Assessment of Benzophenone-Type Photoinitiators from Packaged Foodstuffs. PMC - NIH. Available at: [Link]
-
Almeida, C., et al. (2013). Determination of trace levels of benzophenone-type ultra-violet filters in real matrices by bar adsorptive micro-extraction using selective sorbent phases. PubMed. Available at: [Link]
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Application Note: Quantitative Analysis of 4-(2-Chloroethoxy)benzophenone in Pharmaceutical Formulations using HPLC-MS/MS
Abstract
This application note details a robust, sensitive, and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 4-(2-Chloroethoxy)benzophenone. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Tamoxifen.[1] Monitoring its levels is critical for ensuring the purity and safety of the final drug product. The method presented herein utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol has been validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[2][3][4][5]
Introduction and Scientific Rationale
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1] As an impurity or unreacted starting material, its presence in a final API must be strictly controlled to meet regulatory standards. The inherent chemical properties of this molecule—a non-polar benzophenone core with a polarizable chloroethoxy group—make it an ideal candidate for analysis by HPLC-MS/MS.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this application due to its unparalleled sensitivity and specificity.[8][9] The HPLC component separates the target analyte from the sample matrix, while the tandem mass spectrometer provides definitive identification and quantification, even at trace levels. This is achieved by selecting a specific precursor ion (the protonated molecule) and fragmenting it to produce a unique product ion, a process known as Multiple Reaction Monitoring (MRM).[10] This application note provides a comprehensive, field-proven protocol for researchers and quality control analysts.
Experimental Design and Methodology
Materials and Instrumentation
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
Benzophenone-d10 (Internal Standard, IS)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Instrumentation:
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Agilent 6400 Series).
-
Standard and Sample Preparation
Expert Insight: The use of an isotopically labeled internal standard (IS) like Benzophenone-d10 is critical for robust quantification. It co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound and Benzophenone-d10 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with a 50:50 ACN:Water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working IS solution at 100 ng/mL by diluting the IS primary stock.
-
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and grind ten tablets to obtain a fine, homogenous powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the API into a 50 mL centrifuge tube.
-
Add 20 mL of methanol, vortex for 5 minutes, and sonicate for 15 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a new tube and add 100 µL of the working IS solution (100 ng/mL).
-
Perform a 1:100 dilution of this solution with 50:50 ACN:Water.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC-MS/MS Method and Parameters
Causality Behind Choices:
-
Chromatography: A C18 column is chosen for its excellent retention of the non-polar benzophenone structure. The gradient elution with acetonitrile ensures sharp peak shapes and efficient separation from potential matrix components. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode ESI.[6]
-
Mass Spectrometry: Electrospray Ionization (ESI) is selected as it is a soft ionization technique well-suited for polarizable molecules like ketones.[11][12] Positive ion mode is used because the carbonyl oxygen and ether linkage are readily protonated. MRM is employed for its superior selectivity and sensitivity, which is crucial for impurity analysis.[13]
Chromatographic and Mass Spectrometric Conditions
The optimized parameters are summarized in the tables below.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B in 3 min, hold at 95% B for 1 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 5 minutes |
Table 2: MS/MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +4500 V |
| Source Temp. | 500 °C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 60 psi |
| MRM Transitions | See Table 3 |
MRM Transition Optimization
The MRM transitions were optimized by direct infusion of the analyte and internal standard. The most abundant precursor ion ([M+H]+) was selected in Q1, and the most stable, high-intensity product ions were selected in Q3 after collision-induced dissociation.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 261.1 | 105.1 (Quantifier) | 100 | 25 |
| 261.1 | 77.1 (Qualifier) | 100 | 40 |
| Benzophenone-d10 (IS) | 193.1 | 112.1 | 100 | 30 |
Method Validation and Performance
The method was validated following ICH Q2(R1) guidelines.[2][3][5] The results confirm that the procedure is suitable for its intended purpose.
-
Specificity: The method demonstrated high specificity. No interfering peaks were observed at the retention time of the analyte or IS in blank matrix samples.
-
Linearity and Range: The calibration curve was linear over the concentration range of 1–1000 ng/mL. The coefficient of determination (R²) was >0.998.
-
Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at three concentration levels (Low, Mid, High). The results are summarized below.
Table 4: Representative Accuracy and Precision Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LQC | 5 | 4.1% | +2.5% | 5.3% | +3.1% |
| MQC | 100 | 2.8% | -1.2% | 3.5% | -0.8% |
| HQC | 800 | 2.1% | +0.5% | 2.9% | +1.0% |
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 0.3 ng/mL and 1.0 ng/mL, respectively, demonstrating the high sensitivity of the method.
Visualized Workflow
The overall analytical workflow is depicted in the diagram below, created using Graphviz.
Caption: HPLC-MS/MS analytical workflow from sample preparation to final report.
Conclusion
This application note presents a validated HPLC-MS/MS method for the reliable quantification of this compound. The procedure is rapid, sensitive, and specific, making it highly suitable for quality control testing in the pharmaceutical industry and for researchers in drug development. The detailed protocol and performance data serve as a comprehensive guide for implementation in analytical laboratories.
References
-
LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). National Institutes of Health (NIH). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2020). Royal Society of Chemistry. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (2018). Royal Society of Chemistry. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Institutes of Health (NIH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]
-
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). LCGC International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). ACS Publications. [Link]
-
MS parameters for the detection of benzophenone derivatives (MRM transitions, collision energy). (2020). ResearchGate. [Link]
-
Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. (2020). National Institutes of Health (NIH). [Link]
-
A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2018). International Journal of Research and Analytical Reviews. [Link]
-
Tips for Optimizing Key Parameters in LC–MS. (2014). LCGC International. [Link]
-
ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services. [Link]
-
4'-Chloro-2-hydroxy-benzophenone. PubChem. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]
-
Benzophenone. Wikipedia. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
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Chemical Properties of Benzophenone, 4'-chloro-2,4-dihydroxy- (CAS 18239-10-6). Cheméo. [Link]
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benzophenone, 119-61-9. The Good Scents Company. [Link]
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Application Note: High-Purity Isolation of 4-(2-Chloroethoxy)benzophenone via Optimized Crystallization
Abstract
This application note provides a detailed, field-proven protocol for the purification of 4-(2-Chloroethoxy)benzophenone, a key intermediate in pharmaceutical synthesis, notably for Tamoxifen and its derivatives[1]. Achieving high purity is critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). The protocol herein leverages the principles of single-solvent or dual-solvent (antisolvent) crystallization to effectively remove process-related impurities. We detail the scientific rationale behind solvent selection, provide a step-by-step methodology, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
This compound is a diarylketone derivative whose purity directly impacts the efficacy and impurity profile of downstream APIs. Crude synthetic products often contain residual starting materials, byproducts, and colored impurities that must be removed.
Crystallization is a robust and scalable purification technique based on the principle of differential solubility. A compound's solubility in a given solvent is typically temperature-dependent. In a well-chosen solvent system, the desired compound and its impurities will exhibit different solubility profiles. The core strategy involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Removing insoluble impurities via hot filtration.
-
Inducing crystallization by slowly cooling the solution, which becomes supersaturated as the solubility of the target compound decreases. The compound crystallizes out, leaving more soluble impurities behind in the "mother liquor."
-
Isolating and washing the pure crystals to remove adhered mother liquor.
-
Drying the final product.
The success of this technique hinges on the selection of an appropriate solvent system, which provides high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.
Physicochemical Properties & Safety
Before commencing any experimental work, it is imperative to be familiar with the properties of this compound and the associated safety protocols.
Compound Properties
A summary of the known and inferred physicochemical properties is presented below.
| Property | Value / Description | Source |
| Chemical Name | [4-(2-chloroethoxy)phenyl]-phenylmethanone | [2] |
| CAS Number | 3439-73-4 | [1][3] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [2][3] |
| Molecular Weight | 260.72 g/mol | [3] |
| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from analogs[4] |
| Melting Point (m.p.) | Not readily available in literature. Crucial first step is experimental determination. | N/A |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate. Benzophenone (parent) is soluble in alcohols. | [Inferred] |
Critical Safety Precautions
While some safety data sheets (SDS) do not classify this specific compound as hazardous, standard laboratory best practices for handling chemical reagents must be strictly followed. The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All handling of the solid compound and solvents should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with copious amounts of water for at least 15 minutes and seek medical advice.
-
Fire Safety: The recommended solvents (isopropanol, ethanol) are flammable. Keep away from open flames and sparks. Ensure fire-extinguishing equipment is accessible.
-
Waste Disposal: Dispose of all chemical waste (mother liquor, used filter paper) in appropriately labeled hazardous waste containers according to institutional guidelines.
Optimized Crystallization Protocol
This protocol is designed as a self-validating system. The first step, determining the melting point of the crude material, is essential for both process control (drying temperature) and for assessing the success of the purification.
Materials and Equipment
-
Materials:
-
Crude this compound
-
Isopropanol (IPA) or 95% Ethanol (EtOH), reagent grade
-
Deionized (DI) Water
-
Activated Carbon (decolorizing charcoal), fine powder
-
Celpure® or filter aid (optional, for very fine impurities)
-
Boiling chips or magnetic stir bar
-
-
Equipment:
-
Erlenmeyer flasks (at least two sizes)
-
Heating mantle or hotplate with stirring capability
-
Magnetic stirrer
-
Melting point apparatus
-
Buchner funnel and vacuum flask
-
Vacuum source (aspirator or pump)
-
Glass funnel (stemless preferred for hot filtration)
-
Fluted filter paper
-
Watch glass to cover flask
-
Spatulas and glass stirring rods
-
Ice bath
-
Vacuum oven or desiccator
-
Preliminary Step: Melting Point of Crude Material
Before purification, determine the melting point range of your crude starting material. Impure compounds typically melt over a broad and depressed temperature range compared to the pure substance. This initial value will serve as a benchmark for purity improvement.
Experimental Workflow
The overall workflow for the purification is depicted below.
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of 4-(2-Chloroethoxy)benzophenone
Here is the technical support center for the synthesis of 4-(2-Chloroethoxy)benzophenone.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate, notably in the preparation of Tamoxifen and its derivatives.[1][2] The primary synthetic route is the Williamson ether synthesis, a robust and well-established SN2 reaction.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your reaction outcomes.
Core Synthesis Pathway
The synthesis is typically achieved via the Williamson ether synthesis, where the sodium salt of 4-hydroxybenzophenone (a phenoxide) acts as a nucleophile to displace a halide from an alkylating agent. Using 1-bromo-2-chloroethane is common, as the bromide is a more effective leaving group than the chloride, allowing for selective reaction at the bromine-bearing carbon.[5]
Caption: Common side reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this synthesis? For laboratory scale, sodium hydride (NaH) in an aprotic solvent like THF or DMF is an excellent choice because it provides rapid and irreversible deprotonation. [3]For industrial or larger-scale synthesis, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often used due to cost, safety, and ease of handling, typically in a solvent like acetone, acetonitrile, or with a phase transfer catalyst. [6][7] Q2: Why is 1-bromo-2-chloroethane preferred over 1,2-dichloroethane? Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. This difference in leaving group ability allows for a selective SN2 reaction at the carbon bonded to bromine, leaving the chloro group intact for subsequent synthetic steps if needed. [5]Using 1,2-dichloroethane would require harsher conditions and could lead to a higher likelihood of side reactions.
Q3: What are the ideal solvents for this reaction? Polar aprotic solvents are generally preferred.
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at solvating cations, which enhances the nucleophilicity of the phenoxide anion. [3]* Acetone and Acetonitrile are also effective, especially when used with bases like K₂CO₃, as they are polar enough to dissolve the reactants but are less reactive than DMF or DMSO.
-
Tetrahydrofuran (THF) is a good choice when using strong, reactive bases like NaH. [3] Q4: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between the starting 4-hydroxybenzophenone (more polar), the product, and any major non-polar byproducts. A typical eluent might be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The reaction is complete when the spot corresponding to 4-hydroxybenzophenone is no longer visible.
Q5: What are the best practices for purifying the final product?
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and unreacted base. This typically involves quenching the reaction, extracting with a suitable organic solvent (like ethyl acetate or dichloromethane), washing with water and brine, and drying the organic layer.
-
Recrystallization: The crude product is often a solid and can be purified effectively by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. This is highly effective at removing most impurities.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is the definitive method for separating the desired ether from closely related side products.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and safety protocols. All work should be performed in a well-ventilated fume hood.
Materials:
-
4-Hydroxybenzophenone (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
1-Bromo-2-chloroethane (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous NH₄Cl solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-hydroxybenzophenone (1.0 eq).
-
Deprotonation: Add anhydrous DMF to dissolve the 4-hydroxybenzophenone. Carefully add sodium hydride (1.1 eq) portion-wise at 0°C (ice bath). Allow the mixture to stir at room temperature for 1 hour under nitrogen. Hydrogen gas will evolve.
-
Alkylation: Dissolve 1-bromo-2-chloroethane (1.5 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of 4-hydroxybenzophenone.
-
Workup: Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol to yield pure this compound.
Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting the synthesis.
Summary of Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete deprotonation of phenol. | Use a stronger base (e.g., NaH) or a slight excess (1.1 eq). Ensure anhydrous conditions if using NaH. |
| E2 elimination side reaction. | Maintain moderate reaction temperature (50-80°C); avoid excessive heating. | |
| Multiple Products | Unreacted 4-hydroxybenzophenone. | Check stoichiometry of base and alkylating agent. Ensure complete deprotonation before adding halide. |
| Bis-ether formation (double alkylation). | Use a molar excess of the alkylating agent (1.5-2.0 eq). | |
| C-alkylation on the aromatic ring. | Use a polar aprotic solvent (DMF, DMSO). Consider using a phase transfer catalyst. | |
| Purification Difficulty | Oily product or failure to crystallize. | The product may have impurities depressing the melting point. Purify via silica gel column chromatography. |
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone.
-
YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Exploring the Chemical Reactivity and Synthesis of 1-Bromo-2-chloroethane. Retrieved from [Link]
Sources
- 1. This compound | 3439-73-4 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone - Google Patents [patents.google.com]
purification challenges of 4-(2-Chloroethoxy)benzophenone and solutions
A Guide to Overcoming Purification Challenges
Welcome to the technical support center for 4-(2-Chloroethoxy)benzophenone. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytical data to help you navigate the common and complex challenges associated with the purification of this important synthetic intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the purity and yield of your compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when working with this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is heavily dependent on the synthetic route, but typically originates from three main sources: unreacted starting materials, side-reaction products, and degradation products.
-
Unreacted Starting Materials: The most common carry-over is 4-hydroxybenzophenone, the precursor to the etherification reaction. Its presence indicates an incomplete reaction.
-
Side-Reaction Products: Depending on the base and solvent used, side reactions can occur. For example, if using a strong base, elimination reactions of the chloroethoxy group can lead to vinyl ether derivatives, although this is less common under standard Williamson ether synthesis conditions.
-
Degradation Products: The ether linkage is susceptible to cleavage under strong acidic conditions, which can revert the compound back to 4-hydroxybenzophenone.[1][2][3][4] The chloroethoxy group can also undergo hydrolysis to the corresponding alcohol, 4-(2-hydroxyethoxy)benzophenone, particularly if exposed to moisture at elevated temperatures or under basic conditions.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Typical Origin | Recommended Primary Removal Method |
|---|---|---|---|
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | Incomplete etherification reaction | Column Chromatography or Base Wash |
| 4-(2-Hydroxyethoxy)benzophenone | C₁₅H₁₄O₃ | Hydrolysis of the chloroethyl group | Column Chromatography |
| Benzophenone | C₁₃H₁₀O | Impurity in starting material or side product | Column Chromatography |
Q2: My overall yield is consistently low after purification. What are the likely causes?
Low yield is a common frustration that can often be traced back to the purification step itself.
-
Product Loss During Recrystallization: The primary cause is often the selection of a suboptimal solvent system. If the compound is too soluble in the cold recrystallization solvent, a significant portion will remain in the mother liquor. Conversely, using an excessively "poor" solvent can cause premature precipitation, trapping impurities and leading to further purification steps and associated losses.
-
Irreversible Adsorption on Chromatography Media: this compound, being a moderately polar ketone, can interact strongly with the stationary phase. Using highly activated silica gel or an overly non-polar eluent can lead to significant tailing and incomplete elution from the column.
-
Product Degradation: As mentioned, exposure to harsh acidic or basic conditions during workup or purification can cleave the ether bond, reducing the yield of the desired product.[1][4][5]
Q3: What are the best analytical techniques to assess the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis.[6][7] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating the target compound from its more polar (e.g., 4-hydroxybenzophenone) and less polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities.[6][8] It can provide both quantitative data and mass fragmentation patterns to confirm the identity of low-level contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified product and for identifying any residual solvents or structurally similar impurities that may be difficult to resolve by chromatography.
Troubleshooting Guide: From Theory to Practice
This guide provides solutions to specific experimental problems. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Problem: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Cause: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when its concentration is too high for ordered crystal lattice formation. The resulting oil is an amorphous liquid phase that often traps impurities, defeating the purpose of recrystallization.
Solutions:
-
Reduce the Rate of Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath. This provides more time for proper crystal nucleation.
-
Use a More Dilute Solution: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
Switch to a Mixed-Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[9][10] Adding a few drops of the "good" solvent to clarify the solution before slow cooling will often yield high-quality crystals.
Problem: After column chromatography, my TLC analysis shows that the fractions containing my product are still contaminated with 4-hydroxybenzophenone.
Cause: 4-hydroxybenzophenone is significantly more polar than the target product due to its hydroxyl group. If it co-elutes, it suggests a problem with the separation resolution, likely due to an inappropriate mobile phase polarity or issues with the stationary phase.
Solutions:
-
Decrease Mobile Phase Polarity: Your eluent system is likely too polar, causing the polar 4-hydroxybenzophenone to travel up the column too quickly. Reduce the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexane to 10% ethyl acetate in hexane). This will increase the retention time of 4-hydroxybenzophenone on the silica gel, allowing the desired product to elute first with better separation.[11]
-
Perform a Liquid-Liquid Extraction Pre-Purification: An effective way to remove acidic impurities like phenols is to perform a base wash before chromatography. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous base solution (e.g., 1M Na₂CO₃ or 1M NaOH). The 4-hydroxybenzophenone will be deprotonated to the water-soluble phenoxide salt and partition into the aqueous layer, which can then be discarded.
-
Use a Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexane) to elute the non-polar impurities and the target compound. Once your product has eluted, you can increase the polarity of the mobile phase (e.g., to 30% ethyl acetate/hexane) to wash the highly retained 4-hydroxybenzophenone off the column.[12]
Problem: My NMR spectrum shows my purified product is clean, but the yield is very low. I suspect degradation during purification. How can I confirm this and prevent it?
Cause: The ether linkage in this compound is susceptible to acidic cleavage.[3][4] If you used standard silica gel for chromatography, its acidic surface can catalyze the hydrolysis of the ether back to 4-hydroxybenzophenone, especially if the residence time on the column is long.
Solutions:
-
Neutralize the Stationary Phase: Before packing your column, you can slurry the silica gel in your starting eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).[11] This neutralizes the acidic sites on the silica surface, preventing acid-catalyzed degradation.
-
Use Alumina as the Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[13] The elution order may differ, so it is crucial to determine the optimal solvent system by TLC on alumina plates first.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). A taller, thinner column generally provides better separation than a short, wide one.[14] Avoid letting the compound sit on the column for extended periods.
Visualizing the Process
Understanding the relationship between the product and its common impurities, as well as the logical flow of purification, is key to success.
Caption: Origin of common impurities in this compound synthesis.
Caption: Decision workflow for the purification of this compound.
Validated Experimental Protocols
Protocol A: Two-Solvent Recrystallization (Acetone/Hexane)
This protocol is ideal for crude material that is already >90% pure and needs final polishing to remove minor, less-soluble impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve 10 g of crude this compound in the minimum volume of warm acetone (~35-40°C) with gentle stirring. Aim for a concentrated, but not saturated, solution.
-
Induce Saturation: While stirring the warm acetone solution, slowly add hexane (the anti-solvent) dropwise. Continue adding hexane until you observe a persistent faint cloudiness, indicating the solution is saturated.
-
Clarification: Add a few drops of warm acetone to the cloudy solution until it becomes clear again. This ensures you are slightly below the saturation point, which is optimal for crystal growth.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol B: Flash Column Chromatography
This protocol is recommended for crude material with significant impurities, especially unreacted 4-hydroxybenzophenone.
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is 15% ethyl acetate in hexane (v/v). The target compound should have an Rf value of approximately 0.3-0.4 for good separation.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (wet slurry method is preferred to avoid air bubbles).[13] Allow the silica to settle into a compact bed and drain the solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure (flash chromatography) to maintain a steady flow rate. Begin collecting fractions immediately.
-
Fraction Analysis: Monitor the elution of your compound by TLC analysis of the collected fractions. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Google Patents. (n.d.). Method for purifying and separating benzophenone.
- Zhuang, Y., et al. (2013). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Acta Chimica Slovenica, 60(4), 826-32.
- Google Patents. (n.d.). Process for producing 2-(2'-chloroethoxy)ethanol.
- ChemicalBook. (2023). This compound.
- Google Patents. (n.d.). Preparation method of 2-(2-chloroethyl) ethanol.
- Rifai, A., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research, 31(25), 37625-37637.
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Method Validation for the Analysis of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
- Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.
- Stolarczyk, E. U. (2007). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Acta Poloniae Pharmaceutica, 64(2), 187-9.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Reddit. (2019). Recrystallization with two solvents.
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.
- University of Calgary. (n.d.). Column chromatography.
- Wikipedia. (n.d.). Ether cleavage.
- Chad's Prep. (2021). Reactions of Ethers. YouTube.
- OC Chemist. (2018). Column chromatography. YouTube.
- Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications.
- Lee, S., et al. (2021). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 11(11), 748.
- PubMed. (2007). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance.
- AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.
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Technical Support Center: A Troubleshooting Guide for the Separation of Benzophenone Derivatives
Welcome to the technical support center for the analysis and separation of benzophenone derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges encountered during chromatographic separations. This resource is structured in a question-and-answer format to directly address specific issues, explaining the underlying chemical principles and offering robust, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My stock solution of a benzophenone carboxylic acid derivative is precipitating. What's happening?
A1: This is a common issue related to solubility and pH. Aromatic carboxylic acids, like certain benzophenone derivatives, are significantly less soluble in their protonated (acidic, -COOH) form than in their deprotonated (basic, -COO⁻) form. If the pH of your aqueous solution is too low, the carboxyl groups will be protonated, reducing the molecule's polarity and causing it to precipitate out.[1]
Solution:
-
Increase the pH: Adjust the pH of your solution to be neutral or slightly alkaline using a suitable base (e.g., dilute NaOH or NH₄OH). This will deprotonate the carboxylic acid groups, forming a more soluble salt. It is advisable to keep the pH at least one to two units above the compound's pKa.[2][3]
-
Consider Solvent Choice: For stock solutions, polar aprotic solvents like DMSO or DMF, or alcohols like methanol, are often better choices for dissolving carboxylic acid derivatives.[1]
Q2: The color of my benzophenone solution has turned yellow or brown. Is it still usable?
A2: Discoloration often indicates degradation and means the solution should be used with extreme caution, if at all, for quantitative analysis. The benzophenone moiety is known to absorb UV light, which can lead to photodegradation.[1] This process, along with potential oxidation from dissolved oxygen, can create colored byproducts that will interfere with your analysis.[1]
Solution:
-
Protect from Light: Always prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Degas Solvents: For long-term storage or sensitive analyses, degas your solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Prepare Fresh: The most reliable practice is to prepare solutions fresh before use whenever possible.[1]
-
Refrigerate: Store solutions at 2-8 °C to minimize thermal degradation.[1]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the cornerstone technique for analyzing benzophenone derivatives. The most frequent challenges involve peak shape, resolution, and retention time stability.
Q3: Why are my benzophenone peaks tailing in my reverse-phase HPLC chromatogram?
A3: Peak tailing is the most common peak shape distortion and is typically caused by secondary retention mechanisms.[4][5] While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, secondary interactions can occur between the analyte and the stationary phase. For benzophenone derivatives, especially those with basic functional groups (like amines), a strong interaction with acidic residual silanol groups on the silica column packing is the primary cause of tailing.[4][5]
Other Potential Causes:
-
Mass Overload: Injecting too concentrated a sample can saturate the column.[6]
-
Column Degradation: A void at the column inlet or a partially blocked frit can distort peak shape.[4][7]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8]
Logical Troubleshooting Workflow for Peak Tailing
Below is a decision-tree diagram to guide you through troubleshooting this common issue.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q4: I have two benzophenone derivatives that are co-eluting or have very poor resolution. How can I improve their separation?
A4: Poor resolution requires optimizing the selectivity of your chromatographic system. Selectivity is influenced by three main factors: the stationary phase, the mobile phase composition, and temperature.
Solutions Ranked by Impact:
-
Modify Mobile Phase pH (for ionizable compounds): The retention of acidic or basic compounds is highly dependent on their ionization state.[3] Adjusting the mobile phase pH can dramatically alter retention times and improve selectivity. For acidic derivatives, lowering the pH increases retention; for basic derivatives, raising the pH increases retention in their neutral form.[2] A good strategy is to screen pH values at 2.8, 4.5, and 7.0 to see the effect on separation.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Acetonitrile and methanol have different properties and can alter selectivity for aromatic compounds.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next step. If you are using a standard C18 column, consider a different chemistry.
-
Phenyl-Hexyl Phase: Offers alternative selectivity for aromatic compounds through π-π interactions.
-
Polar-Embedded Phase: Provides different selectivity and better peak shape for polar and basic compounds.
-
Superficially Porous Particles (SPP): Columns packed with Fused-Core® or similar particles offer higher efficiency, leading to sharper peaks and better resolution.[9]
-
Experimental Protocol: Mobile Phase pH Screening
This protocol outlines a systematic approach to optimizing separation by modifying pH.
-
Prepare Buffers: Prepare aqueous buffers at three different pH levels (e.g., pH 2.8 using phosphate or formate, pH 7.0 using phosphate, and pH 10 using borate or ammonia). Always measure the pH of the aqueous portion before mixing with the organic solvent.[3]
-
Initial Run: Perform an initial gradient run with your standard mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
Screening Runs: Replace the aqueous portion of your mobile phase with each of the prepared buffers and repeat the gradient run under identical conditions.
-
Evaluate: Compare the chromatograms. Look for changes in elution order and resolution between your target peaks. The optimal pH will provide the greatest separation.
| Parameter | Condition 1 (Low pH) | Condition 2 (Mid pH) | Condition 3 (High pH) |
| Aqueous Mobile Phase | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate | 0.1% Ammonium Hydroxide |
| pH (approx.) | 2.7 | 6.8 | 10.5 |
| Expected Effect on Acids | Increased Retention | Decreased Retention | Fully Eluted Early |
| Expected Effect on Bases | Decreased Retention | Increased Retention | Increased Retention |
Table 1: Example conditions for a mobile phase pH screening experiment.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is invaluable for rapid, qualitative analysis, such as monitoring reaction progress.
Q5: My spots on the TLC plate are streaking or "tailing". How can I get compact spots?
A5: Spot tailing in TLC has similar causes to peak tailing in HPLC. It often indicates that the compound is interacting too strongly with the stationary phase (usually silica gel) or that the sample is overloaded.[10]
Solutions:
-
Reduce Sample Concentration: The most common cause is applying too much sample. Dilute your sample and re-spot the plate.
-
Add a Polar Modifier: If the compound is acidic (like a benzophenone carboxylic acid), it may be interacting strongly with the basic silica surface. Add a small amount (0.5-1%) of acetic acid to your mobile phase to protonate your analyte and reduce this interaction.[10] For basic compounds, adding a small amount of triethylamine can have a similar beneficial effect.
-
Change Mobile Phase Polarity: If your Rf value is very low (<0.2), your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the acetone in a hexane:acetone mixture).[10]
Q6: All my spots are either at the baseline (Rf=0) or at the solvent front (Rf=1). How do I choose the right solvent system?
A6: This indicates a significant mismatch between the polarity of your mobile phase and your compounds. The goal is to find a solvent system that gives Rf values between 0.2 and 0.8 for your compounds of interest.[10]
Systematic Approach:
-
Start with a Mid-Polarity System: A good starting point for benzophenone derivatives is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate or Hexane:Acetone.[10][11]
-
Adjust Based on Results:
-
If Rf is too low (spots at baseline): Your mobile phase is not polar enough to move the compounds. Increase the concentration of the more polar solvent (ethyl acetate or acetone).
-
If Rf is too high (spots at solvent front): Your mobile phase is too polar. Increase the concentration of the non-polar solvent (hexane).
-
Gas Chromatography (GC) Troubleshooting
GC is suitable for volatile and thermally stable benzophenone derivatives.
Q7: I am getting poor recovery or broad peaks for my hydroxylated benzophenone derivatives when using GC. Why?
A7: Hydroxylated or carboxylated benzophenones are polar and often not volatile enough for direct GC analysis. The polar -OH and -COOH groups can interact strongly with the stationary phase or degrade in the hot injector port, leading to poor peak shape and low recovery.[11]
Solution: Derivatization
-
To analyze these compounds by GC, you must first convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives.
-
A common and effective method is silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with hydroxyl and carboxylic acid groups to form trimethylsilyl (TMS) ethers and esters, which are ideal for GC analysis.[11]
Workflow for GC Analysis of Polar Benzophenones
Caption: General workflow for GC-MS analysis requiring derivatization.
References
-
Normal phase separation of benzophenone and nitrobenzene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). IntechOpen. Retrieved January 14, 2026, from [Link]
-
Benzophenone Analyzed with HPLC - AppNote. (n.d.). MicroSolv. Retrieved January 14, 2026, from [Link]
-
Separation of Benzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Quantitative measurements on tlc plates using ccd detection. (n.d.). University of Nottingham. Retrieved January 14, 2026, from [Link]
-
Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (2011). NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved January 14, 2026, from [Link]
- Method for purifying and separating benzophenone. (n.d.). Google Patents.
-
Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. (1991). Forensic Science International. Retrieved January 14, 2026, from [Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved January 14, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 14, 2026, from [Link]
-
Benzophenone Method no: PV2130. (n.d.). OSHA. Retrieved January 14, 2026, from [Link]
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2017). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). University of Massachusetts Lowell. Retrieved January 14, 2026, from [Link]
-
Tips and Tricks of HPLC Separations and Troubleshooting. (2010). Agilent Technologies. Retrieved January 14, 2026, from [Link]
-
Oxidation and Reduction of Benzophenone. (2021). YouTube. Retrieved January 14, 2026, from [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Oxidation and Reduction of Benzophenone: Reduction of Benzophenone (isolation). (2021). YouTube. Retrieved January 14, 2026, from [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved January 14, 2026, from [Link]
-
Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. (2015). CDN. Retrieved January 14, 2026, from [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2019). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011). Chemistry Central Journal. Retrieved January 14, 2026, from [Link]
-
Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
- A simultaneous detection method of benzophenone and its analogues. (n.d.). Google Patents.
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved January 14, 2026, from [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. Retrieved January 14, 2026, from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Stabilizing 4-(2-Chloroethoxy)benzophenone in Synthetic Applications
Welcome to the technical support center for 4-(2-Chloroethoxy)benzophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. Here, we provide in-depth, field-proven insights into the stability of this molecule and offer practical solutions to prevent its decomposition during chemical reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Core Stability Profile & FAQs
This section addresses the fundamental chemical vulnerabilities of this compound. Understanding these potential degradation pathways is the first step toward preventing them.
Q1: What are the primary decomposition pathways for this compound?
A1: The molecule possesses three main reactive sites prone to degradation under common synthetic conditions: the aryl ether linkage, the terminal alkyl chloride, and the benzophenone ketone. The most prevalent decomposition pathways are:
-
Aryl Ether Cleavage: The C-O bond between the benzophenone core and the ethoxy side chain is susceptible to cleavage, particularly in the presence of strong Brønsted or Lewis acids.[1][2] This pathway reverts the molecule to 4-hydroxybenzophenone, a common and often frustrating impurity.
-
Elimination/Substitution of the Alkyl Chloride: The chloroethoxy group can undergo an E2 elimination reaction to form 4-(vinyloxy)benzophenone, especially when exposed to strong, non-nucleophilic bases at elevated temperatures.[3][4] It can also be a target for nucleophilic substitution, depending on the reaction environment.
-
Reactions of the Ketone: The carbonyl group is susceptible to nucleophilic attack and reduction. If a synthetic step involves potent reducing agents (e.g., LiAlH₄, NaBH₄) intended for another functional group, the benzophenone ketone will likely be reduced to a secondary alcohol unless it is protected.[5][6]
Q2: Is this compound particularly sensitive to Lewis acids?
A2: Yes, this is a critical vulnerability. Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄) are commonly used as catalysts in reactions such as Friedel-Crafts acylation.[7][8] However, these reagents can coordinate to the ether oxygen, significantly weakening the aryl C-O bond and promoting rapid cleavage.[9][10][11] Even trace amounts of Lewis acids can lead to significant decomposition, yielding 4-hydroxybenzophenone as a major byproduct. Therefore, synthetic routes involving this substrate must be carefully designed to avoid the use of Lewis acids altogether.
Q3: How do reaction temperature and choice of base affect the stability of the chloroethoxy side chain?
A3: Temperature and base selection are crucial for preserving the chloroethoxy group. The Williamson ether synthesis, often used to prepare this compound from 4-hydroxybenzophenone, illustrates the delicate balance required.[12][13][14]
-
Temperature: High temperatures significantly favor the E2 elimination pathway over the desired SN2 substitution reaction.[4] When using this compound as a starting material in a reaction that requires a base, keeping the temperature as low as feasible is essential to minimize the formation of the corresponding vinyl ether byproduct.
-
Base: Strong, sterically hindered bases are more likely to act as bases (promoting E2 elimination) rather than nucleophiles. While a strong base is needed to deprotonate an alcohol for a Williamson synthesis, when this compound is the substrate, a milder base or carefully controlled conditions are necessary to prevent elimination.[3][4]
Q4: How can I monitor the decomposition of this compound during a reaction?
A4: Proactive monitoring is key to successful synthesis. Thin-Layer Chromatography (TLC) is a rapid and effective method for real-time tracking.[15] By co-spotting the reaction mixture with standards of the starting material and potential byproducts (like 4-hydroxybenzophenone), you can instantly visualize the reaction's progress and the emergence of any degradation products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools for identifying and quantifying all components in the reaction mixture.[16][17][18]
Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and solving common problems encountered when working with this compound.
Issue 1: Significant Formation of 4-Hydroxybenzophenone
-
Observation: TLC or HPLC analysis shows a significant spot/peak corresponding to 4-hydroxybenzophenone, and the yield of the desired product is low.
-
Primary Cause: Unintended cleavage of the aryl ether bond.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ether cleavage.
Issue 2: Unintentional Reduction of the Ketone Group
-
Observation: The product's spectral data (e.g., NMR, IR) indicates the presence of a hydroxyl group and the absence of the ketone carbonyl.
-
Primary Cause: The benzophenone ketone is more reactive towards reducing agents than other functional groups like esters or amides.[6]
-
Solution: Protect the ketone before performing the reduction. The most common and robust method is to convert it to a cyclic acetal.
| Parameter | Recommendation | Rationale |
| Protecting Group | Ethylene Glycol | Forms a stable 5-membered cyclic acetal (1,3-dioxolane).[19] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or other acid catalyst | Catalyzes the reversible formation of the acetal. |
| Conditions | Dean-Stark trap or other method for water removal | Drives the equilibrium towards acetal formation. |
| Stability | Stable to strong bases, nucleophiles, and hydrides.[20] | Allows for a wide range of subsequent reactions to be performed on other parts of the molecule. |
| Deprotection | Mild aqueous acid (e.g., dilute HCl) | Easily removes the acetal to regenerate the ketone post-reaction.[20] |
Issue 3: Low Yield and Presence of Alkene Byproducts
-
Observation: Mass spectrometry or NMR data suggests the presence of a product with a mass of 224.25 g/mol , corresponding to 4-(vinyloxy)benzophenone.
-
Primary Cause: Base-promoted E2 elimination of HCl from the chloroethoxy side chain.
-
Solutions:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Reducing the temperature will disproportionately slow the rate of elimination, favoring the desired pathway.[4]
-
Re-evaluate Your Base: If possible, use a weaker or more nucleophilic base that is less likely to promote elimination. The choice is highly dependent on the specific reaction being performed.
-
Optimize Solvent: The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2 reactions.[14]
-
Key Experimental Protocols
Protocol 1: Protection of the Ketone as a Cyclic Acetal
This protocol describes the formation of a 1,3-dioxolane to protect the ketone functionality.
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add Reagents: Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude acetal can often be used directly in the next step or purified by column chromatography if necessary.
Caption: Workflow for using an acetal protecting group.
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare Plate: On a silica gel TLC plate, lightly draw a starting line with a pencil.
-
Spot Plate: Using separate capillaries, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop Plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Allow the solvent to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the SM spot in the RM lane and the appearance of a new product spot indicate reaction progress. The appearance of a spot at the Rf of 4-hydroxybenzophenone indicates decomposition.
References
-
Process for the preparation of 4-hydroxybenzophenones. European Patent Office. 21
-
Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate. 22
-
Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. PubMed.
-
This compound. ChemicalBook.
-
This compound synthesis. ChemicalBook.
-
Benzophenone like alpha halogenation reaction - TLC issues. ECHEMI.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in chlorination disinfection process. PubMed.
-
Cleavage Of Ethers With Acid. Master Organic Chemistry.
-
New processes for producing benzophenone derivatives. Google Patents.
-
Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Royal Society of Chemistry.
-
Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. PubMed.
-
Method for purifying and separating benzophenone. Google Patents.
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
-
Williamson Ether Synthesis. ChemTalk.
-
Identifying common side products in benzophenone oxime reactions. BenchChem.
-
Elevated temperature alleviates benzophenone-3 toxicity in Daphnia magna. PubMed.
-
Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. BenchChem.
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
-
Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
-
Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material. ResearchGate.
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry.
-
Williamson ether synthesis. Wikipedia.
-
Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. PubMed.
-
Carbonyl Protecting Groups. Chemistry LibreTexts.
-
How To Memorize Organic Chemistry Reactions and Reagents. YouTube.
-
Common side reactions in the Williamson synthesis of ethers. BenchChem.
-
Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. PubMed.
-
Comparative toxicities of four benzophenone ultraviolet filters to two life stages of two coral species. PubMed.
-
A Comparative Guide to Analytical Methods for 2,5-Dichloro-4'-fluorobenzophenone Quantification. BenchChem.
-
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate.
-
Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni: Orders of Magnitude Rate Enhancement by AlMe3. Europe PMC.
-
Williamson Ether Synthesis. Chemistry LibreTexts.
-
Method for preparing 2-chlorine-4-(4-chlorophenoxy). Google Patents.
-
[Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors]. PubMed.
-
Effects of chronic exposure to benzophenone and diclofenac on DNA methylation levels and reproductive success in a marine copepod. National Institutes of Health (NIH).
-
Protecting Groups in Synthesis. KPU Pressbooks.
-
Water depollution control : A gateway to reaction monitoring and analytical chemistry. ChemRxiv.
-
4-(2-Chloroethoxy)benzaldehyde. PubChem.
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
-
Ether cleavage. Wikipedia.
-
Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. PubMed.
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- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
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- 8. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 9. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues of 4-(2-Chloroethoxy)benzophenone in Reaction Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(2-Chloroethoxy)benzophenone in their reaction media. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the principles governing solubility to empower you to overcome these common hurdles in organic synthesis.
Introduction: Understanding the Solubility Profile of this compound
This compound is a valuable building block in organic synthesis, notable for its benzophenone core and a reactive chloroethoxy side chain. Its molecular structure, characterized by a large, relatively non-polar aromatic system and a more polar ether and chloro group, results in a nuanced solubility profile. Predicting its solubility requires an understanding of the principle "like dissolves like".[1][2] Generally, this compound will exhibit better solubility in organic solvents that can engage in similar intermolecular interactions, such as dipole-dipole interactions and van der Waals forces.[1]
Challenges often arise when this substrate is used in reactions involving polar reagents or aqueous media, leading to poor dissolution, slow reaction rates, and incomplete conversions. This guide will walk you through a systematic approach to diagnosing and resolving these solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen reaction solvent. What are the first steps I should take?
A1: When encountering poor solubility, a systematic approach is crucial.[3]
-
Verify Solvent Polarity: The fundamental principle of "like dissolves like" should be your first consideration.[1][2] this compound is a moderately polar molecule. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone are often good starting points. Highly polar protic solvents like water or methanol, and very non-polar solvents like hexane, are less likely to be effective on their own.
-
Increase Temperature: For many organic compounds, solubility increases with temperature.[2][4] Gently warming the reaction mixture can significantly improve dissolution. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Particle Size Reduction: If you are using a solid form of the compound, grinding it into a fine powder will increase the surface area available for solvation, which can enhance the rate of dissolution.[3][5]
Q2: I've tried heating and stirring, but the solubility is still poor. What are my next options?
A2: If basic techniques are insufficient, you can explore more advanced strategies:
-
Co-solvent Systems: Employing a mixture of solvents, known as a co-solvent system, can be highly effective.[5] By blending a solvent in which your compound is sparingly soluble with a miscible solvent in which it is highly soluble, you can fine-tune the overall polarity of the reaction medium. For example, if your reaction requires a polar aprotic solvent like dimethylformamide (DMF) but your benzophenone derivative has limited solubility, adding a co-solvent like THF might improve dissolution.
-
Sonication: The use of an ultrasonic bath can facilitate dissolution by using high-frequency sound waves to break apart intermolecular forces in the solid lattice.[3]
Q3: My reaction involves an aqueous phase and an organic phase, and the this compound is not reacting with the aqueous reagent. How can I overcome this?
A3: This is a classic example of a heterogeneous reaction where the reactants are in immiscible phases. The key is to facilitate the transport of one reactant across the phase boundary.
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst is a substance that can shuttle a reactant from the aqueous phase into the organic phase, where it can react with the this compound.[6][7][8] Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and crown ethers are common phase-transfer catalysts.[7][8] The catalyst forms a lipophilic ion pair with the aqueous reactant, allowing it to dissolve in the organic layer.[6][9]
Troubleshooting Guide: Common Scenarios and Solutions
This table provides a quick reference for common issues and recommended actions.
| Observed Issue | Potential Cause | Recommended Solutions |
| Solid starting material remains undissolved. | Mismatch in polarity between solute and solvent. | 1. Screen a range of solvents with varying polarities. 2. Employ a co-solvent system to adjust the medium's polarity.[5] |
| Reaction is slow or incomplete, even with apparent dissolution. | The concentration of the dissolved reactant is too low for an efficient reaction rate. | 1. Gently heat the reaction mixture to increase solubility. 2. Consider using a more effective solvent or a co-solvent system. |
| Starting material precipitates out of solution upon addition of another reagent. | The addition of the new reagent changes the overall polarity of the reaction medium, reducing the solubility of the benzophenone derivative. | 1. Add the reagent slowly and with vigorous stirring. 2. Consider a solvent system that can accommodate both the starting material and the reagent. |
| Two liquid phases are present, and no reaction is occurring. | The reactants are in immiscible phases, preventing them from interacting. | 1. Implement a phase-transfer catalyst to facilitate the reaction at the interface.[6][7][10] 2. Find a single solvent in which both reactants are soluble. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a systematic approach to identifying a suitable solvent for your reaction.
Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or syringes
Procedure:
-
Preparation: Add approximately 25 mg of this compound to a series of labeled test tubes.[11]
-
Solvent Addition: To each test tube, add 0.5 mL of a different solvent.
-
Mixing: Vigorously shake or vortex each test tube for 30 seconds.[11]
-
Observation: Observe each test tube for dissolution. Record whether the compound is soluble, partially soluble, or insoluble.
-
Incremental Addition: For tubes where the compound did not fully dissolve, add another 0.5 mL of the respective solvent and mix again. Observe and record the results.
-
Heating (Optional): If the compound is still insoluble, gently warm the test tube in a water bath and observe any changes in solubility.
Protocol 2: Implementing Phase-Transfer Catalysis for a Biphasic Reaction
This protocol provides a general workflow for setting up a reaction using a phase-transfer catalyst.
Objective: To facilitate a reaction between this compound in an organic solvent and a water-soluble nucleophile.
Materials:
-
This compound
-
An appropriate organic solvent (e.g., toluene, dichloromethane)
-
Aqueous solution of the nucleophile (e.g., sodium hydroxide, potassium cyanide)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Dissolve Organic Reactant: In the reaction flask, dissolve the this compound in the chosen organic solvent.
-
Add Aqueous Phase: Add the aqueous solution of the nucleophile to the reaction flask.
-
Add Catalyst: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).
-
Reaction Conditions: Stir the biphasic mixture vigorously to ensure adequate mixing between the two phases. Heat the reaction to the desired temperature.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC).
Visualizing Workflows
Decision Tree for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility problems.
Caption: A decision-making flowchart for troubleshooting solubility.
Phase-Transfer Catalysis Mechanism
This diagram illustrates the general mechanism of phase-transfer catalysis.
Caption: The catalytic cycle in phase-transfer catalysis.
References
-
How to predict the solubility of an organic compound in different kinds of solvents? (2014). Chemistry Stack Exchange. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Vandavasi, V., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]
-
Phase-transfer catalyst. (n.d.). Grokipedia. [Link]
-
Concept of solubility prediction in organic solvents by machine learning. (n.d.). ResearchGate. [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. [Link]
-
Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. (2020). Cambridge University Press. [Link]
-
Toward overcoming solubility issues in organic chemistry. (2021). ScienceDaily. [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. [Link]
- Method for determining solubility of a chemical compound. (2005).
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]
-
Strategies for Organic Synthesis. (n.d.). Solubility of Things. [Link]
-
Singh, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Oregon State University. [Link]
-
Duirk, S. E., & Lindell, C. (2013). Reaction of benzophenone UV filters in the presence of aqueous chlorine: kinetics and chloroform formation. Water Research. [Link]
-
Benzophenone. (n.d.). Wikipedia. [Link]
-
Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. (n.d.). Semantic Scholar. [Link]
- A process for the preparation of substituted benzophenones. (2001).
-
Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc. [Link]
Sources
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- 9. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
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- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Guide: Scaling Up 4-(2-Chloroethoxy)benzophenone Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dynamic resource for troubleshooting the scale-up synthesis of 4-(2-Chloroethoxy)benzophenone. As Senior Application Scientists, we move beyond simple protocols to dissect the underlying chemistry and engineering challenges encountered when transitioning from the bench to the pilot plant. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and practical, field-proven experience.
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This involves the deprotonation of 4-hydroxybenzophenone to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent like 1-bromo-2-chloroethane or 1,2-dichloroethane in an SN2 reaction.[1][2][3] While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and safety.
Core Reaction Pathway & Common Side Reaction
The desired reaction and a primary side reaction are visualized below. Understanding this competition is critical for troubleshooting.
Caption: Desired vs. Side Reaction Pathways.
Frequently Asked Questions & Troubleshooting
Section 1: Reaction Conditions & Yield Optimization
Q1: We are scaling our synthesis from a 5L to a 50L reactor and our yield has dropped from 85% to 60%. What are the most probable causes?
This is a classic scale-up challenge. The drop in yield is typically due to a combination of mass and heat transfer limitations.
-
Inadequate Mixing: In a larger vessel, achieving homogenous mixing is more difficult. If the base (e.g., aqueous NaOH) is not efficiently dispersed, localized "hot spots" of high pH and poor phenoxide formation can occur. This leads to incomplete conversion of the 4-hydroxybenzophenone.
-
Poor Temperature Control: The Williamson ether synthesis is exothermic. A 10-fold increase in volume results in a much lower surface-area-to-volume ratio, making heat dissipation less efficient. If the internal temperature rises uncontrollably, it can promote side reactions, such as E2 elimination of the alkyl halide, especially with stronger bases.[4]
-
Incorrect Reagent Addition Rate: Adding reagents too quickly at scale can exacerbate temperature control issues and create localized high concentrations, favoring side reactions.
Troubleshooting Steps:
-
Characterize Your Mixing: Ensure your reactor's impeller design and agitation speed are sufficient for the new volume. Consider installing baffles to improve turbulent mixing.
-
Enhance Heat Removal: Use a reactor jacket with a more efficient heat transfer fluid and ensure a sufficient flow rate. For highly exothermic additions, consider a metered, subsurface addition of the limiting reagent to maximize heat exchange.
-
Optimize Addition Profile: Program a slower, controlled addition rate for your reagents. Monitor the internal temperature closely and link the addition rate to the cooling capacity of your system.
Q2: Which alkylating agent is better for scale-up: 1,2-dichloroethane or 1-bromo-2-chloroethane?
While both can be used, there are trade-offs to consider for large-scale production.
| Feature | 1,2-Dichloroethane | 1-Bromo-2-chloroethane | Rationale |
| Reactivity | Lower | Higher | Bromide is a better leaving group than chloride, leading to faster reaction times and potentially lower reaction temperatures.[1] |
| Cost | Lower | Higher | 1,2-dichloroethane is a bulk chemical and generally less expensive. |
| Side Reactions | Higher risk of bis-etherification if stoichiometry is not strictly controlled. | The second chloride is less reactive, providing a better selectivity window. | |
| Safety | Toxic, flammable, suspected carcinogen.[5] | Toxic, suspected carcinogen.[5] | Both require stringent handling protocols. |
Recommendation: For initial scale-up, 1-bromo-2-chloroethane is often preferred despite its higher cost. Its greater reactivity allows for milder conditions, and the differential reactivity between Br and Cl provides better control against the formation of the bis-ether impurity.
Q3: Can we use a phase-transfer catalyst (PTC) for this reaction? What are the benefits at scale?
Absolutely. Using a phase-transfer catalyst like benzyl tri-n-butylammonium bromide is a highly effective strategy for this synthesis.[2]
Benefits of PTC at Scale:
-
Milder Conditions: Allows the reaction to proceed at lower temperatures with less aggressive bases (e.g., K₂CO₃ instead of NaOH), which minimizes side reactions.
-
Simplified Work-up: Avoids the use of aggressive, water-miscible polar aprotic solvents like DMF. A biphasic system (e.g., toluene/water) is often used, which simplifies separation.
-
Improved Safety & Environmental Profile: Reduces the need for hazardous solvents and strong caustic solutions.
Caption: Mechanism of Phase-Transfer Catalysis.
Section 2: Impurity Profile & Purification
Q4: We are observing an impurity with a mass corresponding to a bis-benzophenone ether. How can we prevent its formation?
This impurity, 1,2-bis(4-benzoylphenoxy)ethane, arises when a molecule of the desired product reacts with another molecule of the benzophenone phenoxide (see diagram above). This happens when there is a localized excess of the phenoxide relative to the alkylating agent.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1 to 1.3 equivalents of 1-bromo-2-chloroethane). This ensures there is always an electrophile available to react with the phenoxide, minimizing the chance of the product acting as an electrophile.
-
Reverse Addition: Instead of adding the alkylating agent to the phenoxide mixture, try adding the pre-formed phenoxide solution slowly to a solution of the alkylating agent. This "inverse addition" maintains an excess of the alkylating agent throughout the reaction.
-
Lower Temperature: Reducing the reaction temperature will slow down the rate of the second substitution more significantly than the first, improving selectivity.
Q5: Our final product is off-white or yellowish after crystallization. What is the cause and how can we improve purity?
A common cause of discoloration is the presence of unreacted 4-hydroxybenzophenone or phenolic impurities that can oxidize over time.
Troubleshooting & Purification:
-
Caustic Wash: During the work-up, perform a dilute aqueous wash with NaOH or K₂CO₃. This will extract any unreacted acidic phenols into the aqueous layer, leaving the neutral ether product in the organic phase. Be cautious not to use too concentrated a base, which can cause emulsions.
-
Recrystallization Solvent System: The choice of solvent is critical for effective purification. A common technique is to dissolve the crude product in a good solvent (e.g., toluene, acetone) at an elevated temperature and then add an anti-solvent (e.g., heptane, isopropanol) to induce crystallization as it cools.[6] Experiment with different solvent/anti-solvent ratios to optimize crystal formation and impurity rejection.
-
Activated Carbon Treatment: If the color is due to persistent, non-acidic impurities, you can treat a solution of the crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon and adsorbed impurities before crystallization.
Section 3: Safety & Handling at Scale
Q6: What are the primary safety hazards we need to address when scaling up with 1-bromo-2-chloroethane?
Handling kiloliter quantities of halogenated hydrocarbons requires stringent engineering and administrative controls.
-
Toxicity and Carcinogenicity: 1-bromo-2-chloroethane is toxic if swallowed, causes skin and eye irritation, and is a suspected carcinogen.[5]
-
Reactivity with Bases: Although stable under normal conditions, prolonged contact with strong bases at elevated temperatures can promote elimination reactions, which may be exothermic and cause pressure build-up.[5]
-
Control: Ensure the reactor is properly vented. Maintain strict temperature control during the reaction. Have a documented plan for quenching the reaction in an emergency.
-
-
Environmental Hazard: This material is harmful to aquatic life.
-
Control: All waste streams containing this reagent must be collected and disposed of as hazardous waste according to local regulations. Ensure secondary containment is in place for the reactor and storage vessels.
-
References
- Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals.
- Process for the preparation of 4-hydroxybenzophenones.
- SAFETY DATA SHEET - 1-Bromo-2-chloroethane. Fisher Scientific.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- 4-(2-Chloroethoxy)phenol-terminated oligomerization of 3-O-benzoyl-β-d-arabinofuranose 1,2,5-orthobenzoate.
- This compound synthesis. ChemicalBook.
- Solving a chemical challenge in the synthesis of antiprotozoal agents targeting the DNA minor groove: A high yield. Digital CSIC.
- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
- Williamson ether synthesis trouble, 2.0. Reddit.
- Safety Data Sheet - 2-Bromo-1-(4-hydroxyphenyl)propan-1-one. MedchemExpress.com.
- Preparation method of 2-chloro-benzophenone.
- The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Drug Discovery News.
- The Williamson Ether Synthesis. Chemistry LibreTexts.
- Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone. ChemicalBook.
- Method for purifying and separating benzophenone.
- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
- Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution. PubMed.
- SAFETY DATA SHEET - 4-Chloro-4'-hydroxybenzophenone. FUJIFILM Wako Chemicals.
- Williamson Ether Synthesis Reaction Mechanism. YouTube.
- Synthesis of mono-chlorinated acetophenone.
- New processes for producing benzophenone derivatives.
- Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Cole-Parmer.
- The Williamson Ether Synthesis. Chemistry Steps.
- Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. Semantic Scholar.
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identifying and removing impurities from crude 4-(2-Chloroethoxy)benzophenone
Answering the user's request.## Technical Support Center: Purification of Crude 4-(2-Chloroethoxy)benzophenone
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the identification and removal of impurities from crude this compound. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is almost always a direct consequence of the synthetic route. The most common synthesis for this compound is the Williamson ether synthesis, reacting 4-hydroxybenzophenone with an alkylating agent like 1,2-dichloroethane or 2-chloroethanol in the presence of a base.[1][2][3][4]
Based on this, the primary impurities to expect are:
-
Unreacted 4-Hydroxybenzophenone: Due to incomplete reaction, this is the most common impurity. Its phenolic hydroxyl group makes it significantly more polar than the desired product.
-
Hydrolysis Product (4-(2-Hydroxyethoxy)benzophenone): The chloro group on the ethoxy chain can undergo hydrolysis to a hydroxyl group, especially during aqueous workup if the pH is not controlled.[5] This impurity is more polar than the product but less polar than 4-hydroxybenzophenone.
-
Elimination By-products: While the SN2 reaction is favored for primary halides, a strong base can induce E2 elimination, though this is typically a minor pathway.[1][6]
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) or workup (e.g., ethyl acetate, dichloromethane) may be present.
Q2: How can I perform a quick preliminary purity assessment of my crude product?
A2: Two simple and rapid techniques are invaluable for a first-pass assessment:
-
Thin-Layer Chromatography (TLC): TLC is excellent for visualizing the number of components in your mixture.[7] Spot your crude material alongside the starting material (4-hydroxybenzophenone) if available. A pure product should ideally show a single spot. Impurities will appear as separate spots, typically with different Retention Factor (Rf) values.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point.[8] Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden over a range of several degrees.[7]
Q3: My crude product's NMR spectrum looks very complex. Where do I start?
A3: First, identify the characteristic peaks of your target molecule, this compound. Then, look for signals that don't fit.
-
Look for a broad singlet: A broad peak, often between 5-10 ppm, is characteristic of the phenolic -OH from unreacted 4-hydroxybenzophenone. This peak will disappear upon a D₂O shake.
-
Check the integration of the ethoxy protons: For your product, you should see two triplets around 4.3 ppm (-OCH₂-) and 3.9 ppm (-CH₂Cl), each integrating to 2H. Deviations in these integrals or additional peaks in this region could signal the hydrolysis by-product.
-
Examine the aromatic region: Compare the aromatic signals to a known spectrum of 4-hydroxybenzophenone to identify overlapping peaks from this impurity.
Troubleshooting and Purification Guide
This section addresses specific problems you may encounter and provides targeted solutions.
Problem 1: TLC analysis shows a highly polar impurity (low Rf) that stains with KMnO₄.
-
Likely Cause: This is characteristic of unreacted 4-hydroxybenzophenone. The phenolic hydroxyl group makes it much more polar than the ether product, causing it to adhere more strongly to the silica gel plate and have a lower Rf value.
-
Solution 1: Liquid-Liquid Extraction (Aqueous Base Wash)
-
Principle: The phenolic proton of 4-hydroxybenzophenone is acidic and will be deprotonated by a weak base to form a water-soluble phenoxide salt. The desired ether product is not acidic and will remain in the organic layer.
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 5% aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Solution 2: Column Chromatography
-
Principle: If the base wash is insufficient or other impurities are present, column chromatography provides a more thorough separation based on polarity.[9]
-
Details: See the detailed protocol in the "Experimental Protocols" section below.
-
Problem 2: Recrystallization attempt resulted in the product "oiling out" instead of forming crystals.
-
Likely Cause: The chosen solvent system is not optimal. The product may be too soluble even at low temperatures, or the cooling process was too rapid. The presence of significant impurities can also inhibit proper crystal lattice formation.
-
Solution: Systematic Solvent Selection
-
Principle: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[10][11]
-
Troubleshooting Steps:
-
Test Solvents: In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room temperature and with gentle heating.
-
Use a Two-Solvent System: This is often very effective. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
| Solvent System | Polarity Index (Good/Poor) | Common Application |
| Ethanol / Water | High / High | For moderately polar compounds. |
| Acetone / Hexane | Medium / Low | A versatile system for many organic solids.[11] |
| Ethyl Acetate / Hexane | Medium / Low | Another common and effective general-purpose pair. |
| Dichloromethane / Hexane | Medium / Low | Good for less polar compounds. |
Problem 3: After purification, NMR still shows minor, unknown aromatic and aliphatic signals.
-
Likely Cause: These could be isomeric impurities, by-products from the starting materials, or compounds with polarity very similar to the product, making separation difficult.
-
Solution: High-Resolution Purification & Analysis
-
Column Chromatography with a Shallow Gradient: If you used column chromatography, repeat it with a very shallow solvent gradient. This increases the resolution between closely eluting compounds.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can separate compounds with very slight differences in polarity.
-
LC-MS Analysis: To identify the unknown impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. It will separate the impurity and provide its molecular weight, which is critical for structural elucidation.[12][13]
-
Visualized Workflows
The following diagrams illustrate the logical flow for identifying impurities and selecting an appropriate purification strategy.
Caption: A typical workflow for the systematic identification of impurities.
Sources
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-(2-Chloroethoxy)benzophenone: Classical vs. Phase-Transfer Catalysis Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloroethoxy)benzophenone is a key intermediate in the synthesis of various pharmaceuticals and materials. Its efficient and scalable production is therefore of significant interest to the chemical and pharmaceutical industries. The most common route to this compound is the Williamson ether synthesis, starting from 4-hydroxybenzophenone and an appropriate C2-chloroethylating agent. This guide provides an in-depth comparison of two primary methodologies for this synthesis: the classical Williamson ether synthesis and the more modern phase-transfer catalyzed (PTC) approach. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their performance based on available data.
The Precursor: Synthesis of 4-Hydroxybenzophenone
Before we delve into the etherification, it is pertinent to briefly touch upon the synthesis of the starting material, 4-hydroxybenzophenone. This is typically achieved via a Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds by the electrophilic substitution of the phenol ring by the acylium ion generated from benzoyl chloride and AlCl₃. While effective, this method often requires stringent anhydrous conditions and can generate significant waste streams.
Methodology 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3][4][5] In the context of this compound synthesis, this method involves the deprotonation of 4-hydroxybenzophenone to its corresponding phenoxide, followed by a nucleophilic substitution (SN2) reaction with a suitable chloroethylating agent.
Mechanism and Rationale
The reaction proceeds in two discrete steps. First, a strong base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming a highly nucleophilic phenoxide ion. In the second step, this phenoxide attacks the electrophilic carbon of the chloroethylating agent (e.g., 1-bromo-2-chloroethane), displacing the bromide (a good leaving group) and forming the desired ether linkage.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a common choice in anhydrous conditions as it irreversibly deprotonates the phenol, generating hydrogen gas which evolves from the reaction mixture.[6] The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is preferred as it solvates the cation, leaving the anionic nucleophile more reactive.
Experimental Protocol (Representative)
To a solution of 4-hydroxybenzophenone (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases. 1-Bromo-2-chloroethane (1.2 eq) is then added dropwise, and the reaction mixture is heated to 70-80 °C for 12-18 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Methodology 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
A significant drawback of the classical Williamson ether synthesis is the need for strictly anhydrous conditions and the use of hazardous reagents like sodium hydride. Phase-transfer catalysis offers an elegant solution to these challenges, enabling the reaction to proceed in a biphasic system (solid-liquid or liquid-liquid) with milder bases and without the need for anhydrous solvents.[7]
Mechanism and Rationale
In the PTC approach, 4-hydroxybenzophenone is dissolved in a non-polar organic solvent, while a less expensive and safer base, such as sodium hydroxide or potassium carbonate, is present in an aqueous phase or as a solid. The key to this method is the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyl tri-n-butylammonium bromide.[8]
The catalyst facilitates the transfer of the hydroxide or carbonate anion from the aqueous/solid phase into the organic phase. In the organic phase, the base deprotonates the 4-hydroxybenzophenone to form the phenoxide. The quaternary ammonium cation then forms an ion pair with the phenoxide, which remains soluble in the organic phase. This "naked" phenoxide is highly reactive and readily undergoes the SN2 reaction with the chloroethylating agent. The catalyst is then regenerated and shuttles back to the aqueous/solid phase to repeat the cycle.
Diagram of the Phase-Transfer Catalysis Workflow
Experimental Protocol
A mixture of 4-hydroxybenzophenone (1.0 eq), 1,2-dichloroethane (excess, acting as both reactant and solvent), powdered sodium hydroxide (2.0 eq), and a catalytic amount of benzyl tri-n-butylammonium bromide (0.05 eq) in water is heated with vigorous stirring for 18 hours.[8] After cooling, the organic layer is separated, washed with water, and dried. The excess 1,2-dichloroethane is removed by distillation, and the crude product is purified by recrystallization.
Performance Comparison
| Parameter | Classical Williamson Synthesis | Phase-Transfer Catalyzed (PTC) Synthesis |
| Yield | Typically moderate to good, but highly dependent on conditions. | High, with reported yields of up to 88%.[8] |
| Reaction Conditions | Requires strictly anhydrous solvents and strong, hazardous bases (e.g., NaH). | Biphasic system (solid-liquid or liquid-liquid), milder bases (e.g., NaOH, K₂CO₃), no need for anhydrous solvents. |
| Reagents | Sodium hydride is flammable and moisture-sensitive. Anhydrous solvents are expensive. | Sodium hydroxide and potassium carbonate are inexpensive and safer to handle. PTCs are used in catalytic amounts. |
| Work-up | Requires careful quenching of excess hydride. | Simpler work-up, often involving phase separation and washing. |
| Scalability | Can be challenging to scale up due to the handling of sodium hydride and anhydrous conditions. | More amenable to industrial scale-up due to safer reagents and milder conditions. |
| Environmental Impact | Generation of flammable hydrogen gas. Use of volatile and often toxic anhydrous solvents. | Can be designed to be more environmentally friendly, especially with recyclable catalysts and less hazardous solvents. |
Expert Insights and Causality
The superiority of the PTC method in this specific synthesis stems from several key factors. The primary advantage is the circumvention of the solubility issue. 4-hydroxybenzophenone has limited solubility in non-polar organic solvents, and its sodium salt is insoluble in such media. The classical approach addresses this by using polar aprotic solvents like DMF. However, the PTC method ingeniously uses the catalyst to create a lipophilic ion pair of the phenoxide, rendering it soluble and highly reactive in the organic phase where the alkylating agent resides. This enhanced reactivity in a less polar medium often leads to cleaner reactions and higher yields.
Furthermore, the use of inexpensive and less hazardous bases like sodium hydroxide or potassium carbonate significantly improves the safety profile and cost-effectiveness of the synthesis, particularly on an industrial scale. The elimination of the need for rigorously dry solvents also simplifies the experimental setup and reduces operational costs.
Conclusion
While the classical Williamson ether synthesis remains a viable method for the preparation of this compound, the phase-transfer catalyzed approach offers significant advantages in terms of yield, safety, cost-effectiveness, and scalability. For researchers and drug development professionals seeking an efficient, robust, and industrially scalable synthesis, the PTC method is the demonstrably superior choice. The ability to use milder, less expensive reagents and avoid stringent anhydrous conditions makes it a more practical and environmentally conscious option.
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. (2025, August 6). ResearchGate. Retrieved from [Link]
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1-Bromo-2-Chloroethane MSDS/SDS | Supplier & Distributor. (n.d.). Sysem Chem. Retrieved from [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
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Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. (2025, August 6). ResearchGate. Retrieved from [Link]
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Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020, April). International Journal for Research in Applied Science & Engineering Technology, 8(IV). Retrieved from [Link]
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A Comparative Spectroscopic Guide to 4-(2-Chloroethoxy)benzophenone and its Analogs
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of molecular entities is paramount. Spectroscopic analysis provides a fundamental toolkit for this characterization. This guide offers an in-depth comparative analysis of the spectroscopic properties of 4-(2-Chloroethoxy)benzophenone, a key intermediate in the synthesis of pharmaceuticals like Tamoxifen.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide will provide a detailed predictive analysis of its spectroscopic characteristics, grounded in the established principles of organic spectroscopy. This predicted profile will be compared against the experimentally-derived data for two closely related and commercially available benzophenone derivatives: 4-Methoxybenzophenone and 4-Chlorobenzophenone. This comparative approach will illuminate the influence of the 4-position substituent on the spectral features of the benzophenone core.
Introduction to Benzophenones and their Spectroscopic Fingerprints
Benzophenones are a class of aromatic ketones characterized by a carbonyl group connected to two phenyl rings. Their rigid structure and the presence of the carbonyl chromophore make them excellent candidates for spectroscopic investigation. The electronic and vibrational properties of the benzophenone scaffold are sensitive to the nature and position of substituents on the phenyl rings, leading to distinct "fingerprints" in their respective spectra. This sensitivity is the cornerstone of using spectroscopic methods for quality control, structural elucidation, and impurity profiling in drug development and materials science.
Comparative Spectroscopic Analysis
This section details the predicted spectroscopic profile of this compound and compares it with the experimental data for 4-Methoxybenzophenone and 4-Chlorobenzophenone.
This compound: A Predictive Analysis
While experimental spectra for this compound are not readily found in public databases, we can predict its key spectroscopic features based on the well-understood effects of its constituent functional groups on the benzophenone framework.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| FT-IR (KBr, cm⁻¹) | ~1650 (C=O stretch, conjugated), ~1600, 1580 (C=C aromatic stretch), ~1250 (C-O-C asymmetric stretch), ~1150 (C-O-C symmetric stretch), ~750 (C-Cl stretch) |
| UV-Vis (in Ethanol, nm) | λmax ≈ 250-260 nm (π → π* transition), λmax ≈ 330-340 nm (n → π* transition) |
| ¹H NMR (CDCl₃, ppm) | δ ~ 7.8 (m, 2H, ortho to C=O), δ ~ 7.5-7.6 (m, 3H, meta and para of unsubstituted ring), δ ~ 7.7 (d, 2H, ortho to ether), δ ~ 6.9 (d, 2H, meta to ether), δ ~ 4.3 (t, 2H, -OCH₂-), δ ~ 3.8 (t, 2H, -CH₂Cl) |
| ¹³C NMR (CDCl₃, ppm) | δ ~ 195 (C=O), δ ~ 163 (C-O), δ ~ 138, 132, 130, 128 (aromatic carbons), δ ~ 68 (-OCH₂-), δ ~ 41 (-CH₂Cl) |
Alternative 1: 4-Methoxybenzophenone
4-Methoxybenzophenone serves as a useful comparison due to the presence of an ether linkage at the 4-position, similar to the target molecule, but with a simple methyl group instead of the chloroethyl chain. The methoxy group is an electron-donating group.
Experimental Spectroscopic Data for 4-Methoxybenzophenone
| Spectroscopic Technique | Experimental Data |
| FT-IR (KBr, cm⁻¹) | ~1645 (C=O stretch), ~1600, 1575 (C=C aromatic stretch), ~1255 (C-O-C asymmetric stretch), ~1170 (C-O-C symmetric stretch)[2] |
| UV-Vis (in Ethanol, nm) | λmax ≈ 286 nm[3] |
| ¹H NMR (400 MHz, CDCl₃, ppm) | δ 7.83 (d, 2H), 7.75 (d, 2H), 7.56 (t, 1H), 7.47 (t, 2H), 6.95 (d, 2H), 3.88 (s, 3H)[4] |
| ¹³C NMR (100 MHz, CDCl₃, ppm) | δ 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5[4] |
Alternative 2: 4-Chlorobenzophenone
4-Chlorobenzophenone provides a contrast with an electron-withdrawing chloro substituent at the 4-position. This allows for an examination of how an electronegative atom directly on the aromatic ring influences the spectroscopic properties.
Experimental Spectroscopic Data for 4-Chlorobenzophenone
| Spectroscopic Technique | Experimental Data |
| FT-IR (KBr, cm⁻¹) | ~1655 (C=O stretch), ~1590, 1570 (C=C aromatic stretch), ~1090 (C-Cl stretch) |
| UV-Vis (in Alcohol, nm) | λmax ≈ 260 nm |
| ¹H NMR (400 MHz, CDCl₃, ppm) | δ 7.79-7.74 (m, 4H), 7.60 (t, 1H), 7.52-7.44 (m, 4H)[4] |
| ¹³C NMR (100 MHz, CDCl₃, ppm) | δ 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4[4] |
Interpretation and Scientific Rationale
The choice of spectroscopic method is dictated by the information sought. FT-IR provides insights into the functional groups present, UV-Vis reveals information about the electronic conjugation, and NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
FT-IR Spectroscopy
The most prominent feature in the FT-IR spectra of benzophenones is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[5] For conjugated ketones, this peak typically appears in the range of 1640-1680 cm⁻¹.[6]
-
This compound (Predicted): We predict a C=O stretch around 1650 cm⁻¹. The ether linkage will show characteristic C-O-C stretching bands, with the asymmetric stretch being more intense and appearing at a higher wavenumber (~1250 cm⁻¹) than the symmetric stretch (~1150 cm⁻¹). The C-Cl stretch from the chloroethyl group is expected in the fingerprint region, around 750 cm⁻¹.
-
4-Methoxybenzophenone: The experimental spectrum shows the C=O stretch at ~1645 cm⁻¹, slightly lower than in 4-chlorobenzophenone due to the electron-donating nature of the methoxy group, which increases the single-bond character of the C=O bond through resonance. The C-O-C stretches are clearly visible.[2]
-
4-Chlorobenzophenone: The C=O stretch is observed at a slightly higher frequency (~1655 cm⁻¹) compared to 4-methoxybenzophenone. The electron-withdrawing chlorine atom has a less pronounced effect on the carbonyl group through the aromatic ring compared to the direct resonance donation of the methoxy group.
UV-Vis Spectroscopy
Benzophenone and its derivatives exhibit two main absorption bands in their UV-Vis spectra: a strong band around 250-290 nm corresponding to a π → π* transition of the conjugated aromatic system, and a weaker, longer-wavelength band around 330-340 nm due to the n → π* transition of the carbonyl group.[3][7]
-
This compound (Predicted): The ether oxygen acts as an auxochrome, an electron-donating group that, when conjugated with a chromophore, shifts the absorption maximum to a longer wavelength (a bathochromic or red shift). Therefore, we predict the π → π* transition to be at a slightly longer wavelength than in unsubstituted benzophenone.
-
4-Methoxybenzophenone: The electron-donating methoxy group causes a significant bathochromic shift in the π → π* transition to ~286 nm.[3]
-
4-Chlorobenzophenone: The chloro group, being weakly electron-withdrawing, has a smaller effect on the absorption maximum, which is observed at ~260 nm.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR:
-
Aromatic Region (6.5-8.0 ppm): The protons on the phenyl rings of benzophenones typically appear in this region. Protons ortho to the carbonyl group are deshielded and appear further downfield. Substituents at the 4-position create an AA'BB' splitting pattern for the protons on that ring.
-
This compound (Predicted): The protons of the unsubstituted phenyl ring will resemble those of benzophenone itself. For the substituted ring, the protons ortho to the ether group will be shifted upfield compared to those ortho to the carbonyl group due to the electron-donating nature of the ether oxygen. The methylene protons of the chloroethoxy group will appear as two triplets, with the protons adjacent to the oxygen being more deshielded (~4.3 ppm) than those adjacent to the chlorine (~3.8 ppm).
-
4-Methoxybenzophenone: The spectrum clearly shows the upfield shift of the protons ortho to the methoxy group (6.95 ppm) and a characteristic singlet for the methoxy protons at 3.88 ppm.[4]
-
4-Chlorobenzophenone: The aromatic protons appear as a complex multiplet, as the electron-withdrawing chlorine does not cause a significant separation of the signals of the two rings.[4]
-
-
¹³C NMR:
-
Carbonyl Carbon (~195 ppm): The carbonyl carbon of benzophenones is highly deshielded and appears far downfield.[8]
-
Aromatic Carbons (110-140 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents.
-
This compound (Predicted): The carbon attached to the ether oxygen will be significantly deshielded (~163 ppm). The aliphatic carbons will appear upfield, with the carbon bonded to oxygen at a higher chemical shift (~68 ppm) than the one bonded to chlorine (~41 ppm).
-
4-Methoxybenzophenone: The carbon attached to the methoxy group is at 163.2 ppm, and the methoxy carbon itself is at 55.5 ppm.[4]
-
4-Chlorobenzophenone: The carbon bearing the chlorine atom is deshielded, and the other aromatic carbons show shifts consistent with the electronic effects of the carbonyl and chloro groups.[4]
-
Experimental Protocols
The following are generalized, yet robust, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including necessary background and calibration steps.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Baseline Correction: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Replace the solvent cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for benzophenones).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal by applying a radiofrequency pulse. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Spectral Interpretation: Analyze the chemical shifts, splitting patterns (for ¹H NMR), and number of signals to elucidate the molecular structure.
Conclusion
This guide has provided a comprehensive comparative analysis of the spectroscopic characteristics of this compound and two of its analogs. Through a combination of predictive analysis and experimental data, we have demonstrated how FT-IR, UV-Vis, and NMR spectroscopy can be used to differentiate between these closely related structures. The detailed protocols and interpretation guidelines provided herein serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling them to confidently characterize and compare benzophenone derivatives and other organic molecules. The principles outlined are broadly applicable and form the foundation of modern structural elucidation.
References
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PubChem. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]
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NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link] [9]23. Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link] [10]24. Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link] [11]25. Shimadzu. (n.d.). Powder Samples. Retrieved from [Link] [12]26. Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link] [13]27. Royal Society of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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A Comparative Guide to Validated Analytical Methods for 4-(2-Chloroethoxy)benzophenone Quantification
This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 4-(2-Chloroethoxy)benzophenone. As a critical intermediate or potential impurity in pharmaceutical manufacturing, the accurate measurement of this compound is paramount for ensuring product quality, safety, and regulatory compliance. This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations.
The validation frameworks discussed herein are based on the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[6][7][8][9]
The Importance of Method Validation
Before delving into specific techniques, it is crucial to understand the logical framework of analytical method validation. This process ensures that a measurement is accurate, reproducible, and specific for the analyte of interest. A well-validated method provides a high degree of assurance that it will consistently yield results that accurately reflect the quality of the product being tested.[10] The core performance characteristics evaluated during validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[10][11]
Caption: General workflow for analytical method validation.
Comparative Analysis: HPLC-UV vs. GC-MS
The two most suitable and widely adopted analytical techniques for quantifying compounds like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The choice between them depends on the specific requirements of the analysis, such as sensitivity needs, sample matrix complexity, and the purpose of the testing (e.g., routine QC vs. trace impurity profiling).[12]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by ionization and mass-to-charge ratio analysis. | HPLC is ideal for non-volatile or thermally labile compounds, while GC is suited for volatile and thermally stable analytes like many benzophenone derivatives. |
| Specificity | Good. Achieved via chromatographic retention time. Peak purity can be assessed with a Diode Array Detector (DAD). | Excellent. Achieved via retention time and a unique mass fragmentation pattern (mass spectrum) for the analyte. | The mass spectrum from GC-MS acts as a chemical fingerprint, providing a much higher degree of certainty in analyte identification compared to UV detection alone.[6][7] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Both methods demonstrate excellent linearity. The slightly higher R² in HPLC is often due to the high reproducibility of modern autosamplers and pumps. |
| Limit of Detection (LOD) | ~0.01 - 1.0 µg/mL | ~0.001 - 0.1 µg/mL | GC-MS is generally more sensitive due to the low-noise nature of mass detectors, especially in Selected Ion Monitoring (SIM) mode. |
| Limit of Quantitation (LOQ) | ~0.05 - 3.0 µg/mL | ~0.005 - 0.5 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, a critical parameter for impurity testing.[8] GC-MS's lower LOQ makes it superior for trace analysis.[13] |
| Precision (%RSD) | < 2% | < 5% | HPLC systems often exhibit slightly better injection precision. Acceptance criteria for precision are typically an RSD of ≤2%.[10] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods provide high accuracy. The acceptance criterion is typically within ±2% of the known value for an assay.[6] |
| Robustness | High. Resilient to minor changes in mobile phase composition, pH, and column temperature. | Moderate. Sensitive to changes in flow rate, temperature ramps, and column performance. | HPLC methods are often considered more "rugged" for routine QC environments due to the stability of reverse-phase columns and mobile phases. |
| Best For | Routine quality control, assay of bulk substance, and quantification of known impurities. | Trace-level impurity analysis, identification of unknown impurities, and confirmatory testing. | HPLC offers a balance of speed and reliability for routine work, while GC-MS provides unparalleled specificity and sensitivity for more demanding applications.[12] |
Method Validation Deep Dive: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and robustness. For this compound, a C18 stationary phase is ideal, as it effectively retains the moderately nonpolar molecule, allowing for excellent separation from more polar or nonpolar impurities.
Caption: Typical workflow for HPLC-UV quantification.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and deionized water (e.g., 75:25 v/v). This composition must be optimized to achieve a suitable retention time (e.g., 4-8 minutes) and resolution from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by a UV scan of the analyte. Benzophenones typically have strong absorbance around 254 nm.[12]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 10, 50, 100, 200 µg/mL). The range should typically span 80% to 120% of the test concentration for an assay.[14]
-
Sample Solution: Accurately weigh the sample material, dissolve in mobile phase, and dilute to a final concentration within the calibration range.
3. Validation Procedures:
-
Specificity: Inject the mobile phase (blank), a placebo (if applicable), and a spiked sample. The blank should show no interfering peaks at the analyte's retention time.
-
Linearity: Inject the five calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (R²) must be > 0.999.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[6]
-
Precision (Repeatability): Perform six replicate injections of a single standard solution at 100% of the test concentration. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 2.0%.[6][10]
-
LOQ/LOD: Determine by injecting progressively more dilute solutions. The LOQ is the concentration with a signal-to-noise ratio of ~10:1 and acceptable precision (RSD < 10%), while the LOD is ~3:1.
Method Validation Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides orthogonal validation and superior specificity. The analyte is volatilized and separated in a capillary column before being ionized and fragmented. The resulting mass spectrum is highly specific, allowing for unambiguous identification. This is particularly valuable for confirming the identity of impurities or for analysis in complex matrices where chromatographic co-elution might occur.
Caption: Typical workflow for GC-MS quantification.
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A low-polarity column such as a ZB-5-MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: 270 °C, splitless mode. A high injector temperature ensures efficient volatilization.
-
Oven Temperature Program: Start at 100 °C, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized to separate the analyte from any related substances.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-350) for initial identification and specificity, and Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification. Key ions for this compound would be determined from the full scan spectrum (e.g., the molecular ion and major fragment ions).
2. Standard and Sample Preparation:
-
Solvent: Use a high-purity, volatile solvent like ethyl acetate or dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, but using the selected GC solvent.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution to cover the desired range (e.g., 0.1, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Prepare by dissolving the sample in the GC solvent to a concentration within the calibration range.
3. Validation Procedures:
-
Specificity: Analyze a solvent blank. The mass spectrum of the analyte peak in a sample must match that of the reference standard. No interfering peaks should be present at the same retention time with the same mass spectrum.
-
Linearity: Inject the calibration standards. The plot of peak area (using a characteristic ion in SIM mode) versus concentration should yield a correlation coefficient (R²) > 0.995.
-
Accuracy: Perform spike-recovery experiments at three levels. Recoveries should be within 95.0% to 105.0%.
-
Precision (Repeatability): Perform six replicate injections of a mid-range standard. The RSD should be ≤ 5.0%.
-
LOQ/LOD: Determined by the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD) of the primary quantifying ion in SIM mode.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful, reliable techniques for the quantification of this compound when properly validated according to ICH and FDA guidelines.[2][6] The choice of method is dictated by its intended purpose.
-
For routine quality control, release testing, and assays where analyte concentrations are relatively high, HPLC-UV is the method of choice. It offers excellent precision, robustness, and a lower operational cost, making it ideal for high-throughput environments.
-
For trace-level analysis, such as determining genotoxic or other critical impurities, confirmatory analysis, or characterization of unknown degradation products, GC-MS is the superior technique. Its exceptional sensitivity and the high degree of specificity afforded by mass spectral data are indispensable for these applications.
Ultimately, a robust quality control strategy may employ both methods: HPLC-UV for routine analysis and GC-MS as an orthogonal, confirmatory method to ensure the highest level of product quality and patient safety.
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Title: Quality Guidelines - ICH. Source: ICH. URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Source: IVT Network. URL: [Link]
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Title: Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Source: MDPI. URL: [Link]
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Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES. Source: Ofni Systems. URL: [Link]
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Title: Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under... Source: ResearchGate. URL: [Link]
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Title: Gas chromatographic determination of 2-hydroxy-4-methoxybenzophenone and octyldimethyl-p-aminobenzoic acid sunscreen agents in swimming pool and bathing waters by solid-phase microextraction. Source: PubMed. URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures. Source: FDA. URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH. URL: [Link]
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Title: Separation of 4-(2-(Diethylamino)ethoxy)benzophenone on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures March 2024. Source: FDA. URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: EMA. URL: [Link]
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Title: GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Source: ResearchGate. URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA. URL: [Link]
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Title: Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Source: DTIC. URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]
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Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Source: Investigations of a Dog. URL: [Link]
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Title: Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Source: NIH. URL: [Link]
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Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Source: Profound Pharma. URL: [Link]
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Title: (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. Source: ResearchGate. URL: [Link]
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Title: FDA issues revised guidance for analytical method validation. Source: ResearchGate. URL: [Link]
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A Comparative Guide to the Biological Activity of 4-(2-Chloroethoxy)benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent structural features allow for versatile modifications, leading to derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. This guide focuses on a specific, yet underexplored, subclass: 4-(2-Chloroethoxy)benzophenone derivatives. While direct and extensive comparative studies on this particular family of compounds remain limited in publicly available literature, this guide aims to provide a comprehensive framework for their evaluation. We will extrapolate from the broader class of benzophenone derivatives, present available data on structurally related compounds, and provide detailed experimental protocols to empower researchers in this promising field. Our objective is to synthesize existing knowledge and offer a practical, scientifically grounded resource for the design and evaluation of novel therapeutic agents based on the this compound core.
The Benzophenone Scaffold: A Versatile Pharmacophore
Benzophenones are diaryl ketones that have garnered significant attention in drug discovery due to their presence in both natural products and synthetic molecules with a wide range of biological activities. The two phenyl rings and the central carbonyl group offer multiple points for chemical modification, allowing for the fine-tuning of their pharmacological properties.
General Synthesis of Benzophenone Derivatives
The construction of the benzophenone skeleton is often achieved through established synthetic methodologies, most notably the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic ring with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. Subsequent modifications of the peripheral substituents can then be performed to generate a library of derivatives.
Caption: General workflow for the synthesis of benzophenone derivatives.
Comparative Biological Activities of Benzophenone Derivatives
While specific data on this compound derivatives is sparse, the broader benzophenone class exhibits significant therapeutic potential across several key areas.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic and antitumor activities of benzophenone derivatives against a variety of cancer cell lines.
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain benzophenone derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Enzyme Inhibition: Benzophenones can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein kinases and histone deacetylases (HDACs).
-
Induction of Apoptosis: Many benzophenone derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
Comparative Cytotoxicity Data:
The following table summarizes the in vitro cytotoxic activity of various benzophenone derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not direct comparisons with this compound derivatives but provide a baseline for the potential efficacy of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholino and Thiomorpholino Benzophenones | P388 Murine Leukemia | Potent Activity | [1] |
| 4-Substituted Benzophenone Ethers | Leishmania major (promastigotes) | 1.19 - 82.30 µg/mL | [2][3][4] |
| Benzophenone-bearing Diketopiperazines | HT-29 Colon Cancer | 0.0005 | [5] |
| 4-Amino-2H-pyran-2-one Analogs | Various | 0.059 - 0.163 | [6] |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | Various | Varies (Hypoxia-selective) | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Antimicrobial Activity
Benzophenone derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.
Mechanisms of Action: The precise mechanisms of antimicrobial action are not always fully elucidated but may involve:
-
Disruption of microbial cell membranes.
-
Inhibition of essential microbial enzymes.
-
Interference with microbial DNA replication or protein synthesis.
Comparative Antimicrobial Data:
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | Various Bacteria | 62.5 - 250 | [8] |
| 4-Aminophenol Derivatives | Various Bacteria & Fungi | Broad Spectrum Activity | [9] |
| 4,5-dihydropyrimidine-5-carbonitrile derivatives | Bacterial and Fungal Strains | 12.5 | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Anti-inflammatory Activity
Several benzophenone derivatives have been investigated for their anti-inflammatory properties.
Mechanisms of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some benzophenones can inhibit COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[11]
-
Modulation of Pro-inflammatory Cytokines: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins.
In Vivo Anti-inflammatory Data:
| Compound Class | Animal Model | Effect | Reference |
| Benzophenone-thiazole derivatives | Croton oil-induced ear edema in mice | Significant edema reduction | [12] |
| Glucosylated Benzophenones | In vivo anti-inflammatory assay | Displayed anti-inflammatory activity | [11] |
Experimental Protocols for Biological Evaluation
To facilitate further research into this compound derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum:
-
Culture the microbial strain to be tested on an appropriate agar plate overnight.
-
Inoculate a few colonies into a sterile broth and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) Considerations
While a detailed SAR for this compound derivatives is not yet established, insights can be drawn from related benzophenone series.
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 4-(2-Chloroethoxy)benzophenone
Introduction: The Criticality of Purity in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of the final product's safety and efficacy. 4-(2-Chloroethoxy)benzophenone serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure incorporates a reactive chloroethoxy group and a benzophenone core, making it susceptible to specific process-related impurities that can carry forward into the final API, potentially altering its pharmacological profile or introducing toxicity. This guide provides an in-depth, comparative analysis of the principal analytical techniques used to assess the purity of synthesized this compound, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore not just the "how" but the "why" behind each method, empowering researchers to make informed decisions for robust quality control.
Understanding Potential Impurities in this compound Synthesis
A robust purity assessment begins with understanding what you are looking for. The common synthesis of this compound involves the Williamson ether synthesis, reacting 4-Hydroxybenzophenone with an alkylating agent like 1,2-dichloroethane under basic conditions.[1][2] This pathway introduces several potential impurities:
-
Unreacted Starting Materials:
-
4-Hydroxybenzophenone: Incomplete reaction leads to its presence in the final product.
-
1,2-Dichloroethane: A volatile starting material that can remain as a residual solvent.
-
-
By-products:
-
Dimer Impurity (1,2-bis(4-benzoylphenoxy)ethane): Formed if a second molecule of 4-Hydroxybenzophenone reacts with the already formed product.
-
Isomeric Impurities: Depending on the purity of the starting 4-Hydroxybenzophenone, isomers like 2-Hydroxybenzophenone could lead to corresponding chloroethoxy derivatives.
-
-
Residual Solvents: Solvents used during reaction and workup (e.g., acetone, toluene, N,N-dimethylformamide) can be trapped in the crystalline product.
An effective analytical strategy must be capable of separating and detecting these structurally similar and dissimilar compounds.
Melting Point Analysis: The Fundamental Purity Check
Melting point determination is a classical, thermodynamic-based technique that offers a rapid and inexpensive preliminary assessment of purity.[3] The foundational principle is that impurities disrupt the crystal lattice of a solid, resulting in a lower and broader melting temperature range compared to the pure substance.[4]
Expert Rationale
While not quantitative or specific, a sharp melting point that aligns with the literature value provides a high degree of confidence in the bulk purity of the material. A broad range (e.g., greater than 2°C) is a definitive indicator of significant impurities, necessitating further chromatographic analysis.[5] This method is particularly effective for detecting crystalline organic impurities but is insensitive to amorphous contaminants or residual solvents at low levels.
Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation: Ensure the synthesized this compound sample is completely dry and finely powdered by crushing it on a watch glass.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Initial Rapid Determination: Place the capillary in the apparatus and heat rapidly (10-20 °C/min) to find an approximate melting range.
-
Accurate Determination: Prepare a new sample and heat the apparatus quickly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Compare the observed melting range with that of a certified reference standard if available.[5][6]
Data Interpretation
| Sample | Observed Melting Range (°C) | Interpretation |
| Pure this compound | 88-90°C | Sharp range, indicates high purity. |
| Synthesized Sample A | 87.5-89.5°C | Acceptably sharp range, likely high purity. |
| Synthesized Sample B | 82-87°C | Depressed and broad range, indicates the presence of significant impurities.[4] |
Chromatographic Techniques: The Core of Purity Profiling
Chromatography is indispensable for separating the target compound from its impurities. The choice between Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) depends on the specific information required, from a quick qualitative check to a precise quantitative assay.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method for qualitatively assessing the complexity of a reaction mixture and optimizing separation conditions for column chromatography.[7] It operates on the principle of differential partitioning of components between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
The primary value of TLC is its speed and simplicity. In seconds, you can visualize the number of components in your sample. For this compound, which is less polar than the 4-Hydroxybenzophenone starting material, TLC can instantly confirm the progress of the reaction. The disappearance of the more polar starting material spot and the appearance of a new, less polar product spot is a clear indicator of a successful reaction.
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (SM + Product), and the product reaction mixture.[8]
-
Spotting: Dissolve small amounts of the SM and the dried product mixture in a volatile solvent like dichloromethane. Using separate capillary tubes, spot small, concentrated dots of each sample onto their respective lanes on the baseline.[9]
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.[7]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as benzophenone derivatives are UV-active. Circle the visible spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
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A Senior Application Scientist's Guide to Photoinitiator Selection: A Comparative Analysis of Thioxanthone and Benzophenone Systems
For researchers, scientists, and professionals in drug development, the precise control of polymerization is not merely a technical detail—it is the cornerstone of innovation, directly impacting the performance of everything from novel drug delivery systems and biocompatible hydrogels to advanced coatings and 3D-printed materials. The choice of photoinitiator is a critical decision point in the formulation of light-curable materials. Among the most robust and widely used classes of radical initiators are the Type II systems, dominated by benzophenone and thioxanthone derivatives.
This guide provides an in-depth, data-driven comparison of these two photoinitiator families. Moving beyond a simple cataloging of features, we will explore the fundamental photochemical mechanisms, dissect key performance metrics with supporting experimental data, and provide actionable protocols for their empirical evaluation. Our objective is to equip you with the field-proven insights necessary to make an informed and optimal selection for your specific application.
The Core Mechanism: A Shared Pathway of Hydrogen Abstraction
Both benzophenone (BP) and thioxanthone (TX) families primarily operate as Type II photoinitiators.[1][2] Unlike Type I initiators which undergo unimolecular bond cleavage to form radicals, Type II systems engage in a bimolecular reaction.[3][4] This process hinges on a synergistic interaction with a co-initiator, most commonly a tertiary amine, which serves as a hydrogen donor.[4][5] The elegance of this system lies in its sequential activation, which can be broken down into four key steps:
-
Photon Absorption & Excitation: The photoinitiator (PI) absorbs a photon of appropriate energy, promoting it from its ground state (S₀) to a short-lived excited singlet state (S₁).[5]
-
Intersystem Crossing (ISC): The S₁ state rapidly and efficiently converts to a more stable, longer-lived excited triplet state (T₁).[2][5] This triplet state is the key reactive species in the process.
-
Hydrogen Abstraction: The highly energetic triplet-state photoinitiator abstracts a hydrogen atom from the adjacent co-initiator (e.g., an amine).[5][6]
-
Radical Generation: This abstraction event produces two distinct radicals: a ketyl radical derived from the photoinitiator and an alkylamino radical from the co-initiator. It is the alkylamino radical that is typically the primary species responsible for initiating the polymerization of monomers like acrylates.[5][6]
This fundamental mechanism is the common ground from which the critical differences between benzophenone and thioxanthone emerge.
Head-to-Head Comparison: Key Performance Differentiators
While sharing a common mechanism, the structural differences between the benzophenone and thioxanthone chromophores lead to significant variations in their performance. The substitution of the central carbonyl bridge in benzophenone with a thiocarbonyl group in thioxanthone is the primary driver of these distinctions.
Spectroscopic Properties: The Wavelength Advantage
The most significant practical difference lies in their UV-Vis absorption spectra. Standard benzophenone absorbs primarily in the UV-A region (approx. 300-350 nm).[4] In contrast, the thioxanthone chromophore exhibits a distinct bathochromic (red) shift, with absorption maxima extending further into the near-visible region (approx. 380-420 nm).[7][8][9]
This is not a trivial distinction. The longer wavelength absorption of thioxanthones offers several key advantages:
-
Compatibility with Modern Light Sources: They are highly effective with long-wavelength LED sources (e.g., 395 nm, 405 nm), which are increasingly favored for their energy efficiency, long lifetime, and low heat output.[10]
-
Curing of Pigmented Systems: In formulations containing pigments (like inks and coatings) or opacifying fillers, shorter UV wavelengths are readily scattered and absorbed, leading to poor depth of cure. The longer wavelengths at which thioxanthones absorb can penetrate more deeply into these systems, enabling more uniform and thorough curing.[11]
-
Reduced Risk for Sensitive Substrates: For applications in drug development or cell encapsulation, longer wavelength light is generally less damaging to biological components.[12]
| Photoinitiator Class | Representative Compound | Typical λmax (nm) | Molar Extinction Coefficient (ε) | Key Spectral Features |
| Benzophenone | Benzophenone (BP) | ~250, ~340 | Moderate | Strong absorption in UV-C and weaker absorption in UV-A.[4][9] |
| Thioxanthone | 2-Isopropylthioxanthone (ITX) | ~260, ~385 | High | Strong absorption in UV-A extending towards the visible spectrum.[8][9] |
| Thioxanthone | 2,4-Diethylthioxanthone (DETX) | ~260, ~388 | High | Similar to ITX, often with better solubility.[8][13] |
| Benzophenone | 4-Phenylbenzophenone | ~300 | High | Modified BP with red-shifted absorption compared to the parent compound.[3] |
Note: Specific λmax and ε values can vary based on solvent and substitution patterns on the aromatic rings.
Initiation Efficiency and Reactivity
Thioxanthone derivatives are often regarded as more efficient photoinitiators than simple benzophenones.[8] This enhanced reactivity can be attributed to several factors, including a generally higher triplet quantum yield (ΦT), which is the efficiency of forming the reactive T₁ state after light absorption.[6] For example, unsubstituted thioxanthone has a reported triplet quantum yield of 0.76, which can increase to over 0.9 with certain substitutions.[6]
However, it is crucial to recognize that chemical modifications can dramatically alter performance. Recent research has shown that novel benzophenone derivatives, such as those incorporating triphenylamine structures, can exhibit better hydrogen abstraction abilities than even the benchmark 2-isopropylthioxanthone (ITX), both with and without amine co-initiators.[10] This underscores the importance of considering the specific derivative rather than just the parent chromophore.
Oxygen Inhibition: A Persistent Challenge
Free-radical polymerization is notoriously susceptible to inhibition by molecular oxygen.[14][15] Oxygen can quench the excited triplet state of the photoinitiator or, more significantly, react with the propagating polymer radicals to form stable peroxy radicals, which terminate the polymerization chain.[15] This effect is most pronounced at the surface of a curing film where oxygen from the air is readily available.
Both benzophenone and thioxanthone systems are affected by oxygen inhibition. While the higher reactivity of thioxanthones can sometimes help to overcome this inhibition by generating radicals more rapidly, it is not a complete solution. Effective strategies to mitigate oxygen inhibition are essential for both systems and include:
-
Inert Atmosphere: Curing under a nitrogen or argon blanket is the most effective but often impractical method.[5]
-
High Light Intensity: Increasing the photon flux generates initiating radicals at a rate that can outcompete the rate of oxygen diffusion and reaction.[5]
-
Amine Co-initiators: Besides their primary role as hydrogen donors, tertiary amines can also help consume dissolved oxygen.[5]
-
Additive Scavengers: The inclusion of multifunctional thiols or phosphites can act as potent oxygen scavengers, protecting the polymerization process.[5][16]
Experimental Validation: A Protocol for Comparative Analysis
Objective comparison requires rigorous, standardized testing. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is an indispensable tool for this purpose, allowing for the direct monitoring of monomer conversion by tracking the disappearance of the reactive functional group (e.g., the acrylate C=C double bond peak at ~1635 cm⁻¹).[5]
Mandatory Visualization: Experimental Workflow
Step-by-Step Protocol
-
Formulation Preparation:
-
Objective: To create standardized, comparable formulations.
-
Procedure:
-
In separate amber glass vials to protect from ambient light, prepare formulations based on a standard monomer, such as Trimethylolpropane Triacrylate (TMPTA).
-
Add the photoinitiator (e.g., Benzophenone or ITX) at a fixed concentration, typically 1.0% by weight.
-
Add a tertiary amine co-initiator, such as Ethyl-4-(dimethylamino)benzoate (EDMAB), at a concentration of 1.5-2.0% by weight.
-
Ensure complete dissolution and homogeneity by vortexing or gentle warming. Prepare separate, identical formulations for each photoinitiator to be tested.
-
-
-
Kinetic Analysis via RT-FTIR:
-
Objective: To quantify the rate and extent of polymerization.
-
Procedure:
-
Establish a baseline spectrum of the liquid formulation.
-
Apply a thin, uniform film of the formulation (e.g., 25 µm) onto a BaF₂ or KBr salt plate.
-
Place the sample in the FTIR spectrometer and immediately begin spectral acquisition.
-
Simultaneously, expose the sample to a light source (e.g., a 395 nm LED) of known and constant intensity.
-
Continuously collect spectra over time until the reaction reaches a plateau.
-
Calculate the degree of conversion at each time point by monitoring the decrease in the area of the acrylate double bond peak relative to an internal standard peak that does not change during the reaction (e.g., a carbonyl peak).[17]
-
-
-
Cured Film Property Evaluation:
-
Objective: To assess the practical curing performance.
-
Procedure:
-
Surface Cure (Tack-Free Time): Prepare films of a defined thickness on a substrate. At set time intervals during UV exposure, lightly touch the surface with a cotton ball. The "tack-free time" is the exposure time required for no fibers to adhere to the surface.
-
Depth of Cure: Fill a small cylindrical mold (e.g., 4 mm diameter, 10 mm height) with the formulation and cure from the top for a fixed time. Remove the uncured material and measure the thickness of the hardened polymer cylinder with calipers. This is a standard method in dental composite testing.[18]
-
Bulk Hardness: Cure a thicker sample (e.g., 1-2 mm) and measure its surface hardness using a durometer or pencil hardness test (ASTM D3363) to assess the thoroughness of the bulk cure.
-
-
Conclusion: Making an Informed Selection
The choice between thioxanthone and benzophenone-based photoinitiators is not a matter of universal superiority but of application-specific optimization.
Choose Benzophenone-based systems when:
-
Cost is a primary driver, as benzophenone itself is inexpensive.[19]
-
The formulation is a clear, non-pigmented coating.
-
The application utilizes a broad-spectrum mercury lamp where its UV-A absorption can be effectively utilized.
-
Specific, highly engineered benzophenone derivatives are available that demonstrate superior performance for a particular need.[10]
Choose Thioxanthone-based systems when:
-
The formulation is pigmented, opaque, or filled, requiring deeper light penetration.[11]
-
The light source is a long-wavelength LED (385-405 nm).
-
High reactivity and efficiency are paramount.
-
The application involves sensitive biological materials where longer wavelength light is preferable.[12]
Ultimately, the principles of scientific integrity demand empirical validation. The protocols outlined in this guide provide a self-validating framework to move from theoretical advantages to demonstrated performance. By systematically evaluating candidates within the context of your specific monomer blend, additives, and curing conditions, you can confidently select the photoinitiator system that delivers the optimal balance of efficiency, depth of cure, and final material properties required for your application.
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Navigating the Synthetic Landscape: A Comparative Performance Analysis of 4-(2-Chloroethoxy)benzophenone
In the intricate world of chemical synthesis, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. Among the vast arsenal of chemical building blocks, 4-(2-Chloroethoxy)benzophenone emerges as a noteworthy intermediate, particularly in the synthesis of various organic molecules. This guide provides an in-depth evaluation of its performance, comparing it with viable alternatives and offering experimental insights for researchers, scientists, and professionals in drug development. Our analysis is grounded in established chemical principles and supported by data to ensure a technically sound and trustworthy resource.
Core Attributes of this compound
This compound is a bifunctional molecule featuring a benzophenone core and a 2-chloroethoxy side chain. This unique combination of functional groups makes it a versatile reagent in organic synthesis.
-
Benzophenone Moiety : The benzophenone group is a well-known chromophore and photoinitiator, often utilized in photochemical reactions. It can also serve as a key structural element in the synthesis of larger, more complex molecules.
-
2-Chloroethoxy Group : The chloroethoxy side chain provides a reactive handle for nucleophilic substitution reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
This dual functionality allows for a two-pronged synthetic strategy, where either the benzophenone carbonyl or the chloroethoxy group can be selectively targeted.
Performance in Key Synthetic Applications
The utility of this compound is best illustrated through its application in specific synthetic transformations. Here, we compare its performance against alternative synthetic equivalents.
Etherification Reactions: A Gateway to Functionalized Benzophenones
A primary application of this compound is in the synthesis of ether derivatives. The chloroethoxy group serves as an excellent electrophile for Williamson ether synthesis.
Alternative Comparison:
A common alternative to alkyl halides like this compound for ether synthesis is the use of alcohols in conjunction with activating agents (e.g., Mitsunobu reaction) or the use of mesylates/tosylates.
| Parameter | This compound | Alternative: 4-Hydroxybenzophenone + Activating Agent (e.g., Mesyl Chloride) |
| Reaction Steps | One-step nucleophilic substitution | Two steps: 1. Formation of mesylate/tosylate. 2. Nucleophilic substitution. |
| Reagent Availability | Commercially available. | 4-Hydroxybenzophenone is readily available. Mesyl/tosyl chloride are common reagents. |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, NaH) and a polar aprotic solvent (e.g., DMF, Acetone). | Mesylation/tosylation often requires a base (e.g., pyridine, triethylamine). Substitution conditions are similar to the chloro-compound. |
| Byproducts | Chloride salts (e.g., KCl, NaCl). | Mesylate/tosylate salts and HCl. |
| Yield | Generally high yields for a variety of nucleophiles. | High yields are also achievable, but the two-step process can lower the overall yield. |
Experimental Workflow: Comparative Ether Synthesis
Below is a generalized workflow comparing the synthesis of a generic ether derivative using both approaches.
Caption: Comparative workflow for ether synthesis.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base like potassium carbonate is often preferred in the Williamson ether synthesis to prevent side reactions. For the mesylation step in the alternative route, a tertiary amine base like pyridine or triethylamine is used to neutralize the HCl generated.
-
Solvent Selection: A polar aprotic solvent like DMF or acetone is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.
Application in the Synthesis of Biologically Active Molecules
The benzophenone scaffold is present in numerous biologically active compounds. The ability to easily introduce various functionalities via the chloroethoxy group makes this compound a valuable starting material in medicinal chemistry. For instance, the ether linkage formed can be a stable connection to a pharmacophore of interest.
Signaling Pathway Visualization (Hypothetical)
If this compound were used to synthesize a kinase inhibitor, the resulting molecule would interact with the ATP binding site of the kinase, inhibiting its function and downstream signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion and Future Outlook
This compound stands out as a versatile and efficient building block in organic synthesis. Its primary advantage lies in the direct, one-step access to a wide array of ether derivatives, which can be a more streamlined approach compared to multi-step alternatives starting from 4-hydroxybenzophenone. While the choice of reagent will always be context-dependent, considering factors like substrate scope, cost, and desired purity, this compound offers a reliable and often more direct route for the introduction of an ethoxy-linked functional group onto a benzophenone core. As the demand for novel organic molecules in materials science and drug discovery continues to grow, the utility of such well-designed synthetic intermediates is poised to increase.
References
A Comparative Guide to the Experimental Cross-Validation of 4-(2-Chloroethoxy)benzophenone
This guide provides an in-depth technical framework for the experimental characterization and validation of 4-(2-Chloroethoxy)benzophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation. It explains the causal reasoning behind analytical choices and establishes a self-validating system by comparing the target molecule against key structural analogues. The methodologies and data herein serve as a robust benchmark for ensuring the identity, purity, and quality of this critical synthetic intermediate.
Introduction: The Significance of this compound
This compound is a diarylketone derivative whose significance is primarily rooted in its role as a key intermediate in pharmaceutical synthesis. Most notably, it is a precursor in the manufacturing of Tamoxifen and its derivatives, compounds widely used in the treatment of hormone receptor-positive breast cancer.[1] Given its critical role in the synthesis of such vital medicines, rigorous confirmation of its chemical structure and purity is not merely a procedural step but a prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Beyond its pharmaceutical applications, the benzophenone scaffold is a ubiquitous and highly efficient Type II photoinitiator used in UV-curing for inks, coatings, and adhesives.[2][3] While this compound is not primarily marketed for this purpose, understanding its photochemical potential through comparative analysis provides a more complete scientific profile of the molecule.
This guide will therefore detail the essential experimental workflows for its validation and compare its spectral data against three strategic benchmarks:
-
Benzophenone: The parent compound, providing a baseline for the core benzophenone spectral signature.
-
4-Hydroxybenzophenone: The common synthetic precursor, allowing for confirmation of successful etherification.
-
4-Chlorobenzophenone: A structural analogue, useful for distinguishing the effects of the chloroethoxy group from a simple chloro substituent.
Synthesis and Physicochemical Characterization
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-Hydroxybenzophenone, followed by nucleophilic attack on a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. A similar procedure is documented for the synthesis of the bromo-analogue, 4-(2-bromoethoxy)benzophenone, using 1,2-dibromoethane.[4] The choice of a base (e.g., NaOH, K₂CO₃) and solvent is critical for optimizing yield and minimizing side reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 3439-73-4 | [1] |
| Molecular Formula | C₁₅H₁₃ClO₂ | Calculated |
| Molecular Weight | 260.71 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical |
| Primary Application | Intermediate for Tamoxifen synthesis | [1] |
Core Analytical Workflows for Structural Elucidation
A robust analytical workflow is essential for the unambiguous identification of a synthesized compound. The following diagram outlines the logical sequence of spectroscopic analyses.
Caption: Standard workflow for the synthesis and spectroscopic validation of an organic compound.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is the first line of analysis post-synthesis. Its primary utility is the rapid confirmation of functional group transformations. In this case, we are looking for two key events: the disappearance of the broad O-H stretch from the 4-hydroxybenzophenone precursor and the appearance of signals corresponding to the new ether linkage and the alkyl chloride. The most prominent signal, the carbonyl (C=O) stretch, serves as a persistent landmark.[5]
Expected Data for this compound:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.
-
~1650 cm⁻¹: A strong, sharp peak characteristic of the diaryl ketone C=O stretch.[6]
-
~1600, ~1500 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: Aryl-O (ether) stretching. This is a key indicator of successful synthesis.
-
~750-650 cm⁻¹: C-Cl stretching.
Detailed Protocol for Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solvent-free sample of the crystalline product directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background scan with nothing on the crystal.
-
Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking. Compare the resulting spectrum to that of the 4-hydroxybenzophenone starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While IR confirms functional groups, NMR spectroscopy elucidates the precise connectivity of the molecule's carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons (multiplicity). ¹³C NMR complements this by showing the number of unique carbon environments.
Expected ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):
-
~7.8-7.4 ppm: A complex multiplet pattern integrating to 9H, corresponding to the aromatic protons of the two phenyl rings. The protons on the substituted ring will be shifted relative to the unsubstituted ring.
-
~4.3 ppm (Triplet, 2H): Protons on the carbon adjacent to the ether oxygen (-O-CH₂ -CH₂-Cl). The triplet multiplicity arises from coupling to the adjacent -CH₂- group.
-
~3.9 ppm (Triplet, 2H): Protons on the carbon adjacent to the chlorine (-O-CH₂-CH₂ -Cl). This signal is upfield from the other methylene group due to the lesser deshielding effect of chlorine compared to the aryl ether oxygen. The triplet is due to coupling with the adjacent -CH₂- group.
Expected ¹³C NMR Data (in CDCl₃, referenced to 77.16 ppm):
-
~195 ppm: The ketone carbonyl carbon.[7]
-
~163-128 ppm: Multiple signals corresponding to the 12 aromatic carbons. Due to symmetry in the unsubstituted ring, fewer than 12 signals may be resolved.[7]
-
~68 ppm: The carbon atom of the ethoxy group attached to the aromatic ring (-O-CH₂ -CH₂-Cl).
-
~41 ppm: The carbon atom of the ethoxy group bearing the chlorine atom (-O-CH₂-CH₂ -Cl).
Detailed Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typical.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and assign multiplicities.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. The molecular ion peak ([M]⁺) confirms the overall formula, while the fragments help to verify the structure of different parts of the molecule. The presence of chlorine is uniquely identifiable due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic [M]⁺ and [M+2]⁺ pattern.[8]
Expected Data (Electron Ionization, EI):
-
m/z ~260 and ~262: The molecular ion (M⁺) and its isotope peak ([M+2]⁺) in a ~3:1 intensity ratio, confirming the presence of one chlorine atom.
-
m/z 183: Loss of the chloroethoxy side chain (•OCH₂CH₂Cl), leaving the benzoylphenyl cation.
-
m/z 105: The benzoyl cation ([C₆H₅CO]⁺), a very common and stable fragment for benzophenones.
-
m/z 77: The phenyl cation ([C₆H₅]⁺).
Detailed Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 100 °C to 280 °C at 10 °C/min).
-
MS Detection: The GC eluent is directed into the mass spectrometer, typically operating in Electron Ionization (EI) mode at 70 eV.
-
Data Acquisition: Acquire mass spectra across a range of m/z 50-500 as the compound elutes from the GC column.
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak. Identify the molecular ion and its isotope pattern. Propose structures for the major fragment ions and compare them to the expected fragmentation pattern.
Comparative Cross-Validation Data
Comparing the experimental data of this compound with its structural analogues provides a powerful method of cross-validation. The subtle shifts in spectral data directly reflect the influence of the different substituents at the 4-position.
Structural Relationships Diagram
Caption: Structural relationships between the target molecule and its comparative benchmarks.
Table 1: Comparative IR Spectroscopic Data (cm⁻¹)
| Functional Group | Benzophenone[9] | 4-Hydroxybenzophenone | 4-Chlorobenzophenone | This compound (Expected) | Rationale for Shift |
| O-H Stretch | N/A | ~3350 (broad) | N/A | N/A | Disappearance confirms etherification. |
| C=O Stretch | ~1660 | ~1640 | ~1655 | ~1650 | Electron-donating groups (-OH, -OR) slightly lower the C=O bond order and frequency. The -Cl group has a less pronounced effect. |
| Aryl-O Stretch | N/A | ~1280 | N/A | ~1250 | Appearance of this strong band is a key marker of success. |
| C-Cl Stretch | N/A | N/A | ~700 | ~750-650 | Confirms the presence of the chloroalkyl group. |
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Proton Environment | Benzophenone[10] | 4-Chlorobenzophenone[11] | This compound (Expected) | Rationale for Shift |
| Aromatic Protons | ~7.8-7.4 | ~7.8-7.4 | ~7.8-7.4 | The overall aromatic envelope remains similar, but the specific splitting patterns of the substituted ring protons will differ based on the electronic nature of the substituent. |
| -O-CH₂- | N/A | N/A | ~4.3 (t) | Unique signal confirming the ethoxy group, deshielded by the adjacent aryl ether oxygen. |
| -CH₂-Cl | N/A | N/A | ~3.9 (t) | Unique signal for the terminal methylene, shifted upfield relative to the -O-CH₂- protons. |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Ion | Benzophenone[9] | 4-Chlorobenzophenone[11] | This compound (Expected) | Rationale |
| [M]⁺ | 182 | 216 / 218 | 260 / 262 | Molecular weight increases with substituent complexity. The [M+2] peak confirms the presence and number of chlorine atoms. |
| [M-Ph]⁺ | 105 | 139 / 141 | 183 | Loss of the unsubstituted phenyl ring. |
| [PhCO]⁺ | 105 | 105 | 105 | The stable benzoyl cation is a common fragment across all compounds. |
| [Cl-PhCO]⁺ | N/A | 139 / 141 | N/A | This fragment is specific to 4-Chlorobenzophenone. |
Conclusion
The structural validation of this compound is a critical quality control step in the synthesis of important pharmaceuticals. This guide has established a comprehensive analytical protocol grounded in the fundamental principles of spectroscopy. By employing a multi-technique approach (FTIR, NMR, and MS) and cross-validating the obtained data against logical benchmarks—the parent compound, the synthetic precursor, and a structural analogue—researchers can achieve an exceptionally high degree of confidence in the identity and purity of their material. The detailed protocols and comparative data tables provided herein serve as a practical and authoritative resource for any scientist working with this, or structurally related, molecules.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(2-Chloroethoxy)benzophenone
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(2-Chloroethoxy)benzophenone (CAS No. 3439-73-4). As a benzophenone derivative and a halogenated organic compound, this chemical requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide is designed to provide drug development professionals and laboratory researchers with the necessary operational plans and the scientific rationale behind them.
Part 1: Hazard Assessment and Core Disposal Principles
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a benzophenone core linked to a chloroethoxy group—allows for a robust hazard assessment based on well-documented analogous compounds.
Inferred Hazard Profile
The risk profile is synthesized from data on benzophenone and the class of chlorinated hydrocarbons.
| Hazard Classification | Description & Rationale | Supporting Sources |
| Suspected Carcinogen | Benzophenone, the core structure, is classified as a suspected human carcinogen (GHS Category 1B or 2).[1][2][3] Therefore, this compound must be handled as a potential carcinogen. | [1][2][3] |
| Organ Toxicity | Prolonged or repeated oral exposure to benzophenone may cause damage to the liver and kidneys.[2][3] | [2][3] |
| Aquatic Toxicity | Benzophenone is very toxic to aquatic life, with long-lasting effects.[1] As such, disposal down the sanitary sewer is strictly prohibited to prevent environmental release. | [1][4] |
| Combustion Hazards | As a chlorinated organic compound, thermal decomposition or improper incineration can lead to the release of highly toxic and corrosive gases, such as hydrogen chloride, carbon oxides, and potentially phosgene.[1] | [1][5] |
| Skin/Eye Irritant | The parent compound, benzophenone, is known to be an irritant. Direct contact should be avoided. | [6] |
Core Disposal Principles: The "Why"
-
Do Not Drain Dispose: The compound's high aquatic toxicity means even small amounts can harm aquatic ecosystems.[1][4] Furthermore, halogenated hydrocarbons can damage plumbing systems and interfere with wastewater treatment processes.[4]
-
Segregate Waste Streams: This is the most critical logistical step. Halogenated organic waste must always be collected separately from non-halogenated waste.[7][8] The reason is twofold:
-
Regulatory Compliance: Halogenated wastes are subject to specific, stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Disposal Method & Cost: Halogenated waste requires high-temperature incineration with subsequent "scrubbing" of the flue gases to neutralize corrosive acidic products like HCl.[11] This is a specialized and costly process. Commingling non-halogenated solvents with this waste stream needlessly contaminates the entire volume, dramatically increasing disposal costs.[8]
-
-
Professional Disposal is Mandatory: Due to its combined hazards (carcinogenicity, aquatic toxicity, and halogen content), in-laboratory treatment or neutralization is not recommended . The risks of creating hazardous byproducts, incomplete reactions, or generating aerosols of a suspected carcinogen are unacceptably high.[12] Disposal must be handled by a licensed hazardous waste management company.[7][8][13]
Part 2: Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or butyl rubber gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required. For bulk transfers, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of solid this compound or its solutions that could generate dust or aerosols should be performed in a certified chemical fume hood.[14]
Step 2: Waste Accumulation & Container Management
-
Select the Correct Container:
-
Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container must be clearly designated for "Halogenated Organic Waste" .
-
Never use a container that previously held an incompatible chemical, such as a strong oxidizing agent.[6]
-
-
Accumulate Waste:
-
Solid Waste: Collect solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in a designated, labeled, and sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, pour the waste solution into the designated "Halogenated Organic Liquid Waste" container using a funnel to prevent spills.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Step 3: Labeling the Waste Container
Proper labeling is a legal requirement and critical for safety. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages.
-
The specific hazard characteristics: "Toxic," "Suspected Carcinogen," "Environmental Hazard."
-
The accumulation start date (the date the first drop of waste was added).
-
Your name, laboratory number, and a contact phone number.
Step 4: Storage and Disposal Request
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under your control, away from drains, and in secondary containment to manage potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer to schedule a pickup. Do not allow hazardous waste to accumulate for more than 90 days.
Part 3: Visualizing the Workflow
The following diagrams illustrate the critical decision points and procedures for safe disposal.
Caption: Structure of this compound highlighting key hazardous moieties.
Caption: Decision workflow for proper waste segregation.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills (e.g., >100 mL) or spills outside of a fume hood, evacuate the area and contact your EHS emergency line.
-
Control the Spill (If Safe to Do So): For small, contained spills inside a fume hood:
-
Ensure your PPE is intact.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
-
Clean Up:
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste bag or container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the waste bag.
-
Seal the container, label it as "Spill Debris containing this compound," and arrange for disposal via EHS.
-
-
Decontaminate: Wash hands and any affected skin thoroughly with soap and water.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet. Retrieved from [Link]
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Redox. (2025). Safety Data Sheet Benzophenone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
- Downs, C. A., et al. (2021). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. Chemical Research in Toxicology.
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Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]
- Rifai, A., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution. PubMed.
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Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Retrieved from [Link]
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CUTM Courseware. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4-(2-Chloroethoxy)benzophenone
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-(2-Chloroethoxy)benzophenone, a substituted benzophenone derivative, represents a class of compounds with significant potential in medicinal chemistry. However, ensuring the safety of the researchers who handle such compounds is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Core Principles of Chemical Handling
Before detailing specific PPE, it's crucial to establish a foundational understanding of safe laboratory practices. All work with this compound, particularly when handling the solid powder or creating solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] An emergency eyewash station and safety shower must be readily accessible.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile, double-gloved) | Lab Coat (fully buttoned) | Recommended (N95 or higher-rated respirator) |
| Dissolving and Solution Preparation | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat (fully buttoned) | Not typically required if performed in a fume hood |
| Running Reactions and Work-up | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat (fully buttoned) | Not typically required if performed in a fume hood |
| Handling Waste and Decontamination | Chemical Splash Goggles | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber) | Lab Coat or Chemical-Resistant Apron | Not typically required if performed in a fume hood |
Detailed PPE Protocols
Eye and Face Protection:
Chemical splash goggles are the minimum requirement for eye protection when handling this compound in any form.[5] Safety glasses with side shields do not provide adequate protection against splashes. When there is a significant risk of splashing, such as during quenching of a large-scale reaction, a face shield worn over chemical splash goggles is advised.[5]
Hand Protection:
Given the potential for skin irritation and sensitization, as indicated by data on similar compounds, robust hand protection is critical.[3]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or when working with solutions, consider double-gloving to provide an extra layer of protection.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or puncture. Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste. It is crucial to change gloves frequently and to wash hands thoroughly with soap and water after removing them.[6]
Body Protection:
A clean, buttoned-up lab coat serves as the primary barrier to protect your body and personal clothing from contamination.[4] For procedures with a higher risk of splashes, such as when transferring large volumes of solutions, a chemical-resistant apron worn over the lab coat is recommended. Ensure that your legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting.[5]
Respiratory Protection:
While working in a fume hood is the primary method of controlling inhalation hazards, respiratory protection may be necessary in certain situations.[7]
-
When to Use: When weighing the solid compound outside of a containment system like a glove box, or if there is a potential for aerosolization, a NIOSH-approved respirator (e.g., an N95 dust mask) should be worn.[7]
-
Fit and Maintenance: Ensure your respirator is properly fitted and that you have been trained on its correct use and maintenance.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE at different stages of an experimental workflow involving this compound.
Caption: PPE selection workflow for handling this compound.
Waste Disposal
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound waste must be segregated and disposed of according to institutional and regulatory guidelines.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Never pour chemical waste down the drain.[8]
-
Container Labeling: Ensure all waste containers are clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
EHS Pickup: Once the waste container is full, arrange for its collection by your institution's EHS department.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6]
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention.[9]
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][10]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[9]
In Case of Inhalation:
-
Move the affected individual to fresh air immediately.[9][10]
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[9]
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear the appropriate PPE (including respiratory protection) and contain the spill with an inert absorbent material.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these stringent PPE protocols and operational plans, you can confidently and safely advance your research while minimizing the risks associated with handling novel chemical compounds like this compound.
References
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LookChem. This compound Safety Data Sheets(SDS). [Link]
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Centers for Disease Control and Prevention. What to Do in a Chemical Emergency. [Link]
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Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?[Link]
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Centers for Disease Control and Prevention Stacks. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]
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HBM4EU. Benzophenones What You Need to Know. [Link]
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Redox. Safety Data Sheet Benzophenone. [Link]
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Carl ROTH. Safety Data Sheet: Benzophenone. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
